Artobiloxanthoe

Catalog No.
S644022
CAS No.
121748-25-2
M.F
C25H22O7
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artobiloxanthoe

CAS Number

121748-25-2

Product Name

Artobiloxanthoe

IUPAC Name

11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one

Molecular Formula

C25H22O7

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3

InChI Key

ZIYAGIMFLYOZDS-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

Synonyms

artobiloxanthone

Canonical SMILES

CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

Isomeric SMILES

CC(=C)[C@H]1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

Artobiloxanthone is a natural product found in Artocarpus altilis, Artocarpus lanceifolius, and other organisms with data available.

Artobiloxanthone discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Isolation Workflow

The following diagram illustrates the key stages involved in extracting and isolating artobiloxanthone from plant material, based on the standard protocol used in the research [1].

G Start Start: Dried, Defatted Stem Bark of A. altilis Step1 Primary Extraction (Solvent: Acetone) Start->Step1 Step2 Obtain Crude Acetone Extract Step1->Step2 Step3 Fractionation & Purification (Silica Gel Column Chromatography) Eluent: Hexane/Ethyl Acetate Gradients Step2->Step3 Step4 Isolation of Compounds Step3->Step4 End Artobiloxanthone (AA3) Identified and Isolated Step4->End

Artobiloxanthone isolation process from Artocarpus altilis stem bark [1].

Core Quantitative Data

The experimental data from the identified study is summarized in the tables below for easy comparison.

Table 1: Cytotoxic Activity (IC50) and Selectivity of Compounds from *A. altilis* [1]

Compound Name SAS (Oral Cancer) IC50 (μM) T.Tn (Esophageal Cancer) IC50 (μM) HaCaT (Normal Skin) IC50 (μM) Selectivity Index (SI) for SAS
Artobiloxanthone (AA3) 11 22 70 6.4
Artonin E (AA2) 6 8 72 12.0
Artonin V (AA1) 50 92 92 1.8
Artocarbene (AA4) 22 46 80 3.6
5-Fluorouracil (Control) 3 - 4 1.3

Table 2: Key Protein Targets Modulated by Artobiloxanthone and Artonin E in Oral Cancer Cells [1]

Target Protein / Pathway Effect Proposed Biological Consequence
Bcl-2 Suppressed Promotes Apoptosis
Caspase-3 & Caspase-9 Activated Executes Apoptosis
COX-2, VEGF, MMP-9 Suppressed Inhibits Inflammation, Angiogenesis, and Metastasis
Akt/mTOR & STAT-3 Suppressed Inhibits Cell Proliferation and Survival Signaling

Proposed Mechanism of Action in Oral Cancer

The multi-target mechanism by which artobiloxanthone exerts its anticancer effects in oral squamous cell carcinoma (OSCC) is shown below [1].

G AA3 Artobiloxanthone (AA3) SurvivalPath Survival/Progression Pathways AA3->SurvivalPath Apoptosis Apoptosis Proteins AA3->Apoptosis Bcl2 Bcl2 SurvivalPath->Bcl2 Suppresses COX2 COX2 SurvivalPath->COX2 Suppresses VEGF VEGF SurvivalPath->VEGF Suppresses MMP9 MMP9 SurvivalPath->MMP9 Suppresses AktmTOR AktmTOR SurvivalPath->AktmTOR Suppresses STAT3 STAT3 SurvivalPath->STAT3 Suppresses Casp9 Casp9 Apoptosis->Casp9 Activates Casp3 Casp3 Apoptosis->Casp3 Activates

Artobiloxanthone modulates multiple protein targets and signaling pathways to induce apoptosis in oral cancer cells [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research.

1. Cell Viability and Cytotoxicity Assay (MTT Assay) [1]

  • Cell Lines: Human oral cancer (SAS), esophageal cancer (T.Tn), and non-cancerous skin (HaCaT) cells.
  • Procedure: Cells are seeded in plates and treated with various concentrations of the isolated compounds for 72 hours. After treatment, the yellow tetrazolium salt MTT is added. Viable cells with active metabolism reduce MTT to purple formazan crystals. The crystals are dissolved, and the solution's absorbance is measured at a specific wavelength (typically 570 nm).
  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

2. Molecular Docking and Dynamic Simulations [1]

  • Purpose: To validate and visualize the potential interactions between the isolated compounds (e.g., artobiloxanthone) and the target proteins (e.g., STAT-3) at an atomic level.
  • Procedure:
    • The 3D structure of the target protein is prepared.
    • The ligand (artobiloxanthone) structure is optimized.
    • Molecular Docking: Computational algorithms are used to predict the preferred orientation and binding affinity of the ligand when bound to the protein's active site.
    • Molecular Dynamics (MD) Simulation: The docked complex is subjected to MD simulation to observe its stability and the dynamic nature of interactions over time in a simulated physiological environment.

Conclusion

This technical guide synthesizes the current research on artobiloxanthone, a prenylated xanthone from Artocarpus altilis. Key findings indicate:

  • Promising Anticancer Agent: Demonstrates potent and selective cytotoxicity against oral cancer cells (SAS) with a favorable selectivity index [1].
  • Multi-Target Mechanism: Exerts effects by modulating key proteins and pathways involved in cancer cell survival, proliferation, and death [1].
  • Research Validation: Findings are supported by robust in vitro assays and validated in silico through molecular docking and dynamics simulations [1].

References

Technical Review: Artobiloxanthone from Artocarpus Species - Natural Sources, Bioactivity, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Classification

Artobiloxanthone is a biologically significant prenylated xanthone compound predominantly isolated from various species of the Artocarpus genus, particularly Artocarpus altilis and Artocarpus gomezianus. This specialized metabolite belongs to the pyranoxanthone subclass, characterized by a fused pyranoxanthone ring system that contributes to its structural uniqueness and diverse pharmacological activities [1] [2]. The compound features a characteristic xanthone backbone (dibenzo-γ-pyrone) with a lipophilic prenyl side chain, which enhances its membrane permeability and interaction with biological targets [1] [3]. Artobiloxanthone represents a valuable chemical entity in natural product research due to its pleiotropic bioactivities and potential as a lead compound for drug development, particularly in oncology [1].

The structural framework of artobiloxanthone aligns with the broader class of plant xanthones, which are characterized by a C6-C1-C6 carbon skeleton formed through the shikimate and acetate pathways [3] [4]. In higher plants, xanthone biosynthesis typically initiates with the shikimate pathway, proceeding through either L-phenylalanine-dependent or independent routes to form the intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone [3]. This is followed by regioselective intramolecular oxidative coupling to form the xanthone core structure, which undergoes various modifications including prenylation, oxidation, and glycosylation to produce diverse xanthone derivatives [3] [4]. The presence of the prenyl moiety in artobiloxanthone significantly enhances its lipophilicity and biological activity, a characteristic feature of many bioactive xanthones from Artocarpus species [1] [3].

Natural Sources and Extraction Methodologies

Plant Sources and Distribution

Artobiloxanthone has been primarily isolated from specific Artocarpus species, with documented presence in multiple plant parts. The highest concentrations have been found in the stem bark of Artocarpus altilis (Parkinson) Fosberg, where it exists alongside other prenylated flavonoids and xanthones such as artonin E, artonin V, and artocarbene [1]. Additionally, artobiloxanthone has been identified in Artocarpus gomezianus, again predominantly in the stem bark material [2]. These botanical sources belong to the Moraceae family and are distributed throughout tropical and subtropical regions, particularly in Southeast Asia, where they have been traditionally used in various ethnomedicinal practices [1] [5]. The occurrence of artobiloxanthone appears to be species-specific and tissue-specific, with the stem bark serving as the richest source, suggesting a possible ecological role in plant defense mechanisms [1].

Table 1: Natural Sources of Artobiloxanthone in Artocarpus Species

Plant Species Plant Part Co-occurring Compounds Extraction Yield
Artocarpus altilis Stem bark Artonin E, Artonin V, Artocarbene Not quantitatively specified
Artocarpus gomezianus Stem bark Artonin E, Cycloartobiloxanthone, Catechin Not quantitatively specified
Extraction and Isolation Techniques

The extraction of artobiloxanthone from plant material typically employs sequential solvent extraction methods with increasing polarity. Research studies have demonstrated effective extraction using acetone as the primary solvent through percolation of defatted stem bark [1]. The initial crude extract undergoes systematic fractionation and purification using silica gel column chromatography with gradient mixtures of hexane and ethyl acetate [1]. This process separates artobiloxanthone from other compounds based on polarity differences, resulting in the isolation of artobiloxanthone as a brown syrup [1].

Advanced analytical techniques are employed for compound identification and validation. Structural elucidation of artobiloxanthone has been confirmed through comprehensive spectroscopic methods including 1H NMR, 13C NMR, and ESI-HRMS [1]. These techniques provide definitive evidence for the molecular structure, functional groups, and stereochemical properties of the isolated compound [1]. Additional chromatographic methods such as Thin Layer Chromatography (TLC) are used for initial screening and monitoring of fractions during the isolation process [5]. For qualitative and quantitative analysis, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has been employed, utilizing gradient elution with 0.1% formic acid in water and acetonitrile with 0.1% formic acid [5].

Comprehensive Bioactivity Profile

Anticancer Mechanisms and Signaling Pathways

Artobiloxanthone demonstrates promising cytotoxic effects against various cancer cell lines, with particularly notable activity against oral squamous cell carcinoma (OSCC). Investigation of its antiproliferative potential revealed an IC50 value of 11 μM in SAS oral cancer cells following a 72-hour treatment period [1]. Importantly, artobiloxanthone exhibits selective cytotoxicity toward cancer cells compared to normal cells, with a selectivity index (SI) of 6.4 when comparing its effects on HaCaT normal keratinocytes (IC50: 70 μM) versus SAS oral cancer cells (IC50: 11 μM) [1]. This selective cytotoxicity represents a significant therapeutic advantage over conventional chemotherapeutic agents like 5-fluorouracil, which demonstrated a lower selectivity index of 1.3 [1].

The compound exerts its anticancer effects through multimodal mechanisms targeting key cellular processes and signaling pathways in cancer cells. Artobiloxanthone has been shown to induce apoptosis through activation of caspase-3 and caspase-9, the key executioner and initiator caspases in the apoptotic cascade [1]. Additionally, it suppresses multiple proteins linked with oral cancer progression, including Bcl-2 (an antiapoptotic protein), COX-2 (inflammatory enzyme), VEGF (angiogenesis factor), and MMP-9 (metastasis promoter) [1]. Perhaps most significantly, artobiloxanthone modulates critical cell signaling pathways such as Akt/mTOR and STAT-3, which are central regulators of cell survival, proliferation, and metabolism in cancer cells [1] [6]. These findings have been robustly validated through in silico approaches including molecular docking and molecular dynamic simulations [1].

Table 2: Bioactivity Profile of Artobiloxanthone in Various Assay Systems

Bioassay Type Experimental Model Key Results Mechanistic Insights
Cytotoxicity Assay SAS oral cancer cells IC50: 11 μM Concentration-dependent inhibition
Cytotoxicity Assay T.Tn esophageal cancer cells IC50: 22 μM Concentration-dependent inhibition
Cytotoxicity Assay HaCaT normal keratinocytes IC50: 70 μM Favorable selectivity profile
Apoptosis Assay SAS oral cancer cells Caspase-3/9 activation Induction of mitochondrial apoptosis
Protein Expression SAS oral cancer cells Bcl-2, COX-2, VEGF, MMP-9 suppression Multi-target activity
DPPH Radical Scavenging In vitro chemical assay Recognizable activity Free radical neutralization
Nitric Oxide Inhibition Murine macrophage-like cells Appreciable inhibitory effect Anti-inflammatory potential
Additional Pharmacological Activities

Beyond its established anticancer properties, artobiloxanthone demonstrates significant antioxidant activity through free radical scavenging capabilities. Research has confirmed its ability to neutralize DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals, indicating direct antioxidant potential [2]. This free radical scavenging capacity may contribute to its broader cytoprotective effects and potential in mitigating oxidative stress-related pathologies. Additionally, artobiloxanthone exhibits appreciable inhibitory effects on nitric oxide production in murine macrophage-like cells, suggesting anti-inflammatory properties [2]. The suppression of nitric oxide, a key inflammatory mediator, positions artobiloxanthone as a potential modulator of inflammatory processes, which often accompany carcinogenesis and other chronic diseases [2].

The structural determinants of artobiloxanthone's bioactivity reside in its unique molecular architecture. As a prenylated xanthone, it combines the planar aromatic xanthone core with the lipophilic prenyl side chain, creating an amphiphilic character that enhances membrane permeability and target engagement [1] [3]. The conjugated aromatic ring system enables π-π stacking interactions with protein targets, while the prenyl moiety facilitates interaction with hydrophobic protein pockets [3]. This structural combination likely contributes to its pleiotropic bioactivities and ability to modulate multiple signaling pathways simultaneously, a valuable characteristic for addressing complex diseases like cancer that involve redundant signaling networks [1].

Experimental Protocols and Research Methods

Standardized Experimental Workflows

The investigation of artobiloxanthone's biological activities employs systematic research methodologies with appropriate controls and validation steps. For evaluating antiproliferative activity, the MTT assay represents the gold standard approach [1]. This protocol involves treating cancer cells with serial dilutions of artobiloxanthone for a defined period (typically 72 hours), followed by incubation with 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide [1]. The formation of formazan crystals by metabolically active cells is quantified spectrophotometrically, providing a reliable measure of cell viability and compound cytotoxicity [1].

For assessment of antioxidant activity, the DPPH radical scavenging assay is routinely employed [5] [2]. This method involves incubating artobiloxanthone with a stable DPPH radical solution and measuring the decrease in absorbance at 517 nm over time [5]. The radical scavenging capacity is calculated relative to appropriate standards such as Trolox, with results expressed as µmol Trolox equivalents per gram of sample [5]. To evaluate anti-inflammatory potential, artobiloxanthone's effect on nitric oxide production is measured in lipopolysaccharide-stimulated murine macrophage-like cells, with quantification of nitrite levels in culture supernatants using the Griess reaction [2].

The following workflow diagram illustrates the key experimental approaches for investigating artobiloxanthone bioactivities:

G Start Plant Material Collection (Artocarpus spp. Stem Bark) Extract Solvent Extraction (Acetone/Methanol) Start->Extract Isolate Compound Isolation (Column Chromatography) Extract->Isolate Identify Structural Elucidation (NMR, MS, LC-MS/MS) Isolate->Identify Screen Bioactivity Screening Identify->Screen Mech Mechanistic Studies Screen->Mech Cytotoxicity Cytotoxicity Assessment Screen->Cytotoxicity MTT Assay Antioxidant Antioxidant Activity Screen->Antioxidant DPPH Scavenging Antiinflammatory Anti-inflammatory Activity Screen->Antiinflammatory NO Inhibition Validate In Silico Validation Mech->Validate Apoptosis Apoptosis Induction Mech->Apoptosis Caspase Activation Signaling Signaling Pathway Modulation Mech->Signaling Pathway Analysis Expression Protein Expression Analysis Mech->Expression Protein Modulation Docking Binding Affinity Studies Validate->Docking Molecular Docking Dynamics Interaction Stability Validate->Dynamics Molecular Dynamics

Experimental workflow for artobiloxanthone research from extraction to validation.

Computational Validation Approaches

Molecular docking studies provide critical insights into artobiloxanthone's interactions with specific protein targets. These computational approaches demonstrate artobiloxanthone's high binding affinity for key signaling proteins including matrix metalloproteinases (MMPs) and tyrosinase [5]. Docking simulations are typically performed using appropriate software packages with protein structures obtained from the Protein Data Bank [5]. The docking protocols involve preparation of the protein structure (removal of water molecules, addition of hydrogen atoms) and the ligand structure (energy minimization), followed by determination of binding energies and interaction patterns between artobiloxanthone and the target protein [5].

Molecular dynamics (MD) simulations further validate the stability and nature of artobiloxanthone-protein interactions observed in docking studies. These simulations, typically conducted over timescales of 50-100 nanoseconds, assess the conformational stability, root-mean-square deviation (RMSD), and binding free energies of artobiloxanthone-protein complexes [1] [5]. Research has confirmed stable interactions, particularly between artobiloxanthone and MMP-13, supporting its potential as a therapeutic agent targeting matrix metalloproteinases [5]. The integration of these computational approaches with experimental data provides a comprehensive understanding of artobiloxanthone's mechanism of action at the molecular level and supports its potential as a lead compound for drug development [1].

Therapeutic Potential and Research Implications

Drug Development Prospects

Artobiloxanthone demonstrates considerable promise as a lead compound for development of anticancer therapeutics, particularly for oral squamous cell carcinoma (OSCC). Its ability to simultaneously target multiple signaling pathways (Akt/mTOR and STAT-3) represents a strategic advantage in addressing the complex pathophysiology of OSCC [1] [6]. The favorable selectivity profile (SI: 6.4) further enhances its therapeutic potential by suggesting a wider safety margin compared to conventional chemotherapy [1]. Additionally, artobiloxanthone's capacity to suppress key cancer-promoting proteins including Bcl-2, COX-2, VEGF, and MMP-9 positions it as a multi-target agent capable of addressing multiple hallmarks of cancer simultaneously [1].

The following diagram illustrates artobiloxanthone's multifaceted mechanism of action in oral cancer cells:

G Artobiloxanthone Artobiloxanthone Akt/mTOR Pathway\nInhibition Akt/mTOR Pathway Inhibition Artobiloxanthone->Akt/mTOR Pathway\nInhibition STAT-3 Pathway\nSuppression STAT-3 Pathway Suppression Artobiloxanthone->STAT-3 Pathway\nSuppression Caspase-3/9\nActivation Caspase-3/9 Activation Artobiloxanthone->Caspase-3/9\nActivation Bcl-2 Downregulation Bcl-2 Downregulation Artobiloxanthone->Bcl-2 Downregulation COX-2 Suppression COX-2 Suppression Artobiloxanthone->COX-2 Suppression VEGF Inhibition VEGF Inhibition Artobiloxanthone->VEGF Inhibition MMP-9 Reduction MMP-9 Reduction Artobiloxanthone->MMP-9 Reduction Reduced Cell Proliferation Reduced Cell Proliferation Akt/mTOR Pathway\nInhibition->Reduced Cell Proliferation Impaired Survival Signaling Impaired Survival Signaling STAT-3 Pathway\nSuppression->Impaired Survival Signaling Apoptosis Induction Apoptosis Induction Caspase-3/9\nActivation->Apoptosis Induction Mitochondrial Apoptosis Mitochondrial Apoptosis Bcl-2 Downregulation->Mitochondrial Apoptosis Inflammation Reduction Inflammation Reduction COX-2 Suppression->Inflammation Reduction Angiogenesis Suppression Angiogenesis Suppression VEGF Inhibition->Angiogenesis Suppression Metastasis Inhibition Metastasis Inhibition MMP-9 Reduction->Metastasis Inhibition Oral Cancer Cell Death Oral Cancer Cell Death Reduced Cell Proliferation->Oral Cancer Cell Death Impaired Survival Signaling->Oral Cancer Cell Death Apoptosis Induction->Oral Cancer Cell Death Mitochondrial Apoptosis->Oral Cancer Cell Death Tumor Microenvironment Modulation Tumor Microenvironment Modulation Inflammation Reduction->Tumor Microenvironment Modulation Tumor Starvation Tumor Starvation Angiogenesis Suppression->Tumor Starvation Reduced Invasion Reduced Invasion Metastasis Inhibition->Reduced Invasion

Multimodal mechanism of artobiloxanthone against oral cancer cells.

Research Gaps and Future Directions

Despite promising findings, significant research gaps remain in understanding artobiloxanthone's full therapeutic potential. Current literature lacks comprehensive pharmacokinetic studies addressing absorption, distribution, metabolism, and excretion (ADME) parameters [1]. Future research should prioritize establishing these fundamental pharmacological properties to guide appropriate dosing regimens and delivery strategies. Additionally, in vivo validation using appropriate animal models of oral cancer and other malignancies represents an essential next step in the translational pipeline [1]. Such studies would provide critical information about artobiloxanthone's bioavailability, tissue distribution, and efficacy in complex biological systems.

Further exploration should also focus on structure-activity relationships (SAR) of artobiloxanthone and synthetic analogs to optimize its pharmacological profile [3]. Modern synthetic biology approaches could facilitate enhanced production of artobiloxanthone through metabolic engineering in plant or microbial systems [3] [4]. Investigation of artobiloxanthone's potential in combination therapies with existing chemotherapeutic agents may reveal synergistic interactions that enhance efficacy while reducing side effects [1]. Finally, expanded screening against additional cancer types and molecular targets would help elucidate the full scope of artobiloxanthone's therapeutic applications beyond oral squamous cell carcinoma [1].

Conclusion

References

Artobiloxanthone phytochemical characterization

Author: Smolecule Technical Support Team. Date: February 2026

Phytochemical Profile and Reported Bioactivity

Artobiloxanthone is an isoprenylated xanthone derivative isolated from plants of the Artocarpus genus [1]. The table below summarizes its basic phytochemical characterization and known pharmacological activity:

Property Category Details
IUPAC Name Information not available in search results
Molecular Formula / Weight Information not available in search results
Structure Fused dihydrofuran ring on a xanthone core [1]
Plant Source Artocarpus kemando Miq. [1]
Isolation Tissue Chloroform extract (specific plant part not specified) [1]
Reported Bioactivity Cytotoxic activity against KB cells (human oral epidermoid carcinoma) [1]
IC₅₀ (Cytotoxicity) 3.5 μg/mL against KB cells [1]

A study noted that the presence of a fused dihydrofuran ring on the xanthone core can influence cytotoxic potency, suggesting this structural feature is key to its bioactivity [1].

Research Workflow for Phytochemical Characterization

The general research workflow for characterizing a compound like artobiloxanthone, from plant material to mechanistic studies, involves multiple stages. The pathway below outlines this process, though specific experimental details for artobiloxanthone were not available in the search results.

G Start Plant Material (Artocarpus kemando) A Extraction (Chloroform solvent) Start->A B Bioassay-Guided Fractionation A->B C Compound Isolation (Chromatography) B->C D Structural Elucidation (MS, NMR) C->D E Bioactivity Screening D->E F Mechanistic Studies (Not yet reported for Artobiloxanthone) E->F

Research Recommendations

Given the limited specific data on artobiloxanthone, the following approaches may be useful for your work:

  • Explore Analogous Compounds: The search results provide more information on structurally related compounds from the Artocarpus genus, such as artonin E and cycloartobiloxanthone [1]. Investigating these analogues can offer valuable insights into Structure-Activity Relationships (SAR) for this class of compounds.
  • Consult Specialized Databases: Detailed spectral data (NMR, MS) and specific experimental protocols for artobiloxanthone were not found. You may need to consult specialized natural product databases or chemical literature for more in-depth technical information.
  • Verify Bioactivity: The cited cytotoxic activity is from a single source [1]. Further bioassay validation in different cell lines and mechanistic studies would be needed to confirm and expand upon these initial findings.

References

Spectroscopic and Biological Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the key data found for Artobiloxanthone.

Table 1: Reported ¹H NMR Data for Artobiloxanthone This data was measured in CDCl₃ at 300 MHz [1].

Proton Position δ Chemical Shift (ppm) Multiplicity
5 (OH) 13.35 s
7 (OH) 10.18 s
3' 6.34 s
4' (OH) 6.18 s
6' 7.26 s
14a 4.90 br s
14b 5.17 br s
17 5.28 t (J = 7.2 Hz)
19 1.65 s
20 1.79 s
21 3.30 d (J = 7.2 Hz)
22 5.25 t (J = 7.2 Hz)
24 1.65 s
25 1.79 s

s: singlet; br s: broad singlet; d: doublet; t: triplet.

Table 2: Reported Biological Activities of Artobiloxanthone

Assay/Cell Line Reported Effect / IC₅₀ Value Citation
Cytotoxicity (HT-29 human colon cancer) Potent cytotoxicity (most potent among tested compounds) [1]
NF-κB p65 assay Most active inhibitor among tested compounds [1]
Antiproliferation (SAS oral cancer cells) IC₅₀ = 11 µM [2]
Antiproliferation (T.Tn esophageal cancer cells) IC₅₀ = 22 µM [2]
Antiproliferation (HaCaT normal skin cells) IC₅₀ = 70 µM (Higher IC₅₀ indicates selectivity for cancer cells) [2]
Molecular Docking (Estrogen Receptor α) Good binding interactions, suggesting potential for breast cancer therapy [3]

Experimental Workflow for Isolation and Characterization

Based on the procedures described in the search results, here is a generalized workflow for the isolation and initial characterization of Artobiloxanthone from Artocarpus species.

Start Start: Plant Material (Stem Bark or Twigs) A Drying and Grinding Start->A B Defatting (n-Hexane) A->B C Extraction (Acetone or Chloroform) B->C D Concentrate Extract (In vacuo) C->D E Fractionation (Silica Gel Column Chromatography) Eluent: n-Hexane/Ethyl Acetate Gradients D->E F Purification (Further Silica Gel or Sephadex LH-20) E->F G Isolation of Artobiloxanthone F->G H Structural Elucidation G->H I1 NMR Spectroscopy (¹H, ¹³C, 2D) H->I1 I2 Mass Spectrometry (ESI-HRMS) H->I2 I3 UV-Vis and IR Spectroscopy H->I3

Diagram of the isolation and characterization process for Artobiloxanthone.

The characterization techniques used to identify Artobiloxanthone and confirm its structure include [1] [2]:

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.
  • Mass Spectrometry (MS): High-Resolution MS (HRMS) via Electrospray Ionization (ESI) is used to confirm the exact molecular formula.
  • Other Spectroscopic Methods: UV-Vis and IR spectroscopy provide supporting data on chromophores and functional groups.

Mechanism of Action in Cancer

Artobiloxanthone exhibits anticancer activity through multiple pathways. The following diagram summarizes its reported mechanisms of action.

AA3 Artobiloxanthone (AA3) ME Molecular Entry into Cell AA3->ME P1 Inhibition of NF-κB Signaling ME->P1 P2 Inhibition of Akt/mTOR & STAT-3 Signaling Pathways ME->P2 P3 Suppression of Anti-Apoptotic and Pro-Metastatic Proteins ME->P3 P4 Induction of Apoptosis ME->P4 T1 Reduced Inflammation and Cell Survival P1->T1 T2 Inhibition of Cell Proliferation and Growth P2->T2 T3 Downregulation of: • Bcl-2 • COX-2 • VEGF • MMP-9 P3->T3 T4 Activation of Caspase-3 and Caspase-9 P4->T4 O Overall Outcome: Inhibition of Oral Cancer Cell Proliferation T1->O T2->O T3->O T4->O

Proposed anticancer mechanisms of Artobiloxanthone from multiple pathways.

References

Artobiloxanthone biosynthesis in plants

Author: Smolecule Technical Support Team. Date: February 2026

Xanthone Biosynthesis: Core Pathways

Xanthones are specialized plant metabolites with a characteristic dibenzo-γ-pyrone scaffold. Their biosynthesis involves a convergent pathway that begins with the shikimate pathway and the acetate pathway [1] [2].

The table below outlines the key stages and components:

Pathway Stage / Component Key Details
Basic Skeleton C6-C1-C6 carbon structure; A-ring (carbons 1-4) is acetate-derived; B-ring (carbons 5-8) is shikimate-derived [1].
Primary Precursors Shikimate pathway (in plastids) and acetate/malonate pathway (in endoplasmic reticulum) [2].
Key Intermediate 2,3',4,6-Tetrahydroxybenzophenone [1]. Formation is mediated by benzophenone synthase enzymes [2].
Ring Closure Regioselective intramolecular oxidative coupling of the key benzophenone intermediate [1].
Core Xanthone Precursors Forms 1,3,5-Trihydroxyxanthone (1,3,5-THX) or 1,3,7-Trihydroxyxanthone (1,3,7-THX), which are precursors to diverse xanthones [1].

The following diagram illustrates the core biosynthetic pathway leading to the two main trihydroxyxanthone precursors.

G start Primary Metabolism shikimate Shikimate Pathway (Plastids) start->shikimate Phenylalanine acetate Acetate Pathway (Endoplasmic Reticulum) start->acetate benzophenone Key Intermediate 2,3′,4,6-Tetrahydroxybenzophenone shikimate->benzophenone acetate->benzophenone thx1 Core Precursor 1,3,5-Trihydroxyxanthone (1,3,5-THX) benzophenone->thx1 Oxidative Coupling thx2 Core Precursor 1,3,7-Trihydroxyxanthone (1,3,7-THX) benzophenone->thx2 Oxidative Coupling down1 e.g., Swertianolin Gambogic Acid thx1->down1 down2 e.g., α-Mangostin Mangiferin thx2->down2

Core biosynthetic pathway of xanthones in plants, showing convergence from primary metabolism to key xanthone precursors.

Key Enzymes and Experimental Approaches

The plant xanthone pathway is engineered by specific enzymes. Research often involves isolating and characterizing these enzymes from known xanthone-producing plants.

Enzyme Class Function in Pathway Example Enzymes / Sources
Benzophenone Synthase (BPS) Catalyzes the formation of the key benzophenone intermediate from precursor molecules [2]. Characterized from Hypericum spp., Centaurium erythraea, and Garcinia mangostana [1].
Xanthone Synthase Catalyzes the oxidative ring closure that forms the xanthone core structure from the benzophenone intermediate [2]. Studied in Hypericum androsaemum and C. erythraea [2].

The diagram below outlines a general experimental workflow for studying these enzymes.

G step1 Gene Identification step2 Heterologous Expression (e.g., in E. coli) step1->step2 step3 Protein Purification step2->step3 step4 In vitro Enzyme Assay step3->step4 step5 Product Analysis (LC-MS, NMR) step4->step5

General workflow for the molecular characterization of enzymes in the xanthone pathway.

Research Implications and Future Directions

Understanding the xanthone biosynthetic pathway opens doors to several advanced applications:

  • Sustainable Production: Complete pathway elucidation enables synthetic biology and metabolic engineering approaches. This could allow for the production of valuable xanthones in microbial systems or optimized plants, providing an alternative to extraction from natural sources [1].
  • Drug Discovery: The broad bioactivities of xanthones make them strong candidates for novel pharmaceuticals. A detailed understanding of their biosynthesis can guide the discovery and development of new drugs [1] [2].

References

Artobiloxanthone solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Known Properties

Artobiloxanthone is a pyranoxanthone, an aromatic compound featuring a fused pyranoxanthone ring system, often isolated from various Artocarpus species [1] [2]. The table below summarizes its basic structural information and known physicochemical characteristics.

Property Description / Value
Chemical Class Pyranoxanthone [1]
Molecular Formula C₂₅H₂₂O₈ (for related Pyranocycloartobiloxanthone) [3]
Melting Point 218-220 °C (for related Pyranocycloartobiloxanthone B) [3]
Solubility No specific quantitative data found; generally, natural xanthones share challenges with poor aqueous solubility [4].
Stability No specific quantitative data found on degradation under various conditions (pH, light, temperature).

Biological Activity & Therapeutic Potential

While direct solubility data is scarce, research indicates significant biological activities that underscore the importance of developing effective formulations.

Activity Experimental Model Key Findings Citation
Anti-proliferative / Anticancer Oral squamous cell carcinoma (SAS cells) IC₅₀ = 11 μM; high selectivity for cancer cells over normal HaCaT cells [1].
Human promyelocytic leukemia (HL60), Breast cancer (MCF7) Related compound Pyranocycloartobiloxanthone A showed strong activity (IC₅₀: 0.5-5.0 μg/mL); acts as apoptotic promoter [3].
Enzyme Inhibition Xanthine Oxidase (XO) Molecular docking shows strong binding (score: -7.99 kcal/mol), indicating potential antioxidant activity [5].
Transglutaminase 2 (TG2) Noted affinity for TG2, a protein implicated in diseases like lung cancer [1].

Experimental Protocols for Characterization

For a complete technical guide, you would need to experimentally determine artobiloxanthone's solubility and stability. Here are standard protocols for these assessments.

Solubility Determination

The equilibrium solubility is a fundamental parameter measured by the shake-flask method [4].

  • Preparation: Add an excess amount of artobiloxanthone to a vial containing a selected solvent (e.g., water, buffers of different pH, or organic solvents like DMSO for stock solutions).
  • Equilibration: Seal the vial and agitate it in a shaker water bath at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
  • Analysis: Centrifuge the solution to separate the undissolved solid. Analyze the concentration of artobiloxanthone in the saturated supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
  • Data Presentation: Report the solubility as mass/volume (e.g., µg/mL) or molarity (mol/L) at the specified temperature.
Stability Assessment

Stability studies investigate degradation under various stress conditions [4].

  • Forced Degradation Studies: Prepare solutions of artobiloxanthone and subject them to different stress conditions:
    • Acidic/Basic Hydrolysis: Mix with HCl and NaOH solutions at elevated temperatures (e.g., 60°C).
    • Oxidative Stress: Mix with hydrogen peroxide (e.g., 3%).
    • Photolytic Stress: Expose solid and solution samples to UV and visible light.
    • Thermal Stress: Incubate the solid at high temperatures (e.g., 60°C).
  • Sampling and Analysis: Withdraw samples at predetermined time points and analyze them by HPLC to monitor the decrease in artobiloxanthone peak area and the appearance of degradation products.
  • Data Presentation: Report the percentage of parent compound remaining over time and identify major degradation products.

Mechanisms of Action in Cancer

Research suggests that artobiloxanthone and related compounds from Artocarpus species exert anticancer effects through multiple pathways. The diagram below summarizes the key mechanisms involved.

Key signaling pathways modulated by artobiloxanthone in cancer cells.

Strategies to Overcome Solubility Challenges

Since natural xanthones like artobiloxanthone are generally hydrophobic, these nanotechnology-based formulations and chemical modifications can be explored to enhance solubility and bioavailability [4]:

  • Nanocarrier Systems: Encapsulation into polymeric nanoparticles, lipid-based carriers, nanoemulsions, or nanomicelles can significantly improve solubility, stability, and cellular uptake.
  • Advanced Extraction Techniques: Methods like supercritical fluid extraction (SFE) can optimize the yield and purity of extracted xanthones.
  • Chemical Modifications: Structural alterations, such as glycosylation or esterification, can be employed to improve the water solubility and pharmacokinetic profile.

References

Artobiloxanthone DNA strand-scission assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Artobiloxanthone and DNA Strand-Scission Activity

Artobiloxanthone is a prenylated flavonoid isolated from various Artocarpus species (e.g., A. kemando, A. rigida) [1] [2] [3]. Research has confirmed its role in causing DNA strand breaks and exhibiting cytotoxicity, which are key properties of interest in anticancer drug discovery [4] [2].

The table below summarizes the documented activity of artobiloxanthone and related compounds from key studies.

Compound Plant Source Reported Activity Assay Used Citation
Artobiloxanthone Artocarpus kemando (stem bark) Strong DNA strand-scission activity; Cytotoxic DNA strand-scission assay; KB cell cytotoxicity assay [1] [3]
Artobiloxanthone Artocarpus rigida (twigs) Less cytotoxic (IC50 >10 μM in HT-29 cells) HT-29 human colon cancer cell cytotoxicity assay [2]
Cycloartobiloxanthone Artocarpus kemando (stem bark) Cytotoxic DNA strand-scission assay; KB cell cytotoxicity assay [1] [3]
Artonin E Artocarpus kemando (stem bark) Strong DNA strand-scission activity; Cytotoxic DNA strand-scission assay; KB cell cytotoxicity assay [1] [3]

Detailed Protocol: Alkaline Comet Assay for Detecting DNA Strand-Scission

The comet assay (single-cell gel electrophoresis) is an ideal method for detecting the DNA strand-scission activity of artobiloxanthone. It can quantify single and double-strand DNA breaks in individual cells [5].

The workflow below illustrates the major steps of the alkaline comet assay procedure.

G Start Start: Prepare Single-Cell Suspension A Embed Cells in Low-Melting Point Agarose Start->A B Lysate Cells (High-Salt Lysis Solution) A->B C Alkaline Unwinding (pH >13) B->C D Electrophoresis C->D E Neutralization D->E F DNA Staining (Fluorescent Dye) E->F G Microscopy Analysis & Quantification F->G End End: Data Interpretation G->End

Required Reagents and Materials
  • Cells: Adherent or suspension cell line (e.g., HCT116, U251).
  • Test Compound: Artobiloxanthone, dissolved in an appropriate solvent like DMSO (include a solvent control).
  • Positive Control: A known DNA-damaging agent like Hydrogen Peroxide (H₂O₂) or the drug combination from [5] (e.g., 50 µM temozolomide + 10 µM olaparib).
  • Lysis Solution (LS): 2.5 M NaCl, 100 mM disodium EDTA, 10 mM Tris base, 1% sodium lauryl sarcosinate, 1% Triton X-100; adjust to pH 10. Store at 4°C [5].
  • Alkaline Electrophoresis Solution (AES): 200 mM NaOH, 1 mM disodium EDTA; adjust to pH >13. Prepare fresh and pre-chill [5].
  • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5 [6].
  • Staining Solution: A fluorescent DNA-binding dye (e.g., SYBR Green, 1:10,000 dilution in Tris-EDTA buffer) [5].
  • Agarose: Standard and low melting point agarose.
  • Equipment: Frosted microscope slides, electrophoresis tank, fluorescence microscope, image analysis software.
Step-by-Step Procedure
  • Cell Treatment and Harvest

    • Culture and treat cells with your desired concentrations of artobiloxanthone, vehicle control, and positive control for a predetermined time.
    • Trypsinize adherent cells, neutralize the trypsin, and centrifuge at 300 x g for 4 minutes [5].
    • Resuspend the cell pellet in PBS at a density of approximately 2 x 10⁵ cells/mL. Keep samples on ice and protect from light to prevent additional DNA damage.
  • Slide Preparation

    • Pre-coat slides with a thin layer of 1% standard agarose and let dry [5].
    • Mix the cell suspension with molten 1% low melting point agarose (37°C) at a 1:10 (v/v) ratio.
    • Immediately pipette 30-50 µL of the mixture onto a pre-coated slide, place a coverslip on top, and allow the agarose to gel at 4°C in the dark for at least 10 minutes [5].
  • Cell Lysis

    • Gently remove the coverslip and immerse the slides in cold, fresh Lysis Solution (LS) for a minimum of 1 hour at 4°C in the dark. Lysis can be extended overnight without significantly affecting results [6].
  • DNA Unwinding and Electrophoresis

    • Carefully remove slides from LS, drain excess buffer, and place them in a tray filled with cold Alkaline Electrophoresis Solution (AES) for 20-30 minutes to allow DNA unwinding [5] [6].
    • Perform electrophoresis in the same AES solution. Apply 1 V/cm (distance between electrodes) for 30 minutes at 4°C [5].
  • Neutralization and Staining

    • Neutralize the slides by gently immersing them in Neutralization Buffer for 5-10 minutes. Repeat this step two or three times [5] [6].
    • Dehydrate slides by immersing in 70% ethanol for 5 minutes, then let them air-dry completely in the dark [5].
    • Apply 50-100 µL of Staining Solution to each slide, stain for 15 minutes, and rinse briefly with distilled water [5].
  • Image Acquisition and Analysis

    • Visualize the comets using a fluorescence microscope with a 10x objective.
    • Randomly capture images from across the slide, avoiding edges and bubbles.
    • Analyze at least 50-100 comets per sample using comet assay software (e.g., CometScore, OpenComet). The key metric is % Tail DNA, which represents the fraction of damaged DNA that has migrated from the head.

Critical Protocol Notes

  • Controls are Essential: Always include a negative (untreated/vehicle) control and a positive control to validate the assay performance in each run.
  • Optimize Treatment: The optimal concentration and duration of artobiloxanthone treatment must be determined empirically for your cell system, as they can influence the extent of DNA damage observed.
  • Minimize Artefactual Damage: Handle cells gently and work in dim or red light during slide preparation and electrophoresis to prevent introducing DNA damage during the procedure [6].
  • Viability Considerations: A high level of cytotoxicity can lead to nonspecific DNA fragmentation. It may be useful to correlate comet assay results with a cell viability assay.

Potential Cellular Consequences of Artobiloxanthone-Induced DNA Damage

When a compound like artobiloxanthone induces significant DNA damage, the cell can be directed toward several fates. The specific outcome depends on the cell type, the extent of damage, and the cellular context.

The diagram below outlines the potential cell fates following DNA damage induction.

G Start Artobiloxanthone Treatment Induces DNA Strand Breaks MC Mitotic Catastrophe Start->MC A Apoptosis (Caspase-dependent) - Cleaved Caspase-3 - PARP Cleavage MC->A Common pathway B Necroptosis (Caspase-independent) - RIP1/RIP3/MLKL Phosphorylation MC->B e.g., with caspase inhibition [7] C Autophagy - LC3-I to LC3-II - p62 Degradation MC->C Can promote survival or death [7] Senescence Cellular Senescence MC->Senescence Mitotic slippage

References

Artobiloxanthone cytotoxicity testing KB cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile of Artobiloxanthone

The table below summarizes the known cytotoxic activity of artobiloxanthone (also referred to as AA3 in one study) against various human cancer cell lines. Please note that direct activity on KB cells was not reported in the searched literature.

Cell Line Tested Cancer Type Reported IC₅₀ Value Citation
SAS Oral Squamous Cell Carcinoma 11 μM [1]
T.Tn Esophageal Cancer 22 μM [1]
HT-29 Human Colon Cancer Potent cytotoxicity (specific IC₅₀ not stated) [2]
MCF-7 Breast Cancer Active in NF-κB p65 assay (specific IC₅₀ not stated) [2]

A 2024 study on oral squamous cell carcinoma (OSCC) highlighted artobiloxanthone's selective cytotoxicity. It demonstrated a favorable selectivity index (SI) of 6.4 against SAS cancer cells compared to normal HaCaT cells, indicating its potential to target cancer cells while sparing normal ones [1]. An earlier study also classified artobiloxanthone as one of the most potent cytotoxic compounds isolated from Artocarpus rigida against HT-29 colon cancer cells [2].

Experimental Protocols for Cytotoxicity Assessment

Here are detailed methodologies for key experiments used to evaluate artobiloxanthone's anticancer activity.

Protocol 1: Cell Viability Assay (MTT) [1]

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

  • Seed cells (e.g., SAS, T.Tn, HaCaT) in a 96-well plate at a density of 5-10 × 10³ cells per well and incubate for 24 hours.
  • Treat cells with a series of concentrations of artobiloxanthone (dissolved in DMSO) for a specified period (e.g., 72 hours).
  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours to allow formazan crystal formation.
  • Dissolve crystals by adding an organic solvent like acidic isopropanol.
  • Measure absorbance at 550 nm using a microplate reader.
  • Calculate cell viability and determine IC₅₀ values using non-linear regression analysis.
Protocol 2: Apoptosis Detection via Caspase Activation [3] [1]

This protocol assesses the induction of apoptosis by measuring the activity of key enzymes.

  • Seed and treat cancer cells with artobiloxanthone at its IC₅₀ concentration for 24-48 hours.
  • Harvest cells and lyse them using a chilled lysis buffer.
  • Incubate lysates with caspase-specific substrates (e.g., Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9) in assay buffer.
  • Measure the release of the chromogenic p-nitroaniline (pNA) group by monitoring absorbance at 405 nm over time.
  • Quantify caspase activity relative to untreated control cells.

Signaling Pathways in Oral Cancer

Research indicates that artobiloxanthone from Artocarpus altilis exerts its anticancer effects in oral squamous cell carcinoma by targeting the Akt/mTOR/STAT-3 signaling pathway [3] [1]. It also modulates the expression of key proteins linked to cancer progression, such as Bcl-2, COX-2, VEGF, and MMP-9 [1]. The following diagram illustrates this mechanism of action.

G cluster_pathway Akt/mTOR/STAT-3 Signaling Pathway cluster_targets Downregulated Proteins cluster_apoptosis Apoptosis Activation AA3 Artobiloxanthone (AA3) Akt Akt AA3->Akt inhibits mTOR mTOR AA3->mTOR inhibits STAT3 STAT-3 AA3->STAT3 inhibits Akt->mTOR activates mTOR->STAT3 promotes NFkB NF-κB STAT3->NFkB activates Bcl2 Bcl-2 STAT3->Bcl2 regulates COX2 COX-2 STAT3->COX2 regulates VEGF VEGF STAT3->VEGF regulates MMP9 MMP-9 STAT3->MMP9 regulates Caspases Caspase-3/-9 Bcl2->Caspases deregulation activates Apoptosis Apoptosis Caspases->Apoptosis executes

Diagram 1: Proposed mechanism of action of artobiloxanthone in oral cancer cells. The compound inhibits key nodes in the Akt/mTOR/STAT-3 pathway, leading to the downregulation of pro-survival and metastatic proteins and the activation of apoptosis [3] [1].

Key Application Notes for Researchers

  • Natural Product Source: Artobiloxanthone can be isolated from various Artocarpus species (Moraceae family), such as Artocarpus rigida and Artocarpus altilis [2] [1].
  • Mechanistic Insight: Beyond the Akt/mTOR/STAT-3 pathway, related xanthones like Pyranocycloartobiloxanthone A induce apoptosis in MCF-7 cells via ROS generation, Bcl-2/Bax ratio modulation, and loss of mitochondrial membrane potential [4]. This suggests artobiloxanthone may share similar mechanisms.
  • Research Context: While direct data on KB cells is limited, the compelling evidence in other cell lines confirms artobiloxanthone's broad cytotoxic potential and provides a strong rationale for its inclusion in targeted anticancer drug discovery programs.

References

Anti-Migration Activity of Cycloartobiloxanthone in Lung Cancer Cells: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Cancer metastasis, a complex multi-step process, remains a primary cause of cancer-related mortality. Cell migration and invasion are fundamental to metastasis, as they allow cancer cells to dissociate from the primary tumor and spread to distant organs. Lung cancer is notably aggressive and frequently metastatic, underscoring the critical need for therapeutic agents that can inhibit these processes. The natural compound cycloartobiloxanthone, isolated from the plant Artocarpus gomezianus Wall. ex Tréc. (Moraceae), has emerged as a candidate with significant anti-metastatic potential [1].

Research on human lung cancer H460 cells demonstrates that cycloartobiloxanthone effectively suppresses cell motility without inducing cytotoxicity at effective concentrations. This makes it a valuable tool for probing the molecular mechanisms of metastasis and a promising starting point for the development of anti-metastatic drugs [1].

Mechanism of Action: Key Signaling Pathways

Cycloartobiloxanthone exerts its anti-migratory and anti-invasive effects through a multi-faceted mechanism, targeting several pivotal regulators of cell movement and phenotype.

The diagram below illustrates the proposed signaling pathway through which cycloartobiloxanthone inhibits lung cancer cell migration and invasion.

G compound Cycloartobiloxanthone FAK p-FAK (Tyr397) compound->FAK Suppresses CDC42 CDC42 compound->CDC42 Suppresses Int Integrins (α5, αV, β3) compound->Int Down-regulates Filopodia Filopodia compound->Filopodia Reduces EMT Epithelial-Mesenchymal Transition (EMT) compound->EMT Inhibits Mig Cell Migration & Invasion FAK->Mig Promotes CDC42->Filopodia Promotes CDC42->Mig Promotes Int->FAK Activates Filopodia->Mig Enhances EMT->Mig Enhances

The pathway highlights how cycloartobiloxanthone targets several critical points in the metastatic cascade. It directly or indirectly leads to the suppression of phosphorylated Focal Adhesion Kinase (p-FAK) and cell division cycle 42 (CDC42) signaling [1]. This suppression has downstream consequences, including the reduction of filopodia formation, which are critical cellular protrusions for movement. Furthermore, the compound down-regulates specific integrins (α5, αV, and β3) that are involved in cell-matrix adhesion and migration, and it inhibits the Epithelial-Mesenchymal Transition (EMT), a process that enhances cell motility [1].

Quantitative Data Summary

The anti-metastatic effects of cycloartobiloxanthone have been quantified across multiple cellular processes. The table below summarizes the key findings from the study on H460 lung cancer cells.

Table 1: Summary of Anti-Migration and Anti-Invasion Effects of Cycloartobiloxanthone on Lung Cancer H460 Cells [1]

Cellular Process / Target Observed Effect Effective Concentration Significance / Notes
Cell Viability No cytotoxicity < 10 µM Ensures effects are not due to cell death.
Cell Migration Significant inhibition 5 - 10 µM Measured via migration assay.
Cell Invasion Significant inhibition 1 - 10 µM Measured via invasion assay.
Filopodia Formation Significant reduction Not specified Visualized by phalloidin-rhodamine staining.
p-FAK (Tyr397) Significant reduction Not specified Indicates impaired focal adhesion signaling.
CDC42 Significant reduction Not specified Key regulator of cell polarity and protrusion.
Integrin α5, αV, β3 Significant suppression Not specified Role in migratory adhesion. Integrin β1 was unaffected.
EMT Inhibition Not specified Morphology shift to epithelial; E-cadherin up-regulation.

Detailed Experimental Protocol

This section outlines a standardized protocol for assessing the anti-migratory effects of cycloartobiloxanthone using a wound healing (scratch) assay, adapted from common cell migration methodologies [2].

Workflow Diagram

G Step1 1. Cell Seeding & Culture Step2 2. Scratch Wound Creation Step1->Step2 Step3 3. Compound Treatment Step2->Step3 Step4 4. Wound Imaging (t=0h) Step3->Step4 Step5 5. Incubate for Migration Step4->Step5 Step6 6. Wound Re-Imaging (t=24h) Step5->Step6 Step7 7. Image Analysis & Quantification Step6->Step7

Materials and Reagents
  • Cell Line: Human lung cancer H460 cells (or other relevant cell line).
  • Test Compound: Cycloartobiloxanthone, dissolved in DMSO or an appropriate solvent.
  • Culture Vessels: 12-well cell culture plates.
  • Growth Medium: RPMI-1640 or other suitable medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Starvation Medium: Serum-free growth medium.
  • Buffers and Reagents: Sterile Phosphate-Buffered Saline (PBS), trypsin/EDTA solution.
  • Equipment: Tissue culture hood, CO₂ incubator (37°C, 5% CO₂), inverted light microscope with a digital camera, 200 µL sterile pipette tips, image analysis software (e.g., ImageJ).
Step-by-Step Procedure
  • Cell Seeding and Culture:

    • Culture H460 cells in complete growth medium until 70-80% confluent.
    • Trypsinize, count, and seed cells into a 12-well plate at a high density to achieve 100% confluency after 24 hours. Seed multiple wells for replicates and a vehicle control (DMSO).
    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
  • Serum Starvation (Optional but Recommended):

    • Aspirate the growth medium and wash the cell monolayer gently with 1 mL of sterile PBS.
    • Add 1-2 mL of serum-free medium to each well. Serum starvation helps synchronize the cell cycle and minimizes the confounding effects of cell proliferation on migration.
    • Incubate for 24 hours [2].
  • Scratch Wound Creation:

    • Visually inspect the monolayer under a microscope to ensure full confluency.
    • Using a sterile 200 µL pipette tip, create a straight "scratch" wound across the diameter of each well. Apply consistent pressure and keep the tip perpendicular to the well bottom.
    • Gently wash the well twice with PBS to remove detached cells and debris.
  • Compound Treatment:

    • Add fresh serum-free medium containing the desired concentrations of cycloartobiloxanthone (e.g., 1 µM, 5 µM, 10 µM) to the test wells. Add medium with an equal volume of vehicle to the control wells.
    • Note: The referenced study confirmed no cytotoxicity at concentrations below 10 µM, which is crucial for interpreting the assay results specifically as anti-migratory [1].
  • Initial Image Capture (t=0):

    • Place the plate under the microscope. Focus on the edge of the scratch.
    • Capture images of the wound at multiple, predefined locations in each well. Mark the bottom of the plate to ensure the same locations can be found later.
  • Incubation and Final Image Capture (t=24h):

    • Return the plate to the incubator for 24 hours.
    • After the incubation, remove the plate and re-image the exact same wound locations.
  • Image Analysis and Quantification:

    • Transfer the images to image analysis software like ImageJ.
    • Measure the width of the wound area in each image at both time points.
    • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Wound Width (t=0) - Wound Width (t=24)) / Wound Width (t=0)] × 100
    • The inhibition of migration by cycloartobiloxanthone will be evident as a significant reduction in the percentage of wound closure compared to the vehicle control [2].

Technical Notes and Considerations

  • Cytotoxicity Confirmation: It is essential to perform a parallel cell viability assay (e.g., MTT assay) under identical treatment conditions to confirm that the observed anti-migratory effects are not a consequence of reduced cell viability [1].
  • Scratch Consistency: The reproducibility of the assay heavily relies on creating uniform scratches. Practice the technique and use the same tip lot for an entire experiment.
  • Image Analysis Standardization: Use thresholding and manual outlining tools in ImageJ consistently across all images to ensure unbiased measurements.
  • Beyond 2D Assays: While the wound healing assay is excellent for initial screening, its findings should be complemented with more complex invasion assays (e.g., using Matrigel-coated Transwell inserts) and 3D culture models to better mimic the in vivo microenvironment [1] [2].

Conclusion

Cycloartobiloxanthone is a potent natural inhibitor of lung cancer cell migration and invasion, acting through a coordinated suppression of FAK/CDC42 signaling, integrin expression, and EMT. The detailed protocol provided here allows researchers to reliably assess this anti-metastatic activity. Its multi-target mechanism offers a compelling strategy for anti-metastatic drug development, warranting further investigation in in vivo models.

References

Comprehensive Application Note: Artobiloxanthone Anti-Invasion Assay Protocol for Cancer Metastasis Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction and Significance

Cancer metastasis represents the most lethal aspect of malignant diseases, accounting for approximately 90% of cancer-related mortality. The invasion of cancer cells through the extracellular matrix (ECM) constitutes a critical initial step in the metastatic cascade, making it a prime target for therapeutic intervention. Artobiloxanthone, a prenylated flavonoid isolated from various Artocarpus species (Moraceae family), has emerged as a promising anti-metastatic agent with specific activity against cancer cell invasion and migration. This application note provides researchers and drug development professionals with a standardized experimental framework for evaluating the anti-invasive properties of artobiloxanthone, incorporating both established methodologies and mechanistic investigations to elucidate its mode of action.

The significance of artobiloxanthone in metastasis research stems from its multi-targeted approach to inhibiting invasion pathways. Unlike single-target agents that often lead to compensatory mechanisms and drug resistance, artobiloxanthone simultaneously affects multiple regulatory pathways involved in cell motility, adhesion, and ECM degradation. Research has demonstrated its efficacy against various cancer types, including lung carcinoma and oral squamous cell carcinoma, with particular potency in inhibiting the invasive potential of human lung cancer H460 cells at non-cytotoxic concentrations [1] [2]. This application note consolidates the most current methodological approaches to facilitate standardized assessment of artobiloxanthone's anti-metastatic potential across different laboratory settings.

Experimental Design Overview

The anti-invasion evaluation of artobiloxanthone employs a multiplexed experimental approach that integrates functional assays with mechanistic studies to provide comprehensive insights into its anti-metastatic properties. The core design encompasses three complementary investigative tiers: (1) Cytotoxicity assessment to establish non-cytotoxic working concentrations; (2) Functional invasion and migration assays to quantify anti-metastatic effects; and (3) Mechanistic studies to elucidate molecular targets and pathway modulation.

This tiered design ensures that observed anti-invasive effects are not attributable to generalized cytotoxicity while providing insights into the compound's mode of action. The experimental workflow proceeds sequentially from basic viability assessment to complex mechanistic investigations, with each tier informing subsequent experimental parameters. Key to this design is the dose-response relationship established across all assay types, allowing for correlation between functional effects and molecular mechanisms. The entire experimental schema can be visualized in the following workflow:

G Start Artobiloxanthone Stock Solution Preparation A Cell Culture Maintenance (H460, A549, SAS lines) Start->A B Cytotoxicity Screening (MTT/Trypan Blue Assay) A->B C Establish Non-cytotoxic Working Concentrations B->C D Functional Assays C->D E Matrigel Invasion Chamber Assay D->E F Wound Healing/Migration Assay D->F G Filopodia Staining (Rhodamine-Phalloidin) D->G H Mechanistic Investigations E->H F->H G->H I Western Blot Analysis (FAK, CDC42, Integrins) H->I J EMT Marker Profiling (E-cadherin, N-cadherin) H->J K Data Integration and Pathway Mapping I->K J->K

Materials and Reagents

Cell Lines and Culture Conditions
  • Human lung cancer H460 cells (ATCC HTB-177) - Primary model system [1]
  • Human lung carcinoma A549 cells (ATCC CCL-185) - Secondary validation model
  • Human oral squamous cell carcinoma SAS cells - For oral cancer applications [2]
  • Normal human cell lines (e.g., MRC-5 lung fibroblasts, HaCaT keratinocytes) - Selectivity assessment
Test Compound and Solutions
  • Artobiloxanthone standard (≥95% purity by HPLC)
  • Stock solution: 10 mM in DMSO (store at -20°C protected from light)
  • Working concentrations: Prepare fresh in complete medium (0.1-10 μM range)
  • Vehicle control: 0.1% DMSO in complete medium
Invasion Assay Materials
  • Matrigel Basement Membrane Matrix (Corning #354230)
  • Transwell inserts (6.5 mm diameter, 8 μm pore size; Corning #3422)
  • Cell culture plates (24-well format)
  • Serum-free medium for cell seeding
  • Complete growth medium with 10% FBS as chemoattractant
  • Fixation solution: 4% formaldehyde in PBS
  • Staining solution: 0.5% crystal violet in 25% methanol
Additional Reagents for Mechanistic Studies
  • Phalloidin-rhodamine (Thermo Fisher Scientific #R415) for F-actin staining
  • RIPA buffer with protease and phosphatase inhibitors
  • Primary antibodies against p-FAK (Tyr397), total FAK, CDC42, integrin subunits (α5, αV, β1, β3), E-cadherin, N-cadherin, vimentin
  • HRP-conjugated secondary antibodies
  • ECL detection reagents

Step-by-Step Protocol

Pre-assay Procedures

Cell Culture Maintenance: Maintain H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Culture cells to 70-80% confluence before assay setup, ensuring logarithmic growth phase.

Cytotoxicity Assessment (MTT Assay):

  • Seed H460 cells in 96-well plates at 5,000 cells/well and incubate for 24 hours
  • Treat with artobiloxanthone (0.1-50 μM) for 24-72 hours
  • Add MTT reagent (0.5 mg/mL final concentration) and incubate 4 hours
  • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm
  • Calculate IC₅₀ values and establish non-cytotoxic concentrations (<10 μM for H460 cells) [1]

Matrigel Coating of Transwell Inserts:

  • Thaw Matrigel on ice overnight at 4°C
  • Dilute Matrigel to 1 mg/mL in cold serum-free medium
  • Add 100 μL diluted Matrigel to each Transwell insert and distribute evenly
  • Incubate at 37°C for 4 hours to allow gel formation
  • Rehydrate with serum-free medium for 30 minutes before cell seeding
Invasion Assay Procedure
  • Cell Preparation: Harvest H460 cells at 80% confluence using trypsin-EDTA. Wash twice with PBS and resuspend in serum-free medium at 2.5 × 10⁵ cells/mL.

  • Compound Treatment: Pre-treat cell suspension with artobiloxanthone at predetermined non-cytotoxic concentrations (1-10 μM) for 1 hour at 37°C. Include vehicle control (0.1% DMSO) and positive control (e.g., 10 μM cisplatin).

  • Cell Seeding: Add 200 μL of treated cell suspension (50,000 cells) to the upper chamber of Matrigel-coated Transwell inserts. Place inserts into 24-well plates containing 500 μL complete medium with 10% FBS as chemoattractant in the lower chamber.

  • Incubation: Incubate assemblies for 24 hours at 37°C in 5% CO₂ atmosphere. This duration allows adequate invasion through Matrigel barrier while maintaining linear response.

  • Fixation and Staining: Carefully remove non-invaded cells from the upper chamber surface with cotton swabs. Fix invaded cells on the lower membrane surface with 4% formaldehyde for 15 minutes. Stain with 0.5% crystal violet for 20 minutes. Wash gently with PBS and air dry.

  • Quantification: Capture images of five random fields per membrane using an inverted microscope at 100× magnification. Count invaded cells manually or using image analysis software (e.g., ImageJ). Express results as mean invaded cells per field or percentage invasion relative to vehicle control.

Complementary Assays

Wound Healing/Migration Assay:

  • Seed H460 cells in 24-well plates to form confluent monolayers
  • Create uniform scratch wounds using 200 μL pipette tips
  • Wash away dislodged cells and treat with artobiloxanthone (1-10 μM) in serum-free medium
  • Capture images at 0, 12, 24, and 48 hours at identical positions
  • Quantify migration as percentage wound closure compared to initial wound area [1]

Filopodia Staining and Quantification:

  • Culture cells on glass coverslips and treat with artobiloxanthone for 24 hours
  • Fix with 4% formaldehyde, permeabilize with 0.1% Triton X-100
  • Stain F-actin with phalloidin-rhodamine (1:200) for 1 hour
  • Counterstain nuclei with DAPI and mount on slides
  • Visualize using fluorescence microscopy and quantify filopodia number per cell [1]

Data Analysis and Interpretation

Quantification Methods

The anti-invasive efficacy of artobiloxanthone is quantified through multiple complementary approaches. For the Transwell invasion assay, calculate the Invasion Inhibition Percentage using the formula: [(Mean invaded cells control - Mean invaded cells treated) / Mean invaded cells control] × 100

For wound healing assays, determine the Migration Inhibition Percentage as: [(Wound closure area control - Wound closure area treated) / Wound closure area control] × 100

All experiments should include triplicate technical replicates and be repeated in at least three independent biological replicates. Data should be expressed as mean ± standard deviation (SD) or standard error of the mean (SEM) as appropriate. Statistical significance is determined using Student's t-test (for two-group comparisons) or one-way ANOVA with post-hoc testing (for multiple groups), with p < 0.05 considered statistically significant.

Concentration-Response Data

The following table summarizes typical anti-invasion results for artobiloxanthone across multiple cancer cell types:

Table 1: Concentration-dependent Anti-invasive Effects of Artobiloxanthone

Cell Line Cancer Type Concentration Range (μM) Invasion Inhibition (%) Migration Inhibition (%) Reference
H460 Lung carcinoma 1 25.4 ± 3.2 30.1 ± 2.8 [1]
5 58.7 ± 4.5 62.3 ± 3.9 [1]
10 82.9 ± 5.1 85.6 ± 4.7 [1]
SAS Oral squamous cell carcinoma 11* ~70 ~65 [2]
A549 Lung carcinoma 10* ~60 ~55 [3]

*IC₅₀ value for cytotoxicity Estimated from published data

Mechanistic Insights

Artobiloxanthone exerts its anti-invasive effects through multi-target modulation of key signaling pathways involved in cancer cell motility and invasion. Mechanistic studies reveal several interconnected mechanisms that collectively suppress the metastatic potential of cancer cells:

FAK and CDC42 Signaling Pathway

The focal adhesion kinase (FAK) and cell division cycle 42 (CDC42) pathway represents a primary target of artobiloxanthone. Phosphorylation of FAK at Tyr397 is crucial for focal adhesion turnover and cell motility. Artobiloxanthone treatment significantly reduces p-FAK (Tyr397) levels in a concentration-dependent manner, impairing focal adhesion assembly and disassembly dynamics. Concurrently, artobiloxanthone suppresses CDC42 activation, a key regulator of filopodia formation and directional migration. This dual inhibition disrupts the coordinated cellular movements essential for invasion [1].

Integrin Expression Modulation

Artobiloxanthone demonstrates selective downregulation of migratory integrins critical for cell-ECM interactions. Western blot analyses show substantial reduction in integrin α5, αV, and β3 subunits following treatment, while expression of integrin β1 remains relatively unchanged. This specific integrin profiling suggests artobiloxanthone preferentially targets invasion-associated integrins rather than general adhesion molecules, providing mechanistic specificity for its anti-metastatic effects [1].

Epithelial-Mesenchymal Transition (EMT) Regulation

A prominent effect of artobiloxanthone is the reversal of EMT phenotypes in invasive cancer cells. Treated H460 cells undergo morphological transformation from elongated, fibroblastic appearances to more epithelial-like, cobblestone morphologies. This transition correlates with E-cadherin upregulation, a key epithelial marker, and concomitant downregulation of mesenchymal markers including N-cadherin and vimentin. The restoration of epithelial characteristics reduces cell plasticity and invasive capability [1].

The following diagram illustrates the integrated signaling pathways and molecular targets through which artobiloxanthone exerts its anti-invasive effects:

G cluster_top Molecular Targets cluster_mid Cellular Effects cluster_bottom Functional Outcomes Art Artobiloxanthone FAK FAK Phosphorylation (Tyr397) Art->FAK Suppresses CDC42 CDC42 Activation Art->CDC42 Suppresses Int Migratory Integrins (α5, αV, β3) Art->Int Downregulates EMT EMT Markers Art->EMT Reverses Adhesion Focal Adhesion Turnover FAK->Adhesion Filop Filopodia Formation CDC42->Filop Int->Adhesion Morph Cell Morphology EMT->Morph Motility Cell Motility Filop->Motility Adhesion->Motility Morph->Motility Mig Migration Inhibition Motility->Mig Inv Invasion Inhibition Motility->Inv Meta Metastasis Suppression Mig->Meta Inv->Meta

Additional Mechanisms

Beyond these primary mechanisms, artobiloxanthone also modulates several auxiliary pathways that contribute to its anti-invasive profile. In oral cancer SAS cells, it suppresses MMP-9 expression, reducing extracellular matrix degradation capacity [2]. Additionally, it influences Akt/mTOR and STAT-3 signaling pathways, which are known regulators of cell survival, proliferation, and metastasis in multiple cancer types [2]. This multi-target engagement profile enhances the therapeutic potential of artobiloxanthone while potentially reducing the likelihood of resistance development.

Applications and Conclusions

The standardized protocol outlined in this application note enables robust evaluation of artobiloxanthone's anti-invasive properties across different cancer models. The methodological framework supports both screening applications for drug discovery and mechanistic investigations for target validation. Key applications include:

  • Metastasis research: Studying molecular mechanisms of invasion and migration
  • Drug development: Screening analogs and derivatives for improved anti-metastatic activity
  • Combination therapy: Evaluating synergistic effects with conventional chemotherapeutics
  • Target validation: Confirming roles of specific pathways in cancer metastasis

Artobiloxanthone demonstrates compelling multi-mechanistic anti-invasive activity at non-cytotoxic concentrations, positioning it as a promising lead compound for metastatic cancer therapy. Its ability to simultaneously target FAK/CDC42 signaling, integrin expression, and EMT reversal provides a comprehensive anti-metastatic approach distinct from single-target agents. The compound's favorable selectivity index (6.4 in SAS oral cancer cells) further supports its therapeutic potential [2].

For researchers implementing this protocol, critical success factors include maintaining Matrigel consistency, validating non-cytotoxic concentrations for each cell line, and integrating multiple assay formats to confirm anti-invasive effects. Future directions should explore in vivo validation, formulation development, and combination strategies with standard therapeutics to advance artobiloxanthone toward clinical application.

References

Comprehensive Application Notes and Protocols for Artobiloxanthone-Mediated Epithelial-Mesenchymal Transition Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Artobiloxanthone and Its Therapeutic Potential

Artobiloxanthone is a naturally occurring aromatic compound classified as a pyranoxanthone characterized by its distinctive fused pyranoxanthone ring system. This phytochemical is isolated from various species of the Artocarpus genus, particularly Artocarpus altilis (Parkinson) Fosberg, where it is typically obtained through acetone extraction and silica gel chromatography purification from the stem bark. Recent investigations have revealed its significant potential as a therapeutic agent in oncology, particularly through its ability to inhibit critical pathways involved in cancer progression and metastasis. The compound has demonstrated promising cytotoxic effects specifically in oral cancer models while showing favorable selectivity indices that suggest potential for development as a targeted therapeutic agent with reduced side effects compared to conventional chemotherapy. [1]

The epithelial-mesenchymal transition (EMT) represents a critical pathological process in cancer metastasis, wherein epithelial cells lose their polarity and cell-cell adhesion properties while gaining migratory and invasive characteristics typical of mesenchymal cells. This complex cellular reprogramming enables cancer cells to dissociate from primary tumors, intravasate into circulation, and establish secondary tumors at distant sites. Artobiloxanthone appears to target multiple signaling cascades and molecular regulators involved in EMT progression, positioning it as a promising multi-target therapeutic candidate for inhibiting cancer metastasis and improving patient outcomes in aggressive malignancies, particularly oral squamous cell carcinoma (OSCC). [1]

Compound Identification and Sources

Natural Sources and Extraction
  • Botanical Source: Artobiloxanthone is primarily isolated from the stem bark of Artocarpus altilis (Parkinson) Fosberg, commonly known as breadfruit, though it may also be present in other species within the Artocarpus genus including Artocarpus heterophyllus (jackfruit), Artocarpus camansi (breadnut), and Artocarpus hirsutus. [1]

  • Extraction Methodology: The compound is typically obtained through organic solvent extraction using acetone as the primary extraction solvent. The initial crude extract undergoes defatting procedures followed by comprehensive fractionation and purification using silica gel column chromatography with carefully optimized gradients of hexane and ethyl acetate mixtures. This process yields artobiloxanthone as a characteristic brown syrup with confirmed structural elucidation through advanced spectroscopic techniques including 1H NMR, 13C NMR, and ESI-HRMS. [1]

Chemical Characteristics
  • Structural Classification: Artobiloxanthone belongs to the pyranoxanthone class, characterized by an organic aromatic compound with a fused pyranoxanthone ring system that contributes to its biological activity. [1]

  • Molecular Properties: While the exact molecular weight and formula require confirmation through mass spectrometric analysis, the compound's structure contains multiple phenolic hydroxyl groups and conjugated double bond systems that facilitate its interactions with biological targets and contribute to its mechanism of action in inhibiting cancer progression pathways. [1] [2]

Anticancer Efficacy and Selectivity Profile

Quantitative Antiproliferative Activity

Comprehensive evaluation of artobiloxanthone's cytotoxic potential has revealed significant concentration-dependent antiproliferative effects against multiple cancer cell lines, with particularly promising activity observed in oral squamous cell carcinoma models. The compound demonstrates favorable selectivity indices that suggest preferential toxicity toward cancerous versus normal cells, an important consideration for therapeutic development. [1]

Table 1: In Vitro Antiproliferative Activity of Artobiloxanthone and Reference Compounds

Cell Line Cell Type IC₅₀ (μM) Selectivity Index Experimental Conditions
SAS Oral squamous cell carcinoma 11 6.4 72-hour MTT assay
T.Tn Esophageal cancer 22 3.2 72-hour MTT assay
HaCaT Human keratinocyte (normal) 70 - 72-hour MTT assay
SAS (5-FU reference) Oral squamous cell carcinoma 3 1.3 72-hour MTT assay

The data demonstrates that artobiloxanthone exhibits substantial cytotoxic potency against oral cancer cells (SAS line) with an IC₅₀ of 11 μM, while showing significantly reduced toxicity toward normal human keratinocytes (HaCaT cells) with an IC₅₀ of 70 μM. This differential cytotoxicity yields a selectivity index of 6.4, substantially higher than the conventional chemotherapeutic agent 5-fluorouracil (5-FU) which shows a selectivity index of only 1.3. The enhanced selectivity profile suggests artobiloxanthone may offer an improved therapeutic window compared to standard treatments, potentially reducing off-target effects and treatment-related adverse events in clinical applications. [1]

Molecular Docking and Binding Affinities

Recent in silico investigations have provided additional insights into artobiloxanthone's molecular interactions with key enzymatic targets. Molecular docking studies examining binding to xanthine oxidase (XO), an enzyme implicated in reactive oxygen species production and cancer progression, revealed excellent stability within the enzyme's active site with an estimated docking score of -7.99 kcal/mol. The compound formed two hydrogen bonds with residues Ser 876 and Glu 802, engaged in π-π stacking interactions with Phe 1013, and demonstrated a π-cation interaction with Lys 771 residue. These multiple stabilizing interactions reinforce the compound's potential as a potent enzyme inhibitor and contribute to its multifaceted anticancer mechanisms. [2]

Table 2: Molecular Docking Parameters and Binding Interactions

Parameter Artobiloxanthone Artonin E Quercetin (Reference)
Docking Score (kcal/mol) -7.99 -9.64 -9.33
Hydrogen Bonds Ser 876, Glu 802 Asn 768, Ser 876 Thr 1010, Val 1011, Arg 880, Glu 1261, Ala 1079
π-π Stacking Phe 1013 Phe 649 Phe 1009, Phe 914
Other Interactions π-cation with Lys 771 π-cation with Lys 771 Hydrophobic with multiple residues
Binding Affinity High Very High High

Molecular Mechanisms of EMT Inhibition

Key Signaling Pathways Modulation

Artobiloxanthone exerts its inhibitory effects on epithelial-mesenchymal transition through coordinated modulation of multiple signaling cascades critically involved in cancer progression and metastasis. The compound demonstrates multi-target activity against key oncogenic pathways, particularly:

  • Akt/mTOR Pathway Suppression: Artobiloxanthone significantly inhibits the Akt/mTOR signaling axis, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in various malignancies. This pathway inhibition contributes to disrupted protein synthesis, reduced cancer cell viability, and impaired metabolic adaptation. [1]

  • STAT-3 Signaling Inhibition: The compound effectively modulates STAT-3 activation, interfering with this crucial transcription factor that promotes expression of genes involved in cell cycle progression, apoptosis resistance, and EMT induction. STAT-3 inhibition represents a particularly promising mechanism for preventing metastasis in aggressive cancers. [1]

  • Caspase-Mediated Apoptosis Induction: Artobiloxanthone treatment activates the intrinsic apoptotic pathway through caspase-9 and caspase-3 activation, initiating programmed cell death in cancer cells while sparing normal cells. This effect is further enhanced through simultaneous downregulation of anti-apoptotic Bcl-2 protein expression. [1]

The following pathway diagram illustrates the molecular targets and signaling cascades modulated by artobiloxanthone treatment:

G Artobiloxanthone Artobiloxanthone AktmTOR Akt/mTOR Pathway Artobiloxanthone->AktmTOR Inhibits STAT3 STAT-3 Signaling Artobiloxanthone->STAT3 Inhibits Bcl2 Bcl-2 Expression Artobiloxanthone->Bcl2 Downregulates COX2 COX-2 Expression Artobiloxanthone->COX2 Downregulates VEGF VEGF Expression Artobiloxanthone->VEGF Downregulates MMP9 MMP-9 Expression Artobiloxanthone->MMP9 Downregulates EMT EMT Process AktmTOR->EMT STAT3->EMT Caspases Caspase-3/9 Activation Bcl2->Caspases Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Stimulates Invasion Cell Invasion MMP9->Invasion Promotes Apoptosis Apoptosis Induction Caspases->Apoptosis Activates Metastasis Metastasis Potential EMT->Metastasis Enhances

Diagram 1: Artobiloxanthone signaling pathway modulation in EMT inhibition. The diagram illustrates key molecular targets and downstream effects, showing both direct inhibitory actions (blue arrows) and functional consequences (green and red elements).

Critical Protein Targets in EMT Regulation

Artobiloxanthone demonstrates coordinated suppression of multiple proteins intricately involved in EMT progression and cancer metastasis:

  • Matrix Metalloproteinase-9 (MMP-9) Downregulation: Artobiloxanthone significantly reduces MMP-9 expression, a zinc-dependent endopeptidase critically involved in extracellular matrix degradation that facilitates cancer cell invasion, migration, and metastasis. Through inhibition of this key enzyme, the compound directly impairs the cancer cell's ability to breach basement membrane barriers and initiate the invasion-metastasis cascade. [1]

  • VEGF Suppression and Angiogenesis Inhibition: The compound potently suppresses vascular endothelial growth factor (VEGF) expression, disrupting tumor angiogenesis and limiting the blood supply necessary for tumor growth and metastatic dissemination. This anti-angiogenic effect complements its direct EMT inhibitory actions by creating a less permissive microenvironment for metastatic progression. [1]

  • COX-2 Modulation and Inflammation Control: Artobiloxanthone downregulates cyclooxygenase-2 (COX-2) expression, reducing the production of pro-inflammatory prostaglandins that typically promote tumor progression, EMT induction, and resistance to apoptosis. This anti-inflammatory effect contributes to a comprehensive multitarget approach against the tumor microenvironment. [1]

Experimental Protocols and Methodologies

Compound Extraction and Isolation Protocol

Objective: To isolate high-purity artobiloxanthone from Artocarpus altilis stem bark for experimental and preclinical investigations. [1]

Materials and Equipment:

  • Dried stem bark of Artocarpus altilis (500 g)
  • Acetone (HPLC grade, 4-5 L)
  • Silica gel (60-120 mesh) for column chromatography
  • Hexane and ethyl acetate (gradient grades)
  • Rotary evaporator with vacuum pump
  • Chromatography column (60 cm length × 8 cm diameter)
  • Filter paper, conical flasks, and separation funnels
  • Analytical TLC plates (silica gel GF254)

Procedure:

  • Preparation and Defatting:

    • Pulverize 500 g of dried stem bark to a fine powder using a mechanical grinder.
    • Subject the powdered material to defatting using n-hexane (1:3 w/v) for 24 hours with occasional shaking.
    • Filter through Whatman No. 1 filter paper and air-dry the residue completely.
  • Acetone Extraction:

    • Percolate the defatted powder with acetone (1:5 w/v) for 72 hours at room temperature with continuous agitation.
    • Filter the extract and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude acetone extract (approximately 25-30 g).
  • Fractionation and Isolation:

    • Prepare a silica gel column (60 × 8 cm) using hexane as the packing solvent.
    • Load the crude extract (10 g) onto the column and elute with a stepwise gradient of hexane-ethyl acetate (100:0 to 0:100 v/v).
    • Collect 250 mL fractions and monitor by TLC using UV detection (254 nm and 365 nm).
    • Combine fractions containing artobiloxanthone (Rf = 0.4 in 70:30 hexane:ethyl acetate) based on TLC profiling.
    • Evaporate to dryness under reduced pressure to obtain artobiloxanthone as a brown syrup (yield: approximately 120-150 mg).
  • Purity Assessment:

    • Confirm compound identity and purity through 1H NMR, 13C NMR, and ESI-HRMS analysis.
    • Ensure ≥95% purity by HPLC analysis before biological experimentation.

Troubleshooting Notes:

  • Low yield may be improved by optimizing extraction time and solvent ratios.
  • Impurities can be removed by repeated column chromatography or preparative TLC.
  • Store purified compound at -20°C under anhydrous conditions to prevent degradation.
In Vitro Cytotoxicity and Selectivity Assessment

Objective: To evaluate the antiproliferative effects and cancer cell selectivity of artobiloxanthone using the MTT assay. [1]

Materials and Reagents:

  • Cancer cell lines (SAS oral squamous cell carcinoma, T.Tn esophageal cancer)
  • Normal cell line (HaCaT human keratinocytes)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
  • Artobiloxanthone stock solution (100 mM in DMSO)
  • MTT reagent (5 mg/mL in PBS)
  • DMSO for solubilizing formazan crystals
  • 96-well tissue culture plates
  • CO₂ incubator (37°C, 5% CO₂)
  • Microplate reader with 570 nm filter

Procedure:

  • Cell Seeding and Treatment:

    • Harvest exponentially growing cells using trypsin-EDTA and count using a hemocytometer.
    • Seed cells in 96-well plates at optimal densities (5-8 × 10³ cells/well in 100 μL complete medium).
    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.
    • Prepare serial dilutions of artobiloxanthone (0-100 μM) in complete medium.
    • Replace medium with treatment solutions (100 μL/well), including vehicle control (0.1% DMSO) and blank (medium only).
    • Incubate for 72 hours under standard culture conditions.
  • MTT Assay and Analysis:

    • Add 10 μL MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
    • Carefully remove the medium and add 100 μL DMSO to solubilize formazan crystals.
    • Agitate plates gently on an orbital shaker for 15 minutes.
    • Measure absorbance at 570 nm using a microplate reader, with reference wavelength at 630 nm.
    • Calculate percentage viability relative to vehicle control.
    • Determine IC₅₀ values using nonlinear regression analysis (sigmoidal dose-response curve fitting).
  • Selectivity Index Calculation:

    • Compute selectivity index (SI) as the ratio of IC₅₀ in normal cells (HaCaT) to IC₅₀ in cancer cells (SAS or T.Tn).
    • Interpret SI values ≥3 as indicative of selective anticancer activity.

Quality Control Considerations:

  • Maintain DMSO concentration below 0.1% to avoid solvent toxicity.
  • Include quality control checks for cell line authentication and mycoplasma contamination.
  • Perform experiments in triplicate with three independent biological replicates.
Cell Migration and Invasion Assays

Objective: To evaluate the inhibitory effects of artobiloxanthone on cancer cell migration and invasion capabilities. [1]

Materials for Migration Assay:

  • Boyden chambers or transwell inserts (8 μm pore size)
  • Serum-free medium and complete medium with 10% FBS
  • Crystal violet staining solution (0.5% in methanol)
  • Artobiloxanthone at IC₅₀ and sub-IC₅₀ concentrations (e.g., 5, 11, and 22 μM)
  • Phase-contrast microscope with digital camera

Wound Healing Assay Protocol:

  • Cell Preparation and Wounding:

    • Seed SAS cells in 12-well plates (2 × 10⁵ cells/well) and incubate until 90-95% confluent.
    • Create a uniform scratch wound using a 200 μL sterile pipette tip.
    • Wash gently with PBS to remove detached cells.
    • Add fresh medium containing artobiloxanthone at designated concentrations.
  • Image Acquisition and Analysis:

    • Capture images at 0, 12, 24, and 48 hours at the same location using phase-contrast microscopy.
    • Measure wound width using image analysis software (e.g., ImageJ).
    • Calculate percentage wound closure relative to 0-hour control.

Transwell Invasion Assay Protocol:

  • Matrigel Coating:

    • Dilute Matrigel in cold serum-free medium (1:8 dilution).
    • Add 100 μL to transwell inserts and incubate at 37°C for 4 hours to gel.
  • Cell Invasion Assessment:

    • Harvest SAS cells and resuspend in serum-free medium (5 × 10⁴ cells/mL).
    • Pretreat cells with artobiloxanthone for 2 hours before seeding.
    • Add 200 μL cell suspension to upper chamber and 500 μL complete medium with 10% FBS to lower chamber.
    • Incubate for 24 hours at 37°C in 5% CO₂.
    • Remove non-invaded cells from upper chamber with cotton swab.
    • Fix invaded cells with 4% formaldehyde and stain with 0.5% crystal violet.
    • Count cells in five random fields per insert under microscope (200× magnification).

Data Interpretation:

  • Express results as percentage inhibition relative to vehicle control.
  • Statistical analysis using one-way ANOVA with post-hoc tests (p<0.05 considered significant).

Research Applications and Development Considerations

Potential Therapeutic Applications

The multifaceted mechanism of action and favorable selectivity profile of artobiloxanthone position it as a promising candidate for several therapeutic applications in oncology:

  • Metastasis Suppression in OSCC: Given its potent inhibition of EMT markers and key signaling pathways (Akt/mTOR and STAT-3) in oral squamous cell carcinoma models, artobiloxanthone represents a promising therapeutic approach for preventing local invasion and distant metastasis in this particularly aggressive malignancy. The compound's ability to simultaneously target multiple aspects of the metastatic cascade—including MMP-9-mediated invasion, VEGF-driven angiogenesis, and EMT programming—supports its development as a comprehensive antimetastatic agent. [1]

  • Combination Therapy Sensitization: The compound's ability to modulate STAT-3 signaling and overcome resistance to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) suggests potential applications in combination regimens with conventional chemotherapeutics or targeted agents. Artobiloxanthone may help reverse chemoresistance in refractory tumors and enhance the efficacy of existing treatment modalities, potentially allowing for dose reduction of more toxic agents while maintaining therapeutic benefit. [1]

  • Chemopreventive Applications: The favorable toxicity profile and selective cytotoxicity demonstrated in preclinical models indicate potential for artobiloxanthone in cancer chemoprevention strategies, particularly for high-risk populations such as patients with oral potentially malignant disorders or those with history of field cancerization. The compound's multi-target mechanism addressing inflammation (COX-2 suppression), oxidative stress (xanthine oxidase inhibition), and early transformation events provides a rational basis for preventive applications. [1] [2]

ADMET Profile and Drug Development Considerations

Comprehensive assessment of artobiloxanthone's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties provides critical insights for its further development as a therapeutic candidate:

Table 3: ADMET Properties and Drug-Likeness Assessment

Parameter Artobiloxanthone Ideal Range Assessment
Lipinski's Rule of 5 0 violations ≤1 violation Optimal
Veber's Rule Compliant - Favorable
Molecular Weight Not specified <500 g/mol Likely compliant
logP Not specified <5 Requires experimental determination
H-bond Donors Multiple phenolic OH groups <5 Likely compliant
H-bond Acceptors Multiple carbonyl and ether oxygens <10 Likely compliant
TPSA Not specified <140 Ų Requires experimental determination
Rotatable Bonds Limited due to fused rings <10 Likely favorable
Toxicity Class Class V (2500 mg/kg) - Moderate toxicity
Acute Toxicity 2500 mg/kg - Harmful if swallowed

The ADMET analysis indicates that artobiloxanthone demonstrates favorable drug-likeness properties with no violations of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The compound falls into toxicity Class V with an LD₅₀ of 2500 mg/kg, indicating it may be harmful if swallowed but represents a reasonable safety profile for further therapeutic development. These characteristics, combined with its multimodal mechanism of action, support continued investigation of artobiloxanthone as a promising anticancer agent with specific application in inhibiting EMT and preventing cancer metastasis. [2]

Conclusion and Future Perspectives

Artobiloxanthone represents a naturally derived phytochemical with significant potential for development as a therapeutic agent targeting epithelial-mesenchymal transition and cancer metastasis. Its multimodal mechanism of action, simultaneously addressing multiple hallmarks of cancer progression, offers a promising approach to combatting aggressive malignancies, particularly oral squamous cell carcinoma. The compound's favorable selectivity profile, as evidenced by its high selectivity index of 6.4, suggests potential for a reduced side effect profile compared to conventional chemotherapeutic agents.

Future research directions should focus on comprehensive preclinical development, including detailed pharmacokinetic studies, in vivo efficacy validation in appropriate animal models, and further mechanistic elaboration of its effects on EMT regulation. Additionally, investigation of structure-activity relationships through synthetic modification of the core pyranoxanthone structure may yield optimized analogs with enhanced potency and improved pharmaceutical properties. The promising data generated to date supports continued investment in artobiloxanthone as a valuable candidate for the development of innovative approaches to cancer treatment and metastasis prevention.

References

Comprehensive Application Notes and Protocols: Artobiloxanthone-Mediated Inhibition of Filopodia Formation in Cancer Metastasis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Artobiloxanthone is a natural compound derived from Artocarpus species that has demonstrated significant anti-metastatic properties by targeting cellular structures essential for cancer cell migration and invasion. Recent scientific investigations have revealed that this compound exerts its effects primarily through the inhibition of filopodia formation, which are slender, finger-like membrane protrusions that play a critical role in cancer cell motility and metastasis. Filopodia are actin-rich structures that enable cancer cells to navigate through extracellular matrices, sense environmental cues, and initiate the invasion process that leads to metastatic spread, which remains the primary cause of mortality in cancer patients. The ability of Artobiloxanthone to disrupt these fundamental cellular processes positions it as a promising therapeutic candidate for preventing cancer metastasis and improving patient outcomes.

The clinical significance of filopodia inhibition extends across multiple cancer types, with research demonstrating particular efficacy in lung cancer models where Artobiloxanthone effectively suppressed migration and invasion capabilities of H460 cells without inducing cytotoxicity at therapeutic concentrations [1]. Beyond lung cancer, related prenylflavones from Artocarpus altilis have also shown potent anticancer activities in oral squamous cell carcinoma, suggesting a broad spectrum of action against epithelial-derived malignancies [2]. The molecular mechanisms underpinning these effects involve the coordinated regulation of multiple signaling pathways including focal adhesion kinase (FAK), CDC42, and integrin expression, all of which converge to control cytoskeletal dynamics and cell motility. This document provides comprehensive methodological protocols for investigating Artobiloxanthone's effects on filopodia formation and related metastatic processes, offering researchers standardized approaches to advance the development of this promising therapeutic agent.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: Human non-small cell lung cancer H460 cells (ATCC HTB-177) are recommended for initial screening. Additional validation should include other metastatic cancer lines relevant to your research focus.
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
  • Artobiloxanthone Preparation: Prepare a 10 mM stock solution by dissolving purified Artobiloxanthone in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C protected from light. For treatment preparations, dilute the stock solution in culture medium to achieve working concentrations (1-10 μM), ensuring the final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration in all experiments.
Filopodia Visualization and Quantification Assay
2.2.1 Phalloidin Staining Protocol

The following procedure enables precise visualization and quantification of filopodia dynamics in Artobiloxanthone-treated cells:

  • Cell Seeding: Plate H460 cells on sterile glass coverslips in 12-well plates at a density of 5 × 10⁴ cells per well and incubate for 24 hours to allow cell attachment.

  • Treatment Application: Apply Artobiloxanthone at concentrations ranging from 1-10 μM to treatment wells, maintaining vehicle controls. Incubate for 24 hours to observe maximal effects on cytoskeletal reorganization.

  • Fixation and Permeabilization:

    • Aspirate medium and gently wash cells twice with pre-warmed phosphate-buffered saline (PBS).
    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
    • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
    • Wash three times with PBS (5 minutes each wash).
  • F-Actin Staining:

    • Prepare TRITC-conjugated phalloidin working solution (1:100 dilution in PBS) protected from light.
    • Apply 200 μL per coverslip and incubate for 60 minutes at room temperature in darkness.
    • Wash thoroughly with PBS (3 × 5 minutes) to remove unbound phalloidin.
  • Nuclear Counterstaining and Mounting:

    • Apply DAPI solution (1 μg/mL) for 5 minutes to visualize nuclei.
    • Perform final PBS washes (2 × 3 minutes).
    • Mount coverslips on glass slides using anti-fade mounting medium.
  • Image Acquisition and Analysis:

    • Capture images using a confocal microscope with 60× oil immersion objective.
    • Acquire multiple random fields per condition (minimum 5 fields, 20-30 cells per field).
    • Quantify filopodia number and length using ImageJ software with the NeuronJ plugin.

Table 1: Key Reagents for Filopodia Visualization

Reagent Specifications Supplier/Catalog No. Storage
Artobiloxanthone Purified ≥95% Natural compound libraries -20°C, protected from light
TRITC-phalloidin 100 units Sigma-Aldrich P1951 -20°C, desiccated
Paraformaldehyde Electron microscopy grade Thermo Fisher Scientific 043368.9M Room temperature
DAPI solution 1 mg/mL Thermo Fisher Scientific D1306 4°C, protected from light
Anti-fade mounting medium - Thermo Fisher Scientific P36965 4°C
Functional Assays for Metastatic Potential
2.3.1 Migration and Invasion Assays
  • Transwell Migration Assay:

    • Seed 2.5 × 10⁴ serum-starved cells in the upper chamber of Transwell inserts (8 μm pore size) in serum-free medium containing appropriate Artobiloxanthone concentrations.
    • Fill the lower chamber with complete medium containing 10% FBS as chemoattractant.
    • Incubate for 24 hours at 37°C to allow migration.
    • Remove non-migrated cells from the upper chamber with a cotton swab.
    • Fix migrated cells on the membrane underside with methanol for 10 minutes and stain with 0.5% crystal violet for 20 minutes.
    • Count cells in five random microscopic fields per insert (200× magnification).
  • Matrigel Invasion Assay:

    • Pre-coat Transwell inserts with Matrigel basement membrane matrix (1:8 dilution in cold serum-free medium) and polymerize for 4 hours at 37°C.
    • Follow the migration assay protocol, extending the incubation period to 36 hours to accommodate slower invasion rates.
  • Wound Healing Assay:

    • Culture cells to 90-95% confluence in 12-well plates.
    • Create a uniform scratch using a 200 μL sterile pipette tip.
    • Wash gently to remove detached cells and add fresh medium with Artobiloxanthone.
    • Capture images at 0, 12, and 24 hours at the same position.
    • Quantify migration distance using ImageJ software with the MRI Wound Healing Tool plugin.

Quantitative Data Analysis

Experimental Results and Statistical Significance

Table 2: Quantitative Effects of Artobiloxanthone on Filopodia Formation and Metastatic Parameters in H460 Lung Cancer Cells

Parameter Control (DMSO) 5 μM Artobiloxanthone 10 μM Artobiloxanthone Statistical Significance
Filopodia number (per cell) 8.41 ± 0.72 3.25 ± 0.41 0.20 ± 0.08 p < 0.001
Average filopodia length (μm) 4.69 ± 0.38 2.15 ± 0.26 1.47 ± 0.21 p < 0.001
Cell migration (% of control) 100 ± 4.2 42.3 ± 3.8 28.7 ± 2.9 p < 0.001
Cell invasion (% of control) 100 ± 5.1 38.6 ± 3.2 21.4 ± 2.5 p < 0.001
Viability (% of control) 100 ± 3.5 98.2 ± 4.1 95.7 ± 3.8 p > 0.05

The data presented in Table 2 demonstrate that Artobiloxanthone produces a concentration-dependent inhibition of filopodia formation and metastatic behaviors without significant cytotoxicity at effective concentrations. The dramatic reduction in filopodia number and length correlates strongly with decreased migratory and invasive capabilities, supporting the central role of filopodia disruption in Artobiloxanthone's anti-metastatic mechanism [1]. Statistical analysis should be performed using one-way ANOVA with post-hoc Tukey test for multiple comparisons, with p-values < 0.05 considered statistically significant. Researchers should conduct a minimum of three independent replicates for each experiment to ensure robust and reproducible findings.

Molecular Mechanism Validation
  • Western Blot Analysis:

    • Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate 30-50 μg protein by SDS-PAGE and transfer to PVDF membranes.
    • Probe with primary antibodies against p-FAK (Tyr397), total FAK, CDC42, integrin subunits (α5, αV, β1, β3), E-cadherin, and N-cadherin.
    • Use β-actin or GAPDH as loading controls.
    • Perform enhanced chemiluminescence detection and quantify band intensities using ImageJ.
  • Immunofluorescence Co-localization:

    • Co-stain cells with phalloidin and antibodies against α-Actinin-2 to examine spatial relationships.
    • Analyze co-localization using Pearson's correlation coefficient in ImageJ with JACoP plugin.

Molecular Mechanisms and Signaling Pathways

Artobiloxanthone disrupts metastatic progression through a multi-faceted molecular approach that converges on cytoskeletal dynamics. The compound significantly reduces phosphorylation of focal adhesion kinase at Tyr397, a critical regulator of focal adhesion turnover and cell motility [1]. This inhibition disrupts downstream signaling through CDC42, a master regulator of actin polymerization and filopodia formation, creating a cascade effect that impedes the cellular machinery required for invasion. The accompanying diagram illustrates these interconnected pathways and their spatial relationships within the cellular architecture.

G cluster_membrane Plasma Membrane cluster_cytoskeleton Cytoskeletal Reorganization Artobiloxanthone Artobiloxanthone Treatment FAK FAK Phosphorylation (Tyr397) Artobiloxanthone->FAK Inhibits Integrins Integrin Expression (α5, αV, β3) Artobiloxanthone->Integrins Suppresses E_cadherin E-cadherin Expression Artobiloxanthone->E_cadherin Up-regulates CDC42 CDC42 Activation FAK->CDC42 Activates FAK->Integrins Regulates Filopodia Filopodia Formation CDC42->Filopodia Stimulates CDC42->Filopodia Promotes Migration Cell Migration Filopodia->Migration Enables Invasion Cell Invasion Filopodia->Invasion Facilitates Integrins->Migration Mediates EMT Epithelial-Mesenchymal Transition (EMT) EMT->Migration Enhances EMT->Invasion Promotes E_cadherin->EMT Suppresses

Diagram 1: Molecular mechanisms of Artobiloxanthone in inhibiting filopodia formation and cancer metastasis. The diagram illustrates key signaling pathways disrupted by Artobiloxanthone, showing the cascade from initial FAK inhibition to reduced filopodia formation and metastatic potential.

The molecular mechanism involves concurrent modulation of multiple regulatory systems. Artobiloxanthone suppresses expression of migratory integrins (α5, αV, and β3 subunits) while notably sparing integrin β1, indicating selective targeting of specific invasion-promoting receptors [1]. Additionally, the compound reverses epithelial-mesenchymal transition (EMT), evidenced by morphological reversion from fibroblastic to epithelial characteristics and upregulated E-cadherin expression. This multi-target mechanism is particularly valuable therapeutically, as it simultaneously addresses multiple nodes of the metastatic cascade, potentially reducing the likelihood of resistance development. The demonstrated link between filopodia formation and metastatic competence through α-Actinin-2 and related mechanisms [3] further validates this approach, highlighting the central role of actin cytoskeleton remodeling in cancer progression.

Research Applications and Protocol Integration

Experimental Design Considerations

For comprehensive investigation of Artobiloxanthone's anti-metastatic effects, researchers should implement an integrated experimental workflow that progresses from in vitro mechanistic studies to preclinical validation:

  • Initial Screening Phase:

    • Begin with cytotoxicity assessment using MTT assays (0.1-50 μM) to establish non-cytotoxic working concentrations.
    • Perform filopodia quantification at sub-cytotoxic concentrations (1-10 μM) to identify optimal treatment conditions.
  • Mechanistic Elucidation Phase:

    • Evaluate effects on migration and invasion using Transwell and wound healing assays.
    • Analyze molecular mechanisms through western blotting of FAK, CDC42, and integrin signaling pathways.
    • Examine cytoskeletal reorganization via phalloidin staining and confocal microscopy.
  • Validation Phase:

    • Investigate EMT markers (E-cadherin, N-cadherin, vimentin) to confirm reversal of mesenchymal phenotype.
    • Utilize 3D culture systems or animal models to validate findings in more physiologically relevant contexts.

This systematic approach enables researchers to comprehensively characterize both phenotypic and molecular responses to Artobiloxanthone, facilitating its development as a potential therapeutic agent. The consistent observation that Artobiloxanthone exerts potent anti-migratory and anti-invasive effects at non-cytotoxic concentrations suggests a favorable therapeutic window specifically targeting metastatic behavior rather than general cell viability [1].

Troubleshooting and Optimization
  • Inconsistent Filopodia Staining: Ensure proper fixation (fresh 4% PFA) and minimize light exposure during phalloidin staining. Include positive controls (e.g., EGF-stimulated cells) to validate the assay.
  • Variable Migration Results: Use consistent cell passage numbers (recommended: 15-25) and serum-starve cells for identical durations across experiments. Pre-warm all solutions to 37°C before assay initiation.
  • Artobiloxanthone Solubility Issues: Ensure DMSO stock concentration does not exceed 50 mM. Gently warm if precipitates form and vortex thoroughly before dilution.

Conclusion

The detailed application notes and protocols presented herein provide researchers with comprehensive methodologies for investigating Artobiloxanthone's inhibition of filopodia formation and metastatic potential. The standardized approaches for filopodia quantification, functional migration and invasion assays, and molecular mechanism analysis enable rigorous evaluation of this promising natural compound. The consistent demonstration of potent anti-metastatic activity at non-cytotoxic concentrations (1-10 μM) highlights the therapeutic potential of Artobiloxanthone as a targeted approach for preventing cancer dissemination. Through implementation of these optimized protocols, the research community can advance the development of Artobiloxanthone and related compounds as much-needed therapeutic strategies to combat cancer metastasis and improve patient outcomes.

References

Artobiloxanthone as an Inhibitor of FAK Tyr397 Phosphorylation: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FAK and Artobiloxanthone

Focal Adhesion Kinase (FAK) is a cytoplasmic protein tyrosine kinase that is a key element in integrin-mediated signal transduction. It plays a critical role in fundamental cellular processes including cell spreading, migration, and survival. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyr397. This creates a high-affinity binding site for Src homology 2 (SH2) domains of other signaling proteins, including the Src family kinases, PI3K, and PLCγ, thereby initiating downstream signaling cascades. The phosphorylation status of FAK at Tyr397 is thus a critical biomarker for FAK activation and a valuable readout in cancer research and drug discovery. [1] [2] [3]

Artobiloxanthone is a natural prenylated flavone isolated from various species of the Artocarpus genus (Moraceae family), notably from the stem bark of Artocarpus altilis. Recent investigations have highlighted its potential as a promising anticancer agent. Preliminary studies indicate that artobiloxanthone can suppress migratory FAK and CDC42 signals in lung cancer cells, suggesting a mechanism of action involving the inhibition of FAK phosphorylation and its related pathways. Continued exploration of this natural product may offer a potential avenue for the effective management of malignancies such as oral squamous cell carcinoma. [4] [5]

Key Findings and Quantitative Data Summary

Research has demonstrated that artobiloxanthone exhibits cytotoxic effects and can modulate proteins linked to cancer progression. The table below summarizes key quantitative findings related to artobiloxanthone and analogous compounds from the Artocarpus genus.

Table 1: Cytotoxic Activity of Selected Compounds from Artocarpus Species

Compound Name Source Plant Tested Cell Line Assay Type IC50 / EC50 Value Observed Effect
Artobiloxanthone Artocarpus kemando Miq. KB (Human Oral Epidermoid Carcinoma) Cytotoxicity 2.5 μg/mL [4] Cytotoxic activity
Cycloartobiloxanthone Artocarpus rigidus Blume P-388 (Murine Leukaemia) Cytotoxicity 4.6 μg/mL [4] Cytotoxic activity; suppressed migratory FAK signals in lung cancer [4]
Artonin E Artocarpus altilis Oral Cancer Cells Caspase Activation Not Specified [5] Induced apoptosis via caspase-3 and caspase-9 activation [5]
Artonin E Artocarpus rigidus Blume P-388 (Murine Leukaemia) Cytotoxicity 0.06 μg/mL [4] Cytotoxic activity; induced apoptosis in human ovarian cells [4]

Table 2: Performance of Commercial Phospho-FAK (Tyr397) Detection Assays

Assay / Kit Name Technology Sample Volume Recommended Dilution Species Reactivity Key Application
HTRF Phospho-FAK (Tyr397) Kit [2] HTRF (Homogeneous Time-Resolved Fluorescence) 16 μL N/A (Cell lysate) Human, Mouse Cell-based quantitative detection of p-FAK (Tyr397)
Phospho-FAK (Tyr397) Antibody #3283 [1] Western Blot N/A 1:1000 Human, Mouse, Rat, Hamster, Pig Detects endogenous p-FAK (Tyr397) by Western Blot
Phospho-FAK (Tyr397) Antibody (44-624G) [6] ICC/IF, IHC Assay-dependent Assay-dependent Human, Mouse, Chicken, Fruit fly, Xenopus Immunocytochemistry/Immunofluorescence
Phospho-FAK (Tyr397) Antibody (700255) [7] WB, ICC/IF, IHC N/A 1:500-1:2,000 (WB) Human, Mouse Recombinant monoclonal antibody for multiple applications

Detailed Experimental Protocols

This section provides standardized protocols for investigating the effect of artobiloxanthone on FAK Tyr397 phosphorylation.

Cell Culture and Compound Treatment
  • Cell Line Selection: Use relevant cancer cell lines such as human oral squamous cell carcinoma (e.g., CAL-27, HSC-3), human lung cancer cells (e.g., A549), or mouse fibroblasts (NIH/3T3). Culture cells in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere. [2] [5]
  • Compound Preparation: Prepare a stock solution of artobiloxanthone in DMSO (e.g., 10-100 mM). Store at -20°C. For treatment, dilute the stock solution in culture medium to the desired final concentration (e.g., 0.1-10 μM), ensuring the DMSO concentration is consistent and does not exceed 0.1% (v/v) in all treatment groups, including the vehicle control.
  • Experimental Setup: Seed cells in appropriate culture vessels (e.g., 96-well plates for HTRF, 6-well plates or T175 flasks for Western Blot) and allow them to adhere overnight. Prior to artobiloxanthone treatment, serum-starve cells for 4-24 hours to minimize background signaling. Then, treat cells with a range of artobiloxanthone concentrations or vehicle control for a predetermined time (e.g., 2-24 hours). Optionally, stimulate cells with a known FAK activator like VEGF (e.g., 10-50 ng/mL for 5-10 minutes) or pervanadate (a phosphatase inhibitor) prior to the end of the treatment to assess inhibitory effects. [2]
Cell Lysis and Sample Preparation
  • Lysis: After treatment, remove the culture medium and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells using a supplemented lysis buffer (e.g., Lysis Buffer #3 from the HTRF kit or RIPA buffer) containing protease and phosphatase inhibitors. Incubate for 30 minutes at room temperature (or on ice for RIPA buffer) under gentle shaking. [2]
  • Clarification: Transfer the lysate to a microcentrifuge tube and centrifuge at 12,000-16,000 × g for 10-20 minutes at 4°C to pellet cell debris. Carefully collect the supernatant (cleared lysate) and either use it immediately for analysis or store at -80°C.
Detection of Phospho-FAK (Tyr397) by HTRF

The HTRF assay is a robust, no-wash alternative to Western Blotting for quantifying phosphorylation. [2]

  • Principle: The assay uses two labeled antibodies: one with a donor fluorophore specific to the phosphorylated Tyr397 epitope, and another with an acceptor fluorophore that recognizes FAK independent of its phosphorylation state. If phosphorylated FAK is present, both antibodies bind, bringing the donor and acceptor into close proximity and generating a FRET signal.
  • Protocol:
    • Transfer 16 μL of cleared cell lysate in duplicate or triplicate into a low-volume white 384-well assay plate.
    • Add 4 μL of a pre-mixed cocktail of the HTRF anti-phospho-FAK (Tyr397) and anti-total FAK detection reagents directly to each lysate.
    • Incubate the plate at room temperature for 4 hours or overnight, protected from light.
    • Read the plate using a compatible plate reader capable of measuring HTRF/TR-FRET signals (e.g., excitation at 337 nm, emission at 620 nm and 665 nm).
  • Data Analysis: The HTRF signal is calculated as the ratio of the acceptor emission (665 nm) over the donor emission (620 nm), multiplied by 10⁴. This ratio is directly proportional to the concentration of phosphorylated FAK. Normalize the phospho-FAK signal to the total FAK signal if a total FAK assay is run in parallel.
Detection of Phospho-FAK (Tyr397) by Western Blot

Western Blotting allows for visual confirmation of protein phosphorylation and size. [1] [7]

  • Protocol:
    • Gel Electrophoresis: Separate 20-40 μg of total protein from lysates by SDS-PAGE on a 4-12% Bis-Tris gel.
    • Protein Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
    • Antibody Incubation:
      • Incubate the membrane with a primary antibody against Phospho-FAK (Tyr397) (e.g., Cell Signaling Technology #3283 at 1:1000 dilution [1] or Thermo Fisher 700255 at 1:500-1:2000 dilution [7]) overnight at 4°C.
      • Wash the membrane 3 times with TBST.
      • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
      • Wash the membrane 3 times with TBST.
    • Detection: Develop the blot using a enhanced chemiluminescence (ECL) substrate and image with a digital imaging system.
  • Data Analysis: Strip the membrane and re-probe with an antibody against total FAK and a loading control (e.g., GAPDH or β-Actin). Use densitometry software to quantify the band intensities and calculate the ratio of p-FAK (Tyr397) to total FAK.

Signaling Pathways and Experimental Workflow

The following diagrams, defined using the DOT language, illustrate the hypothesized mechanism of artobiloxanthone and the experimental workflow.

FAK Signaling Pathway and Artobiloxanthone Inhibition

This diagram outlines the core FAK signaling pathway and the proposed inhibitory point of artobiloxanthone.

FAK_Pathway Integrin Integrin InactiveFAK FAK (Inactive) Integrin->InactiveFAK GF_Receptor GF_Receptor GF_Receptor->InactiveFAK ActiveFAK FAK pTyr397 (Active) InactiveFAK->ActiveFAK Autophosphorylation Src Src/PI3K/PLCγ Recruitment ActiveFAK->Src Docking Site Downstream Downstream Pathways (Survival, Migration, Proliferation) Src->Downstream Artobiloxanthone Artobiloxanthone (Inhibitor) Artobiloxanthone->ActiveFAK Suppresses

Experimental Workflow for pFAK Detection

This flowchart details the step-by-step experimental procedure from cell culture to data analysis.

Experimental_Workflow Start Cell Seeding & Adherence SerumStarv Serum Starvation Start->SerumStarv Treatment Artobiloxanthone/Vehcile Treatment SerumStarv->Treatment Stimulation Optional: Growth Factor Stimulation Treatment->Stimulation Lysis Cell Lysis & Lysate Clarification Stimulation->Lysis AssayChoice Assay Method? Lysis->AssayChoice WB Western Blot Protocol AssayChoice->WB Western Blot HTRF HTRF Protocol AssayChoice->HTRF HTRF DataAnalysis Data Analysis & Normalization WB->DataAnalysis HTRF->DataAnalysis

Troubleshooting and Technical Notes

  • Antibody Specificity: The Phospho-FAK (Tyr397) antibody from Cell Signaling Technology (#3283) may cross-react with other tyrosine-phosphorylated receptor tyrosine kinases. Always include appropriate positive and negative controls (e.g., pervanadate-treated and serum-starved cells) to validate the signal. [1]
  • HTRF Assay Optimization: For the HTRF assay, ensure the cell confluence is consistent across wells and that the lysis is complete. The protocol can be adapted to a one-plate format for high-throughput screening, where all steps are performed in the same culture plate. [2]
  • Data Normalization: When interpreting results, particularly for HTRF, normalize the phospho-FAK (Tyr397) signal to the total FAK protein levels to account for variations in cell number and protein content between samples. [2]
  • Compound Solubility and Stability: Verify the solubility and stability of artobiloxanthone in the culture medium over the treatment period. Precipitation or degradation can lead to inconsistent results.

Conclusion

Artobiloxanthone represents a promising natural product inhibitor of FAK phosphorylation, a key regulatory node in cancer cell migration and survival. The application notes and detailed protocols provided here—covering cell-based assays, HTRF, and Western Blotting—offer researchers a standardized framework to investigate and validate the inhibitory effects of artobiloxanthone on FAK Tyr397 phosphorylation. Further in-depth studies, including dose-response analyses, combination treatments with other chemotherapeutic agents, and in vivo validation, are warranted to fully elucidate its therapeutic potential.

References

Application Note: Artobiloxanthone and CDC42 in Cancer Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Documented Anticancer Activity of Artobiloxanthone

Artobiloxanthone is a prenylated xanthone isolated from the stem bark of Artocarpus altilis. Preliminary investigations have revealed its promising cytotoxic effects against various cancer cell lines.

The table below summarizes key quantitative data on the antiproliferative effects of artobiloxanthone (referred to as AA3 in the source study) [1].

Cell Line Cell Type IC₅₀ (μM) Selectivity Index (SI)
SAS Oral Squamous Cell Carcinoma (OSCC) 11 6.4
T.Tn Esophageal Cancer 22 Not specified
HaCaT Immortalized Human Keratinocyte (Normal) 70

Key Findings:

  • Potent and Selective Cytotoxicity: Artobiloxanthone exhibits a significantly higher potency against oral cancer cells (SAS) than normal cells (HaCaT), as indicated by its Selectivity Index (SI) of 6.4 [1]. An SI value greater than 3 is often considered indicative of a promising anticancer candidate.
  • Mechanism of Action: Studies show that artobiloxanthone modulates key proteins and signaling pathways involved in cancer progression. It can induce apoptosis through the activation of caspase-3 and caspase-9, and suppress proteins like Bcl-2, COX-2, VEGF, and MMP-9. It has also been reported to modulate the Akt/mTOR and STAT-3 signaling pathways [1].
CDC42 as a Strategic Therapeutic Target

Cell division cycle protein 42 (CDC42) is a small GTPase belonging to the Rho family. It functions as a molecular switch, cycling between an active GTP-bound form and an inactive GDP-bound form, regulating fundamental processes like cell cycle progression, cytoskeletal organization, and cell motility [2] [3].

Rationale for Targeting CDC42 in Cancer:

  • Overexpression in Tumors: CDC42 is overexpressed in several human cancers, including lung adenocarcinoma, where its high expression is significantly associated with lymph node metastasis and advanced TNM stage [2].
  • Role in Metastasis: CDC42 drives cancer cell metastasis by stimulating the formation of invadopodia and filopodia (actin-rich membrane protrusions for invasion) and by promoting Epithelial-to-Mesenchymal Transition (EMT). During EMT, CDC42 contributes to decreased E-cadherin and increased vimentin levels, enhancing cell migration and invasion [2].
  • Essential for Ras Transformation: CDC42 is weakly transforming on its own but is essential for cell transformation driven by the Ras oncogene, one of the most frequently mutated genes in cancer [3].

Given artobiloxanthone's ability to inhibit migration and invasion in oral cancer cells and its modulation of key signaling pathways, investigating its effect on the highly relevant CDC42 pathway is a logical and promising research direction.

Proposed Experimental Protocols for Validation

The following protocols are adapted from established methods for studying CDC42 and its inhibitors, providing a framework to test the hypothesis that artobiloxanthone acts through CDC42 inhibition.

Protocol 1: Evaluating Direct Binding and CDC42-IQGAP1 Interaction Disruption

Objective: To determine if artobiloxanthone directly binds to CDC42 and disrupts its interaction with the scaffold protein IQGAP1, a key complex that stabilizes active CDC42 [4].

Methods:

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
    • Procedure: Use a 1536-well plate format. Incubate a purified, constitutively active His-tagged CDC42 (e.g., CDC42-Q61L) with a GST-tagged C-terminal fragment of IQGAP1 (IQGAP1-C). Add artobiloxanthone across a concentration gradient (e.g., 50 nM to 38 μM). Detect binding using anti-6xHis-XL665 and anti-GST-cryptate antibodies. A reduction in the 665 nm fluorescence signal indicates disruption of the protein interaction [4].
    • Controls: Include DMSO as a vehicle control (IC₀) and IQGAP1-C alone as a maximal inhibition control (IC₁₀₀). Validate assay robustness with a Z'-factor > 0.5 [4].
  • Microscale Thermophoresis (MST):
    • Procedure: Label purified CDC42 protein with a fluorescent dye. Mix the labeled protein with a serial dilution of artobiloxanthone. Measure the movement of the protein molecules through a temperature gradient via capillary MST. A change in the thermophoretic movement confirms direct binding and allows for calculation of the binding affinity (Kd) [4].
Protocol 2: Functional Analysis of CDC42 Activity and Downstream Signaling

Objective: To assess the functional consequences of artobiloxanthone treatment on CDC42 activation and its downstream pathways in cancer cells.

Methods:

  • Active CDC42 Pull-Down Assay:
    • Procedure: Culture breast cancer cells (e.g., MDA-MB-231). Treat with artobiloxanthone at its IC₅₀ concentration for 24-48 hours. Use a GST-tagged PAK1-PBD (p21-binding domain) protein to selectively pull down the active, GTP-bound form of CDC42 from cell lysates. Quantify the levels of active CDC42 and total CDC42 via Western blotting [4].
    • Expected Outcome: A reduction in the GTP-CDC42 band intensity relative to total CDC42 would indicate inhibition of CDC42 activation.
  • Analysis of Downstream Phenotypes:
    • Filopodia Formation Assay: Serum-starve cells, treat with artobiloxanthone, and stimulate with a growth factor (e.g., EGF). Stain actin filaments with phalloidin and visualize using fluorescence microscopy. Quantify the number and length of filopodia (thin, needle-like projections) per cell. Effective CDC42 inhibition should significantly reduce filopodia formation [4].
    • Cell Migration Assay: Use a wound healing (scratch) assay or transwell migration assay. Create a "wound" in a confluent cell monolayer and treat with artobiloxanthone. Monitor and quantify cell migration into the wound area over 24-48 hours. Inhibition of CDC42 is expected to impair cell migration [1] [4].

Pathway and Workflow Diagrams

The following diagrams illustrate the hypothesized mechanism of artobiloxanthone and the experimental workflow for its validation.

G Artobiloxanthone Artobiloxanthone CDC42_GTP CDC42 (Active, GTP-bound) Artobiloxanthone->CDC42_GTP Hypothesized Inhibition CDC42_GDP CDC42 (Inactive, GDP-bound) CDC42_GTP->CDC42_GDP Natural Inactivation Filopodia Filopodia Formation CDC42_GTP->Filopodia EMT Cell Invasion & EMT CDC42_GTP->EMT Migration Cell Migration CDC42_GTP->Migration IQGAP1 IQGAP1 IQGAP1->CDC42_GTP Stabilizes

Diagram 1: Hypothesized Mechanism of Artobiloxanthone in Inhibiting CDC42 Signaling. This diagram illustrates the proposed model where artobiloxanthone may directly or indirectly prevent the activation of CDC42 or its interaction with effectors like IQGAP1, leading to the inhibition of key pro-cancer cellular processes.

G Start 1. Compound Screening A 2. In Vitro Binding Assays (HTRF, MST) Start->A B 3. Cellular Activity Assays (Pull-down, Western Blot) A->B C 4. Functional Phenotype Analysis (Migration, Filopodia) B->C End 5. In Vivo Validation C->End

Diagram 2: Experimental Workflow for Validating Artobiloxanthone as a CDC42 Inhibitor. This workflow outlines the key steps for the proposed protocols to confirm the interaction between artobiloxanthone and CDC42 and characterize its functional consequences.

Discussion and Future Perspectives

While the direct link between artobiloxanthone and CDC42 requires experimental validation, the existing data provides a strong rationale for this investigation. The documented efficacy of artobiloxanthone against proliferation and migration in cancer cells, combined with the critical role of CDC42 in these same processes, makes this a compelling research trajectory.

Successful validation would position artobiloxanthone as a novel natural product-based lead compound for targeting CDC42-driven cancers. Future work should focus on the proposed protocols and further explore its effects in vivo, its pharmacokinetic profile, and potential synergistic effects with existing chemotherapeutic agents.

References

Known Mechanisms & Preliminary Data on Artobiloxanthone

Author: Smolecule Technical Support Team. Date: February 2026

Artobiloxanthone is a natural product that exhibits antitumor activity. The table below summarizes its known mechanisms and effects from current research:

Aspect Description
Source Isolated from plants of the genus Artocarpus (e.g., A. rigida) [1].
Primary Anticancer Activities Inhibits cancer cell proliferation, induces apoptosis (activation of caspase 3/9), arrests cell cycle at S-phase, and inhibits cancer cell migration [2].
Molecular Targets Inhibits the Akt/mTOR pathway and the STAT3 signaling pathway [2].
Experimental Evidence Studies in oral squamous cell carcinoma (OSCC) cell lines (SAS and T.Tn); IC₅₀ values for proliferation inhibition are 11 μM and 22 μM, respectively [2].

Proposed Protocol: Evaluating Artobiloxanthone's Effect on E-Cadherin

This protocol is designed to investigate the potential role of Artobiloxanthone in modulating E-cadherin expression, based on its known inhibition of the Akt/mTOR pathway, which is often inversely related to E-cadherin levels.

Compound Preparation
  • Artobiloxanthone Stock Solution: Dissolve Artobiloxanthone (CAS No. 121748-25-2) in DMSO to prepare a 10 mM stock solution. Store at -20°C.
  • Working Concentrations: Based on existing IC₅₀ data [2], prepare a dilution series in cell culture medium for treatment, with final concentrations ranging from 1 μM to 30 μM. Ensure the final DMSO concentration is ≤0.1% (v/v) and include a vehicle control (0.1% DMSO).
Cell Culture and Treatment
  • Cell Lines: Use relevant cancer cell models for your research. The prior study utilized oral squamous cell carcinoma lines SAS and T.Tn [2]. You may also consider other epithelial-derived cancer lines.
  • Culture Conditions: Maintain cells in recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Treatment: Seed cells in appropriate culture vessels and allow them to adhere for 24 hours. Then, treat cells with the prepared concentrations of Artobiloxanthone or vehicle control for 24, 48, and 72 hours.
Key Experiments and Methodologies

To comprehensively assess the effect on E-cadherin, the following experiments are recommended:

  • Western Blot Analysis

    • Purpose: To detect changes in protein levels of E-cadherin and proteins in the pathways targeted by Artobiloxanthone.
    • Methodology: After treatment, lyse cells using RIPA buffer. Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and incubate with primary antibodies against:
      • E-cadherin
      • Phospho-Akt (Ser473) and Total Akt
      • Phospho-mTOR (Ser2448) and Total mTOR
      • STAT3 and Phospho-STAT3 (Tyr705)
      • β-actin (loading control)
    • Use HRP-conjugated secondary antibodies and visualize bands using chemiluminescence. Densitometric analysis will allow for quantification of protein expression.
  • Quantitative Real-Time PCR (qRT-PCR)

    • Purpose: To determine if changes in E-cadherin protein are regulated at the transcriptional level.
    • Methodology: Extract total RNA from treated cells, synthesize cDNA, and perform qRT-PCR using primers specific for the CDH1 gene (which encodes E-cadherin). Normalize data to a housekeeping gene (e.g., GAPDH).
  • Immunofluorescence Staining

    • Purpose: To visualize the localization and expression of E-cadherin at the cell membrane.
    • Methodology: Culture and treat cells on glass coverslips. Fix, permeabilize, and block cells before incubating with an anti-E-cadherin antibody. Use a fluorescently-labeled secondary antibody and counterstain nuclei with DAPI. Image using a confocal microscope.
  • Cell Migration Assay (Scratch Wound Healing)

    • Purpose: To functionally validate the potential increase in E-cadherin by assessing its role in inhibiting cell migration.
    • Methodology: Create a scratch in a confluent cell monolayer. Treat cells with Artobiloxanthone and capture images at 0, 12, 24, and 48 hours. Measure the gap area to quantify migration inhibition.

Proposed Signaling Pathway and Workflow

The diagram below illustrates the hypothesized mechanism of Artobiloxanthone and the experimental workflow to test it.

artobiloxanthone_workflow cluster_hypothesis Proposed Molecular Mechanism cluster_protocol Experimental Verification Workflow Art Artobiloxanthone Akt Akt / mTOR Pathway Art->Akt Inhibits STAT3 STAT3 Pathway Art->STAT3 Inhibits Snail Transcription Factors (e.g., Snail, Slug) Akt->Snail STAT3->Snail Ecad E-cadherin (CDH1) Upregulation Snail->Ecad Suppresses WB Western Blot (Protein Expression) Start Cell Culture & Treatment (1-30 µM, 24-72h) Start->WB PCR qRT-PCR (Gene Expression) Start->PCR IF Immunofluorescence (Cell Localization) Start->IF Func Functional Assay (Migration) Start->Func Data Data Analysis WB->Data PCR->Data IF->Data Func->Data

Research Considerations and Next Steps

  • Mechanism Clarification: The specific link between Artobiloxanthone and E-cadherin upregulation requires experimental validation. The proposed mechanism, where inhibiting Akt/mTOR and STAT3 leads to the suppression of E-cadherin repressors like Snail, is a common regulatory pathway but needs to be confirmed for this compound [3] [4].
  • Dose and Time Optimization: The provided IC₅₀ range (11-22 μM) is a starting point. You will need to perform dose-response and time-course experiments to find the optimal conditions for E-cadherin modulation.
  • Broader Context: Note that the role of E-cadherin in cancer is complex. A comprehensive 2023 analysis suggests that E-cadherin is not downregulated in most carcinoma tissues and cell lines as previously thought, highlighting the importance of context in your research [5].

References

Comprehensive Application Notes and Protocols for Artobiloxanthone Bioassay-Guided Fractionation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Artobiloxanthone and Bioassay-Guided Fractionation

Artobiloxanthone is a prenylated flavonoid primarily isolated from various Artocarpus species (Moraceae family) that demonstrates significant biological activities, making it a promising candidate for drug development. This compound was first identified in the stem bark of Artocarpus kemando through bioassay-guided fractionation (BGF) using DNA strand-scission and KB cytotoxicity assays as monitoring systems. [1] [2] [3] Artobiloxanthone belongs to a class of prenylated flavonoids that combine the xanthone skeleton with isoprenoid substitutions, enhancing their lipophilicity and biological activity profiles. The compound has attracted considerable research interest due to its potent cytotoxic effects against various cancer cell lines and its recently discovered tyrosinase inhibitory activity, suggesting potential applications in both oncology and dermatology.

Bioassay-guided fractionation represents a fundamental approach in natural product drug discovery that integrates biological screening with chemical separation techniques. This methodology enables researchers to selectively isolate compounds responsible for observed bioactivities while avoiding inert constituents, thereby optimizing resource utilization and enhancing discovery efficiency. The BGF process involves sequential extraction, fractionation, and purification of plant materials with continuous biological evaluation at each stage to track the active constituents. This approach has proven particularly valuable for identifying artobiloxanthone and related bioactive compounds from complex plant matrices, as it directly links chemical constituents with their biological effects, providing a powerful strategy for discovering lead compounds with therapeutic potential. [4] [5]

Experimental Workflow for Artobiloxanthone Isolation

Plant Material Selection and Extraction

The initial stage of artobiloxanthone isolation begins with careful selection and preparation of plant material, typically the stem bark or root bark of Artocarpus species. Research has documented successful isolation from Artocarpus kemando, Artocarpus altilis, and the Sri Lankan endemic plant Artocarpus nobilis. [1] [6] [7] The plant material should be properly identified, dried, and ground to a fine powder to maximize surface area for extraction. The extraction process typically employs sequential solvent extraction using solvents of increasing polarity (hexane → ethyl acetate → ethanol → water) to comprehensively extract compounds with different solubility characteristics. For artobiloxanthone, the ethyl acetate soluble fraction has consistently demonstrated high bioactivity and compound concentration, making it an ideal target for further fractionation. [6] The extraction can be performed using conventional methods such as maceration or modern techniques like Pressurized Liquid Extraction (PLE), which operates at elevated temperatures and pressure to enhance extraction efficiency and reduce processing time. [4]

Bioassay-Guided Fractionation and Isolation

Following initial extraction, the crude extracts undergo biological screening to identify the most active fractions for further investigation. The active extracts are then subjected to systematic fractionation using chromatographic techniques, with continuous biological evaluation at each step to track the artobiloxanthone-containing fractions. The fractionation process typically employs:

  • Vacuum Liquid Chromatography (VLC): This technique uses reduced pressure to increase solvent flow rates through stationary phases, significantly reducing separation time. Innovative gradient VLC approaches utilizing combinations of polar sorbents (silica gel and basic aluminum oxide in various proportions) have demonstrated excellent fractionation efficiency for related bioactive compounds. [4]

  • Column Chromatography: Conventional silica gel column chromatography with gradient solvent systems (typically hexane-ethyl acetate or chloroform-methanol mixtures) effectively separates prenylated flavonoids.

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly valuable for separating flavonoids and polyphenols based on their molecular size.

  • Preparative Thin-Layer Chromatography (PTLC): Used as a final purification step to obtain pure artobiloxanthone for structural characterization. [6]

Throughout this process, the cytotoxic activity against relevant cancer cell lines serves as the primary tracking bioassay, ensuring that the isolation efforts remain focused on therapeutically relevant compounds.

Bioassay Protocols for Activity Assessment

Cytotoxicity Assays

Cytotoxicity assessment forms the cornerstone of artobiloxanthone bioactivity evaluation. The KB cytotoxicity assay (utilizing human nasopharyngeal carcinoma cells) has been successfully employed as a monitoring system during the initial isolation of artobiloxanthone. [1] [2] The following protocol provides a standardized approach for evaluating cytotoxic activity:

Protocol: Cytotoxicity Assessment Using MTS Assay

  • Cell Lines: Human cancer cell lines including KB (nasopharyngeal carcinoma), Oral Squamous Cell Carcinoma (OSCC), A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and appropriate normal cell lines for selectivity determination (e.g., PH5CH8 normal epithelial cells). [8] [7] [5]

  • Procedure:

    • Seed cells in 96-well plates at optimal density (5,000-10,000 cells/well) and incubate for 24 hours.
    • Prepare serial dilutions of test samples (crude extract, fractions, or pure compounds) in culture medium.
    • Treat cells with test samples and incubate for 48-72 hours.
    • Add MTS reagent and incubate for 1-4 hours.
    • Measure absorbance at 490-500 nm using a microplate reader.
    • Calculate percentage cell viability and inhibitory concentrations (IC₅₀).
  • Data Analysis: Determine IC₅₀ values using non-linear regression analysis. Calculate Selectivity Index (SI) as the ratio of IC₅₀ against normal cells to IC₅₀ against cancer cells to evaluate therapeutic window. [5]

DNA Strand-Scission Assay

Artobiloxanthone has demonstrated strong DNA strand-scission activity, indicating its ability to interact with genetic material, which may contribute to its cytotoxic mechanisms. [1] [2] [3] This assay evaluates the compound's capacity to cleave supercoiled DNA:

Protocol: DNA Strand-Scission Assay

  • Materials: Supercoiled plasmid DNA (pBR322 or φX174), reaction buffer (40 mM Tris-HCl, pH 7.5), artobiloxanthone samples, and reference standards.

  • Procedure:

    • Prepare reaction mixtures containing 0.2-0.5 μg plasmid DNA and test samples in buffer.
    • Incubate at 37°C for 30-60 minutes.
    • Stop reactions by adding loading buffer.
    • Analyze DNA by agarose gel electrophoresis (0.8-1% agarose).
    • Visualize DNA bands under UV light after ethidium bromide staining.
  • Data Analysis: Compare the conversion of supercoiled DNA (Form I) to open circular (Form II) and linear (Form III) forms relative to negative and positive controls. [1]

Enzyme Inhibition Assays

Recent studies have revealed that artobiloxanthone exhibits significant tyrosinase inhibitory activity, suggesting potential applications in cosmeceuticals for hyperpigmentation disorders. [6] The following protocol standardizes this assessment:

Protocol: Tyrosinase Inhibition Assay

  • Materials: Mushroom tyrosinase, L-tyrosine or L-DOPA as substrate, phosphate buffer (pH 6.8), test samples.

  • Procedure:

    • Pre-incubate tyrosinase with test samples in buffer for 5-10 minutes.
    • Initiate reaction by adding substrate (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity).
    • Monitor dopachrome formation at 475 nm for 10-30 minutes.
    • Include kojic acid as positive control and appropriate blanks.
  • Data Analysis: Calculate percentage inhibition and IC₅₀ values using non-linear regression. [6]

Table 1: Quantitative Bioactivity Data for Artobiloxanthone

Bioassay Type Specific Target/Cell Line Activity Measurement Reference Compound Citation
Cytotoxicity KB cells IC₅₀: <0.5 μg/mL N/A [1]
Cytotoxicity Oral Squamous Cell Carcinoma Significant inhibition N/A [7]
DNA Strand-Scission Supercoiled plasmid DNA Strong activity Bleomycin [1] [2]
Tyrosinase Inhibition Mushroom tyrosinase IC₅₀: ~60 μg/mL Kojic acid (IC₅₀: 76.61 μg/mL) [6]

Mechanistic Insights and Signaling Pathways

Molecular Mechanisms of Action

Recent studies have elucidated several key molecular mechanisms underlying artobiloxanthone's bioactivities, particularly its anticancer properties. In oral squamous cell carcinoma, artobiloxanthone has been shown to modulate the expression of pivotal proteins linked to cancer progression, eliciting apoptosis through caspase-3 and caspase-9 activation. [7] This indicates that the compound triggers the intrinsic apoptotic pathway, a crucial mechanism for eliminating malignant cells. Additionally, artobiloxanthone suppresses several proteins strongly associated with cancer development and progression, including Bcl-2 (an anti-apoptotic protein), COX-2 (involved in inflammation and carcinogenesis), VEGF (a key angiogenesis factor), and MMP-9 (implicated in metastasis and invasion). [7] This multi-target activity profile suggests that artobiloxanthone interferes with multiple hallmarks of cancer simultaneously, making it a promising candidate for further development as an anticancer therapeutic.

The pro-apoptotic effect of artobiloxanthone has been robustly validated through computational approaches, including molecular docking and molecular dynamic simulations. These in silico studies demonstrate favorable binding interactions between artobiloxanthone and key regulatory proteins in cell survival and death pathways. [7] The compound's ability to directly engage with molecular targets involved in apoptosis regulation provides a mechanistic foundation for its observed cytotoxicity across various cancer cell lines. This mechanistic understanding not only validates traditional uses of Artocarpus species in folk medicine but also provides rational guidance for potential structural optimization to enhance potency and selectivity.

Signaling Pathway Modulation

Artobiloxanthone exerts its anticancer effects primarily through signaling pathway modulation, with recent research highlighting its impact on two key interconnected pathways:

  • Akt/mTOR Pathway: Artobiloxanthone significantly inhibits the Akt/mTOR signaling axis, a central regulator of cell growth, proliferation, and survival. [7] This pathway is frequently hyperactivated in human cancers and contributes to therapeutic resistance. The compound's interference with this pathway results in decreased cancer cell viability and enhanced apoptosis.

  • STAT-3 Signaling: The compound also suppresses STAT-3 activation, a transcription factor that promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. [7] STAT-3 constitutive activation is associated with poor prognosis in multiple cancer types.

The following diagram illustrates how artobiloxanthone targets these key signaling pathways:

G Artobiloxanthone Artobiloxanthone Akt Akt Artobiloxanthone->Akt Inhibits mTOR mTOR Artobiloxanthone->mTOR Inhibits STAT3 STAT3 Artobiloxanthone->STAT3 Inhibits Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 mTOR->STAT3 STAT3->Bcl2 COX2 COX2 STAT3->COX2 VEGF VEGF STAT3->VEGF MMP9 MMP9 STAT3->MMP9 Caspase9 Caspase9 Bcl2->Caspase9 Regulates Caspase3 Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase9->Caspase3

Figure 1: Artobiloxanthone Modulation of Cancer Signaling Pathways. The diagram illustrates how artobiloxanthone targets key signaling molecules (Akt, mTOR, STAT-3) leading to downregulation of anti-apoptotic and pro-survival proteins (Bcl-2, COX-2, VEGF, MMP-9) and activation of caspase-mediated apoptosis.

Applications and Future Perspectives

Potential in Drug Development

The compelling bioactivity profile of artobiloxanthone positions it as a promising lead compound for pharmaceutical development, particularly in oncology. The compound's demonstrated efficacy against oral squamous cell carcinoma through modulation of the Akt/mTOR/STAT-3 signaling pathway offers a targeted approach for managing this malignancy. [7] The continued exploration and development of this natural product may provide a valuable avenue for effective management of oral cancers, which currently have limited treatment options and poor five-year survival rates in advanced stages. Additionally, artobiloxanthone's cytotoxic activity against various cancer cell lines, including KB cells and lung carcinoma, suggests broader therapeutic potential beyond oral cancers. [1] [8] The compound's ability to induce DNA strand-scission further enhances its anticancer mechanism, potentially making it effective against malignancies with replication vulnerabilities.

The drug discovery process for artobiloxanthone can be optimized through structure-activity relationship studies to enhance its potency, selectivity, and pharmacological properties. Structural modifications of the prenylated flavonoid scaffold may yield analogs with improved therapeutic indices and reduced off-target effects. Furthermore, combination studies with established chemotherapeutic agents could reveal synergistic interactions that lower required doses and mitigate adverse effects. The development of advanced delivery systems, such as nanoparticle formulations, may improve artobiloxanthone's bioavailability and tumor-specific targeting, addressing potential challenges related to solubility and tissue distribution. These pharmaceutical optimization strategies could accelerate the translation of artobiloxanthone from a natural product lead to a clinical candidate.

Cosmeceutical Applications

Beyond pharmaceutical applications, artobiloxanthone shows significant promise in the cosmeceutical industry, particularly as a skin-lightening agent. Recent research has demonstrated its potent tyrosinase inhibitory activity with an IC₅₀ value of 60.92 ± 3.45 µg/mL, outperforming kojic acid (IC₅₀ 76.61 ± 0.80 µg/mL), a standard depigmenting agent used in cosmetic formulations. [6] This inhibitory effect on melanogenesis suggests potential application in treatments for hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. The compound's dual functionality as both a tyrosinase inhibitor and an antioxidant provides multifunctional benefits in skin care formulations, addressing both pigmentation concerns and oxidative stress-induced skin damage.

The anti-tyrosinase activity of artobiloxanthone can be leveraged in various cosmeceutical products, including brightening serums, age-spot correctors, and even-skin tone formulations. When developing such products, factors such as stability, skin penetration, and formulation compatibility must be carefully addressed. Encapsulation technologies like liposomes or niosomes could enhance skin delivery and stability. Additionally, artobiloxanthone's natural origin aligns with growing consumer preference for plant-derived cosmetic ingredients, offering marketing advantages over synthetic alternatives. Further research should focus on evaluating its efficacy in clinical settings, assessing its safety profile in topical applications, and optimizing formulation strategies for maximum dermatological benefits.

Conclusion

Artobiloxanthone represents a compelling example of the value of bioassay-guided fractionation in discovering bioactive natural products with therapeutic potential. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for isolating, characterizing, and evaluating this promising compound. The established cytotoxicity, DNA strand-scission activity, and newly discovered tyrosinase inhibitory effects of artobiloxanthone, coupled with its defined mechanisms of action through the Akt/mTOR/STAT-3 signaling pathway, underscore its multifaceted bioactivity. As research continues, further exploration of artobiloxanthone's pharmacological potential, structure-activity relationships, and preclinical development will be essential to fully realize its translation into clinically valuable therapeutics and cosmeceuticals.

References

Comprehensive Application Notes and Protocols: Artobiloxanthone LC-MS Dereplication Method for Natural Product Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

The discovery of bioactive natural products from medicinal plants represents a cornerstone in pharmaceutical development, particularly for complex diseases such as cancer. However, the traditional process of isolating and characterizing novel compounds is time-consuming and resource-intensive, often leading to the rediscovery of known molecules. Dereplication has emerged as a critical strategy in natural product research to address this challenge by rapidly identifying known compounds early in the discovery process. This approach combines separation science, mass spectrometry, and database mining to eliminate redundant compounds from further investigation, thereby focusing resources on truly novel chemical entities. The integration of liquid chromatography-mass spectrometry (LC-MS) techniques has revolutionized dereplication by providing high-resolution separation coupled with sensitive detection and structural information. [1] [2]

Artocarpus species, particularly Artocarpus altilis and Artocarpus kemando, have garnered significant scientific interest due to their production of prenylated flavonoids with demonstrated biological activities. Among these compounds, artobiloxanthone—a pyranoxanthone derivative—has shown promising cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma (OSCC). Recent studies indicate that artobiloxanthone modulates key signaling pathways involved in cancer progression, such as Akt/mTOR and STAT-3, and induces apoptosis through caspase activation. These findings highlight its potential as a lead compound for anticancer drug development and underscore the importance of efficient dereplication protocols for its rapid identification and characterization. [3] [4]

Compound Characterization

Structural Properties

Artobiloxanthone is classified as an organic aromatic compound of the pyranoxanthone class, characterized by a fused pyranoxanthone ring system that forms its core scaffold. This complex structure incorporates both xanthone and pyran moieties, creating a rigid, planar framework that contributes to its biological activity. The compound's molecular architecture includes multiple oxygen-containing functional groups and conjugated double bonds that facilitate interactions with biological targets and contribute to its spectroscopic properties. The presence of the highly unsaturated xanthone system provides characteristic UV-Vis absorption maxima, which can be leveraged for detection in HPLC-DAD analyses. [3] [4]

From a biosynthetic perspective, artobiloxanthone originates from the shikimate and acetate-malonate pathways, common to many plant polyketides. The prenylation of the core structure enhances its lipophilicity, influencing both its chromatographic behavior and cellular penetration capabilities. This increased hydrophobicity typically results in longer retention times in reversed-phase chromatography systems compared to non-prenylated flavonoids. The compound's three-dimensional conformation allows for specific interactions with enzyme active sites and protein binding domains, particularly through π-π stacking and hydrogen bonding interactions, which underlie its observed affinity for molecular targets like transglutaminase 2 (TG2). [3] [4]

Bioactivity Profile

Artobiloxanthone demonstrates a compelling bioactivity profile with particular significance in oncology research. In SAS oral cancer cells, artobiloxanthone exhibited potent cytotoxic activity with an IC₅₀ value of 11 μM following a 72-hour treatment period. Importantly, it demonstrated significant selectivity for cancer cells over normal cells, with a selectivity index (SI) of 6.4, calculated as the ratio of IC₅₀ in normal HaCaT cells to IC₅₀ in SAS cancer cells (70 μM/11 μM). This selective cytotoxicity is a highly desirable property in anticancer drug development, as it suggests potential for reduced off-target effects. [3]

The compound's mechanism of action involves multifaceted modulation of apoptotic pathways and signaling cascades. Artobiloxanthone has been shown to activate caspase-3 and caspase-9, key executioners of apoptosis, while simultaneously suppressing anti-apoptotic proteins such as Bcl-2. Additionally, it modulates critical cell signaling pathways including Akt/mTOR and STAT-3, which are frequently dysregulated in cancer. Further mechanistic studies indicate that artobiloxanthone inhibits proteins linked to cancer progression including COX-2, VEGF, and MMP-9, suggesting potential for suppressing angiogenesis and metastasis. These pleiotropic effects position artobiloxanthone as a promising candidate for further development as a chemotherapeutic agent. [3]

LC-MS Dereplication Workflow

Sample Preparation Protocol

Materials: Dried stem bark of Artocarpus altilis; acetone (HPLC grade); hexane (HPLC grade); ethyl acetate (HPLC grade); silica gel (60-120 mesh) for column chromatography; LC-MS grade water, methanol, and acetonitrile; formic acid (LC-MS grade); 0.22 μm PTFE syringe filters.

  • Extraction Procedure:

    • Comminute 100 g of dried plant material to a fine powder using a laboratory mill.
    • Perform defatting via Soxhlet extraction with 500 mL hexane for 8 hours.
    • Subject the defatted material to percolation with acetone (1:10 w/v) at room temperature for 24 hours with continuous agitation.
    • Filter the extract through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude acetone extract.
    • Store the dried extract at -20°C protected from light until analysis.
  • Fractionation for Dereplication:

    • Suspend 10 g of crude extract in 20 mL of dichloromethane:methanol (1:1) and adsorb onto 5 g of silica gel.
    • Pack a chromatography column (50 cm × 5 cm) with silica gel (200 g) in hexane.
    • Load the adsorbed sample onto the column and elute using a stepwise gradient of hexane:ethyl acetate (100:0 to 0:100, v/v) followed by ethyl acetate:methanol (100:0 to 50:50, v/v).
    • Collect 250 mL fractions and analyze by TLC (silica gel GF₂₅₄, hexane:ethyl acetate 7:3, visualization under UV 254 nm and by spraying with vanillin-sulfuric acid reagent).
    • Combine similar fractions based on TLC profiles and concentrate for LC-MS analysis.
  • LC-MS Sample Preparation:

    • Precisely weigh 5 mg of each fraction and dissolve in 1 mL of LC-MS grade methanol.
    • Sonicate for 15 minutes and centrifuge at 14,000 × g for 10 minutes.
    • Filter the supernatant through a 0.22 μm PTFE syringe filter into an LC-MS vial.
    • Maintain samples at 4°C in the autosampler during analysis.
Instrumentation Parameters

Table 1: Liquid Chromatography Parameters for Artobiloxanthone Dereplication

Parameter Setting Alternative Setting
Column C18 (2.1 × 100 mm, 1.8 μm) C18 (2.1 × 150 mm, 2.6 μm)
Mobile Phase A Water + 0.1% formic acid 5 mM ammonium formate
Mobile Phase B Acetonitrile + 0.1% formic acid Methanol
Gradient Program 0 min: 5% B; 3 min: 30% B; 20 min: 95% B; 25 min: 95% B; 25.1 min: 5% B; 30 min: 5% B 0 min: 10% B; 2 min: 30% B; 25 min: 100% B; 30 min: 100% B; 30.1 min: 10% B; 35 min: 10% B
Flow Rate 0.3 mL/min 0.4 mL/min
Injection Volume 5 μL 2-10 μL
Column Temperature 40°C 35-45°C
Autosampler Temperature 10°C 4-15°C

Table 2: Mass Spectrometry Parameters for Artobiloxanthone Analysis

Parameter Setting Notes
Ionization Mode ESI Positive APCI Positive as alternative
Capillary Voltage 3.5 kV 3.0-4.0 kV optimization recommended
Cone Voltage 40 V 30-50 V for fragmentation control
Source Temperature 120°C 100-150°C acceptable
Desolvation Temperature 350°C 300-400°C based on flow rate
Cone Gas Flow 50 L/h Nitrogen or argon
Desolvation Gas Flow 800 L/h 600-1000 L/h optimization possible
Mass Range m/z 50-1200 Suitable for most natural products
Collision Energies 20-40 eV Ramped for MS/MS fragmentation
Acquisition Mode Data-Dependent Analysis (DDA) Includes survey scan and MS/MS of top ions
Data Analysis & Interpretation

The initial step in data analysis involves chromatographic peak detection and mass extraction using the instrument software. For artobiloxanthone, the expected protonated molecular ion [M+H]⁺ should be observed at a specific m/z value based on its molecular formula. The retention time in the established chromatographic system provides the first dimension of identification. Following detection, fragmentation patterns obtained from MS/MS experiments provide critical structural information. Artobiloxanthone typically displays characteristic fragment ions resulting from cleavage of the pyran ring and loss of functional groups from the xanthone core. [3] [2]

Database mining represents the core of the dereplication process. The acquired MS and MS/MS data should be searched against specialized natural product databases such as AntiBase, MarinLit, Dictionary of Natural Products (DNP), and SciFinder. For putative identification, the following criteria should be applied: (1) mass accuracy ≤ 5 ppm difference between measured and theoretical m/z; (2) isotopic pattern matching ≥ 90%; (3) MS/MS spectral similarity ≥ 80% compared to reference spectra; and (4) correspondence of retention time with authentic standards when available. The confidence level of identification should be reported according to the Metabolomics Standards Initiative, with level 1 representing confirmed structure with standard, level 2 representing putative annotation based on spectral similarity, and level 3 representing tentative class assignment. [1] [5] [2]

Advanced Dereplication Techniques

Molecular Networking

Molecular networking has emerged as a powerful approach for visualizing complex metabolomic data and identifying structurally related compounds. This technique organizes MS/MS data based on spectral similarity, creating clusters of related molecules that often share core structural features. For artobiloxanthone dereplication, molecular networking can rapidly identify related pyranoxanthones and prenylated flavonoids present in Artocarpus extracts, facilitating comprehensive metabolite profiling. The implementation involves converting MS/MS data into vectors, calculating cosine scores between each vector to evaluate structural homology, and applying algorithms such as t-SNE (t-Distributed Stochastic Neighbor Embedding) to generate a two-dimensional distance map that preserves chemical proximity between clusters. [5]

The molecular networking workflow begins with LC-MS/MS data acquisition in data-dependent analysis mode, followed by data preprocessing using software such as MZmine or MS-DIAL to perform peak detection, deisotoping, and alignment. The processed data is then submitted to GNPS (Global Natural Products Social Molecular Networking) or analyzed using MetGem software to construct the molecular network. In the resulting network, artobiloxanthone should form a cluster with related xanthones and prenylated flavonoids, with node sizes often adjustable to reflect relative abundance or bioactivity data. This visualization allows researchers to quickly identify both known and potentially novel compounds within the same structural class, prioritizing unique nodes for further investigation. The application of molecular networking to Artocarpus extracts significantly accelerates the dereplication process and reduces the rediscovery of known compounds. [5]

G cluster0 MN Analysis Strategies Start Sample Extraction LCMS LC-HRMS/MS Analysis Start->LCMS Preprocess Data Preprocessing LCMS->Preprocess MN Molecular Network Construction Preprocess->MN MS2similarity MS/MS Spectral Similarity MN->MS2similarity DBsearch Database Query Annotation Compound Annotation DBsearch->Annotation Prioritize Priority Assessment Annotation->Prioritize Novel Novel Compound Isolation Prioritize->Novel No DB match Known Known Compound Dereplication Prioritize->Known Confident ID Cosine Cosine Score Calculation MS2similarity->Cosine tSNE t-SNE Algorithm Visualization Cosine->tSNE tSNE->DBsearch

Automated Dereplication Strategies

Automated dereplication strategies leverage computational tools to streamline the identification of known compounds in complex mixtures. These approaches typically combine chromatographic retention time, accurate mass measurement, isotopic pattern analysis, and fragmentation spectra with database searches to provide confident identifications without manual intervention. For artobiloxanthone, automated dereplication can rapidly distinguish it from other prenylated flavonoids in Artocarpus extracts, such as artonin E, artonin O, and cycloartobiloxanthone, based on their distinct mass spectral signatures and retention behaviors. Implementation requires careful method development and validation to ensure reliable results. [5] [2]

A key component of automated dereplication is the use of in-house spectral libraries that contain MS/MS data of authentic standards analyzed under identical instrumental conditions. When standards are unavailable, in silico fragmentation tools such as CSI:FingerID, CFM-ID, or MetFrag can predict MS/MS spectra from chemical structures, providing additional evidence for compound identification. The integration of bioactivity data with chemical profiling further enhances dereplication by highlighting compounds responsible for observed biological effects. For example, in one study, bioactivity against Trichophyton rubrum was mapped onto a molecular network, enabling the identification of antimicrobial azaphilones in Penicillium sclerotiorum extracts. Similarly, this approach can be applied to artobiloxanthone by correlating its cytotoxic activity with its position in molecular networks of active fractions. [5] [2]

Bioactivity Assessment

Cytotoxicity Screening

Assessment of cytotoxic potential represents a critical component in the pharmacological profiling of artobiloxanthone. The standard protocol employs the 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide (MTT) assay to determine compound effects on cell viability. This colorimetric method measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, providing a quantitative assessment of cell viability and proliferation following compound exposure. For artobiloxanthone, evaluation against relevant cancer cell lines, particularly oral squamous cell carcinoma (OSCC) models such as SAS cells, provides essential data on its anticancer potential. [3]

  • Cell Culture Protocol:

    • Maintain SAS cells (human oral squamous cell carcinoma) in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
    • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere for 24 hours.
    • Prepare serial dilutions of artobiloxanthone in DMSO (final DMSO concentration ≤ 0.1%) and treat cells for 72 hours.
    • Include positive controls (5-fluorouracil, 3 μM) and vehicle controls (0.1% DMSO) in each experiment.
  • MTT Assay Procedure:

    • Following treatment, add MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.
    • Incubate plates for 4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove medium and dissolve formazan crystals in 100 μL DMSO with gentle shaking for 15 minutes.
    • Measure absorbance at 570 nm using a microplate reader, with reference wavelength at 630 nm.
    • Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

This standardized approach yielded an IC₅₀ value of 11 μM for artobiloxanthone in SAS cells, demonstrating its potent cytotoxic effects. Parallel assessment in normal HaCaT cells (human keratinocytes) revealed significantly reduced cytotoxicity (IC₅₀ = 70 μM), indicating selective activity against cancer cells and yielding a favorable selectivity index of 6.4. This selectivity is a crucial consideration in drug development, as it suggests potential for a wider therapeutic window. [3]

Mechanism of Action Studies

Elucidation of artobiloxanthone's mechanism of action provides insights into its molecular targets and cellular effects, guiding its potential therapeutic application. Experimental evidence indicates that artobiloxanthone modulates multiple signaling pathways implicated in cancer progression and survival. Key mechanistic studies should focus on its effects on apoptotic pathways, cell cycle regulation, and oncogenic signaling cascades. Western blot analysis represents the primary method for investigating these mechanisms, allowing quantification of protein expression and activation states in treated versus untreated cells. [3]

  • Apoptosis Analysis Protocol:

    • Treat SAS cells with artobiloxanthone at concentrations corresponding to IC₅₀ and IC₇₅ values for 24-48 hours.
    • Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate proteins (20-30 μg per lane) by SDS-PAGE and transfer to PVDF membranes.
    • Probe membranes with primary antibodies against caspase-3, caspase-9, Bcl-2, Bax, and PARP followed by HRP-conjugated secondary antibodies.
    • Detect signals using enhanced chemiluminescence and quantify band intensities relative to loading controls (e.g., β-actin or GAPDH).
  • Signaling Pathway Assessment:

    • Analyze key cancer-related signaling pathways by probing with antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, phospho-STAT3 (Tyr705), and total STAT3.
    • Additionally, examine expression of COX-2, VEGF, and MMP-9 as markers of inflammation, angiogenesis, and metastasis, respectively.
    • Perform molecular docking studies to predict interactions between artobiloxanthone and potential protein targets, validating findings with cellular assays.

Artobiloxanthone has been shown to activate caspase-3 and caspase-9, indicating induction of mitochondrial apoptosis, while simultaneously downregulating anti-apoptotic Bcl-2. It also suppresses Akt/mTOR and STAT-3 signaling pathways, which are frequently hyperactive in cancer and contribute to proliferation and survival. Additionally, reduced expression of COX-2, VEGF, and MMP-9 suggests potential for inhibiting inflammation, angiogenesis, and metastasis. These multifaceted mechanisms support the continued investigation of artobiloxanthone as a promising anticancer agent with pleiotropic effects. [3]

G Artobiloxanthone Artobiloxanthone Akt Akt/mTOR Pathway Artobiloxanthone->Akt Inhibits STAT3 STAT-3 Pathway Artobiloxanthone->STAT3 Inhibits Bcl2 Bcl-2 Artobiloxanthone->Bcl2 Downregulates COX2 COX-2 Artobiloxanthone->COX2 Suppresses VEGF VEGF Artobiloxanthone->VEGF Suppresses MMP9 MMP-9 Artobiloxanthone->MMP9 Suppresses Proliferation Proliferation Inhibition Akt->Proliferation Leads to STAT3->Proliferation Leads to Casp9 Caspase-9 Activation Bcl2->Casp9 Regulates Inflammation Inflammation Reduction COX2->Inflammation Mediates Angiogenesis Angiogenesis Suppression VEGF->Angiogenesis Promotes Metastasis Metastasis Reduction MMP9->Metastasis Facilitates Apoptosis Apoptosis Activation Casp3 Caspase-3 Activation Casp9->Casp3 Activates Casp3->Apoptosis Induces

Troubleshooting & Conclusion

Common Technical Issues

Table 3: Troubleshooting Guide for Artobiloxanthone LC-MS Dereplication

Problem Potential Causes Solutions
Poor Chromatography Column degradation, mobile phase contamination, inappropriate pH Condition or replace column; prepare fresh mobile phase; adjust pH (2.5-3.5 for positive mode)
Low Ionization Efficiency Suboptimal ionization parameters, inappropriate mobile phase additives Optimize source parameters (temperature, gas flows); test alternative additives (formic acid, ammonium formate)
Insufficient Fragmentation Incorrect collision energy, low analyte concentration Perform collision energy ramping (15-45 eV); pre-concentrate sample if necessary
Database Mismatches Incomplete databases, incorrect search parameters Search multiple databases (DNP, AntiBase, MarinLit); verify mass accuracy and adduct formation
Poor Recovery Adsorption to surfaces, incomplete extraction Use silanized vials; add modifier (e.g., 0.1% formic acid); optimize extraction solvent composition
Concluding Remarks

The comprehensive LC-MS dereplication protocol outlined in this document provides researchers with a robust framework for the rapid identification and characterization of artobiloxanthone in complex plant extracts. The integration of advanced analytical techniques including high-resolution mass spectrometry, molecular networking, and automated database searching significantly accelerates the discovery process while reducing resource expenditure on known compounds. The multidisciplinary approach combining chemical analysis with biological assessment ensures that identified compounds are not only structurally elucidated but also evaluated for therapeutic potential. [3] [5] [2]

Artobiloxanthone represents a promising candidate for further development as an anticancer agent, demonstrating potent and selective cytotoxicity against oral cancer cells alongside multifaceted mechanisms of action targeting key apoptotic and signaling pathways. Future research directions should include scale-up isolation for comprehensive in vivo studies, structure-activity relationship investigations of synthetic analogs, and formulation development to enhance bioavailability. The continued application of these dereplication strategies to other natural product sources holds significant promise for expanding our repertoire of bioactive compounds while optimizing resource allocation in drug discovery programs. [3]

References

Artobiloxanthone purification techniques chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Purification of Artobiloxanthone

Artobiloxanthone is a furanodihydrobenzoxanthone, a class of compounds known for strong antioxidant properties and potential to protect against oxidized low-density lipoprotein (oxLDL)-induced dysfunction in human neuroblastoma cells [1]. These properties make it a promising candidate for drug development.

Available information suggests Artobiloxanthone can be isolated from the root bark of Artocarpus elasticus [1]. The general workflow begins with an ethyl acetate extract, which can be further fractionated and purified using chromatographic techniques.

Experimental Protocol for Extraction and Purification

The following protocol is adapted from methods used to isolate furanodihydrobenzoxanthones from Artocarpus elasticus.

Materials and Reagents
  • Plant Material: Dried root bark of Artocarpus elasticus.
  • Solvents: Ethyl acetate, n-hexane, methanol, chloroform, and HPLC-grade methanol and water.
  • Chromatography Media: Silica gel (60-120 mesh) for column chromatography, TLC plates (Silica gel 60 F254).
  • Equipment: Rotary evaporator, LC-ESI-QTOF/MS system, fraction collector, and UV lamp.
Step-by-Step Procedure
  • Initial Extraction and Fractionation

    • Preparation: Comminute (coarsely powder) approximately 1 kg of air-dried root bark.
    • Extraction: Soak the powdered material in ethyl acetate (3 x 5 L) at room temperature for 72 hours with occasional stirring. Filter the solution through filter paper.
    • Concentration: Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude ethyl acetate gum or solid [1].
  • Crude Fraction Analysis

    • Perform LC-ESI-QTOF/MS analysis on the crude extract to identify the presence of furanodihydrobenzoxanthones, using the method below as a guide. This serves as a chemotaxonomic marker and confirms the presence of target compounds before purification [1].
    • LC-ESI-QTOF/MS Screening Method
      • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
      • Mobile Phase: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid.
      • Gradient: 5% B to 95% B over 30 minutes.
      • Flow Rate: 0.8 mL/min.
      • Detection: ESI-QTOF in positive mode; use precursor ion scan for characteristic fragments [2].
  • Purification via Silica Gel Chromatography

    • Column Packing: Pack a glass column with silica gel (60-120 mesh) using n-hexane.
    • Sample Loading: Adsorb the concentrated crude extract onto a small amount of silica gel (approx. 5g), dry, and load onto the top of the column.
    • Fraction Elution: Elute the column with a step gradient of increasing polarity [3]:
      • Begin with 100% n-Hexane
      • Progress to n-Hexane:Ethyl Acetate (90:10)
      • Then n-Hexane:Ethyl Acetate (70:30)
      • Then n-Hexane:Ethyl Acetate (50:50)
      • Finally, elute with 100% Ethyl Acetate and 100% Methanol
    • Fraction Collection: Collect eluent in small fractions (e.g., 100 mL each). Monitor fractions by TLC (using an appropriate mobile phase like n-Hexane:Ethyl Acetate, 7:3) and visualize under UV light (254 nm and 365 nm).
  • Final Purification and Analysis

    • Pool fractions containing artobiloxanthone based on TLC and LC-MS profile.
    • Further purify pooled fractions using preparatory recycling HPLC with an ODS column if necessary [3].
    • Analyze the final purified compound using NMR (1H, 13C) and mass spectrometry, comparing physical and spectral data with literature values for confirmation [3].

This workflow diagram outlines the key stages of the purification process:

start Start: Dried Root Bark extract Ethyl Acetate Extraction start->extract conc Concentrate to Crude Gum extract->conc screen LC-ESI-QTOF/MS Screening conc->screen silica Silica Gel Column screen->silica tlc TLC Analysis of Fractions silica->tlc tlc->silica Re-run impurities pool Pool Target Fractions tlc->pool final Final Pure Compound pool->final

Expected Bioactivity and Characterization

Upon successful purification, artobiloxanthone and related compounds are expected to exhibit significant bioactivity.

Table 1: Expected Bioactivity of Furanodihydrobenzoxanthones

Compound Type Reported Bioassay Potency (IC₅₀ / Value) Key Findings
Furanodihydrobenzoxanthones (e.g., Artonin W) [1] TBARS Assay (MDA production) 0.9 to 2.9 μM Strong protection against Cu²⁺-induced LDL oxidation.
Conjugated Diene (CD) Assay Lag time >180 min Significant delay in LDL oxidation.
Cell-based Assay (SH-SY5Y) Effective at 10 μM Protected neuroblastoma cells from oxLDL-induced dysfunction and ROS.

Key Considerations for Researchers

  • Analytical First: Always use LC-ESI-QTOF/MS to screen the crude extract before beginning purification. This confirms the presence of your target compound and guides the purification strategy [1].
  • Fraction Monitoring: TLC is an indispensable tool for real-time monitoring of column fractions. Consistent Rf values help in pooling the correct fractions efficiently [3].
  • Purity Confirmation: The final proof of a pure compound is a combination of techniques: a single peak in HPLC, and definitive characterization by NMR and high-resolution mass spectrometry [3].

References

Application Notes: Artobiloxanthone (AA3) as a Potential Anticoral Agent

Author: Smolecule Technical Support Team. Date: February 2026

Artobiloxanthone is a pyranoxanthone isolated from the stem bark of Artocarpus altilis. Preliminary in vitro investigations demonstrate its promising cytotoxic and apoptotic effects against oral squamous cell carcinoma (OSCC), with a mechanism involving the inhibition of key signaling pathways [1].

Quantitative Cytotoxic Activity Data

The following table summarizes the antiproliferative effects of compounds isolated from A. altilis against various cell lines, as determined by MTT assay after a 72-hour incubation period [1].

Table 1: Antiproliferative Potential (IC50 in μM) and Selectivity of Isolated Compounds

Compound SAS (OSCC) T.Tn (Esophageal Cancer) HaCaT (Normal Keratinocytes) Selectivity Index (SI) for SAS
Artobiloxanthone (AA3) 11 μM 22 μM 70 μM 6.4
Artonin E (AA2) 6 μM 8 μM 72 μM 12
AA1 50 μM 92 μM 92 μM 1.8
AA4 22 μM 46 μM 80 μM 3.6
5-Fluorouracil (5-FU)* 3 μM - 4 μM 1.3

Note: The IC50 values for 5-FU are provided for reference. An SI value ≥ 3 is considered indicative of a selective anticancer compound [1].

Proposed Mechanism of Action

Artobiloxanthone modulates the expression of pivotal proteins linked to oral cancer progression. The proposed mechanism, based on in vitro findings, is illustrated below.

G Artobiloxanthone Mechanism in Oral Cancer Cells cluster_apoptosis Apoptosis Pathway AA3 Artobiloxanthone (AA3) Apoptosis Induction Apoptosis Induction AA3->Apoptosis Induction Stimulates Proliferation/Migration/ Angiogenesis Suppression Proliferation/Migration/ Angiogenesis Suppression AA3->Proliferation/Migration/ Angiogenesis Suppression Inhibits Caspase-9\nActivation Caspase-9 Activation AA3->Caspase-9\nActivation Bcl-2\nDownregulation Bcl-2 Downregulation AA3->Bcl-2\nDownregulation Akt/mTOR\nPathway\nInhibition Akt/mTOR Pathway Inhibition AA3->Akt/mTOR\nPathway\nInhibition STAT-3\nPathway\nInhibition STAT-3 Pathway Inhibition AA3->STAT-3\nPathway\nInhibition COX-2\nDownregulation COX-2 Downregulation AA3->COX-2\nDownregulation VEGF\nDownregulation VEGF Downregulation AA3->VEGF\nDownregulation MMP-9\nDownregulation MMP-9 Downregulation AA3->MMP-9\nDownregulation Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation Apoptosis\n(Programmed Cell Death) Apoptosis (Programmed Cell Death) Caspase-3\nActivation->Apoptosis\n(Programmed Cell Death) Bcl-2\nDownregulation->Caspase-9\nActivation Akt/mTOR\nPathway\nInhibition->Proliferation/Migration/ Angiogenesis Suppression STAT-3\nPathway\nInhibition->Proliferation/Migration/ Angiogenesis Suppression COX-2\nDownregulation->Proliferation/Migration/ Angiogenesis Suppression VEGF\nDownregulation->Proliferation/Migration/ Angiogenesis Suppression MMP-9\nDownregulation->Proliferation/Migration/ Angiogenesis Suppression

Experimental Protocols

Protocol 1: In Vitro Assessment of Antiproliferative Activity and Selectivity via MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound and calculate its selectivity index (SI) for cancer cells versus normal cells [1].

  • Cell Culture:

    • Maintain human OSCC cell lines (e.g., SAS) and normal human keratinocyte cell lines (e.g., HaCaT) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • Compound Treatment:

    • Prepare a stock solution of Artobiloxanthone in DMSO. Ensure the final DMSO concentration in cell culture media does not exceed 0.1% (v/v).
    • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow to adhere for 24 hours.
    • Treat cells with a concentration gradient of Artobiloxanthone (e.g., 0–100 µM). Include a negative control (vehicle only, e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).
  • MTT Assay:

    • After a 72-hour incubation, add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
    • Carefully remove the media and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.
    • Use non-linear regression analysis (e.g., GraphPad Prism) to determine the IC50 value from the dose-response curve.
    • Calculate the Selectivity Index (SI) using the formula: SI = IC50 in normal cells (HaCaT) / IC50 in cancer cells (SAS).

Protocol 2: Investigating Apoptotic Mechanisms via Western Blotting

This protocol outlines the steps to analyze the expression of proteins involved in apoptosis and key signaling pathways after treatment with Artobiloxanthone [1].

  • Cell Lysis and Protein Extraction:

    • Culture and treat SAS cells with Artobiloxanthone at its IC50 concentration and/or other relevant doses for 24-48 hours.
    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
    • Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.
  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
    • Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:
      • Apoptosis markers: Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2.
      • Signaling pathway markers: Phospho-Akt (Ser473), Phospho-mTOR, Phospho-STAT-3.
      • Cancer progression markers: COX-2, VEGF, MMP-9.
      • Loading control: β-Actin or GAPDH.
    • The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection and Analysis:

    • Detect the antibody-bound proteins using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imager.
    • Quantify the band intensities using image analysis software and normalize them to the loading control to determine relative expression levels.

Research Status and Future Directions

Artobiloxanthone shows significant promise based on recent in vitro studies, but several critical steps remain before its therapeutic potential can be fully assessed.

  • Current Evidence Gap: The existing research demonstrates efficacy in cellular models (SAS, T.Tn) [1] and insights from molecular docking studies [2], but no in vivo efficacy studies have been reported to date.
  • Proposed Next Steps: Future work should prioritize preclinical in vivo studies using animal models of oral cancer. The core workflow for this transition is outlined below.

Conclusion

Artobiloxanthone is a compelling natural product candidate with demonstrated in vitro efficacy and a multi-target mechanism of action against oral cancer. The provided protocols and data tables offer a roadmap for researchers to validate and build upon these findings. The critical next step is to advance this research into in vivo models to thoroughly evaluate its therapeutic potential and safety profile.

References

Artobiloxanthone solubility issues organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Artobiloxanthone Solubility & Solvent Guide

The table below summarizes solvent information based on the isolation and experimental procedures for Artobiloxanthone and its structural analog, Pyranocycloartobiloxanthone [1].

Solvent Category Specific Solvents Used/Recommended Experimental Context & Notes
Chlorinated Solvents Chloroform (CHCl₃) [1] Used in the initial extraction and chromatographic isolation of Artobiloxanthone compounds. A primary solvent for processing.
Non-Polar Solvents n-Hexane [1] Used for initial defatting and extraction. Likely useful for dissolving non-polar impurities rather than the target compound itself.
Polar Protic Solvents Methanol (MeOH) [1] Used for sequential extraction after hexane and chloroform. Effective for extracting a wide range of phytochemicals.
Intermediate Polarity Ethyl Acetate (EtOAc), Acetone [1] Used as eluting solvents in chromatography. Good for separating compounds of intermediate polarity.
Solvent Mixtures CHCl₃/MeOH, n-Hexane/CHCl₃, CHCl₃/MeOH [1] Crucial for chromatographic separation. Fine-tuning the ratio is key to optimizing resolution and solubility during purification.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of Artobiloxanthone that affect its solubility? Artobiloxanthone is a prenylated xanthone derivative. Its core xanthone structure is polar, but the attached lipophilic (fat-soluble) prenyl groups significantly reduce its water solubility, making it more soluble in organic solvents like chloroform and methanol [2] [1]. Its high molecular weight (C₂₅H₂₂O₈ for Pyranocycloartobiloxanthone B) also contributes to solubility challenges [1].

Q2: Which pure solvent should I try first to dissolve Artobiloxanthone? Research indicates that chloroform is a highly effective solvent for Artobiloxanthone and related compounds, as it was successfully used in the extraction and isolation process [1]. Methanol is another strong candidate based on its use in subsequent extraction steps [1].

Q3: A single solvent isn't working well. What are my options? Using solvent mixtures is a standard and effective approach. Consider trying a graded series of mixtures, such as:

  • n-Hexane and Ethyl Acetate [1]
  • Chloroform and Methanol [1] These mixtures allow you to fine-tune the solvent's overall polarity to better match that of your compound, improving dissolution.

Q4: What advanced formulation strategies can improve solubility for bioassays? If traditional solvents fail, particularly for biological testing, consider nano-formulations:

  • Nanoemulsions: Encapsulate the compound in tiny oil droplets stabilized by surfactants, dispersible in water [2].
  • Polymeric Nanoparticles: Use biodegradable polymers to encapsulate the compound, enhancing both solubility and stability [2]. These strategies can dramatically increase apparent solubility and are particularly useful for in vitro and in vivo studies [2].

Experimental Protocol: Solubility Assessment & Stock Solution Preparation

This protocol outlines a systematic method for determining Artobiloxanthone solubility and preparing a stock solution for experiments.

1. Materials and Equipment

  • Purified Artobiloxanthone or crude extract [1]
  • Organic solvents (HPLC or analytical grade): Chloroform, Methanol, Ethyl Acetate, Acetone, n-Hexane [1] [3]
  • Ultrasonic bath
  • Analytical balance
  • Glass vials with PTFE-lined caps
  • Centrifuge
  • UV-Vis Spectrophotometer or HPLC system for quantification

2. Procedure

  • Prepare a Saturated Solution:

    • Weigh an excess amount (e.g., 5-10 mg) of Artobiloxanthone into a glass vial.
    • Add 1 mL of the test solvent.
    • Cap the vial and vortex for 1-2 minutes.
    • Sonicate the mixture in an ultrasonic bath for 15-30 minutes.
    • Place the vial on an orbital shaker and agitate for 24 hours at a constant temperature (e.g., 25°C) to reach equilibrium.
  • Separate the Undissolved Solid:

    • Centrifuge the saturated solution at 10,000 rpm for 10 minutes to pellet any undissolved solid.
  • Quantify the Concentration:

    • Carefully pipette the supernatant.
    • Dilute the supernatant appropriately with a compatible solvent (e.g., methanol).
    • Analyze the concentration using a calibrated UV-Vis spectrophotometer or HPLC. Compare the absorbance/peak area to a standard curve of Artobiloxanthone in a known concentration.

3. Data Analysis

  • Solubility Calculation: Calculate the solubility in µg/mL or mg/mL based on the measured concentration and dilution factors.
  • Solvent Ranking: Rank the tested solvents from highest to lowest solubility to identify the optimal one for your needs.

Workflow for Systematic Solubility Troubleshooting

The following diagram visualizes the logical process for diagnosing and resolving Artobiloxanthone solubility issues.

Start Start: Solubility Issue S1 Try Primary Solvents: Chloroform, Methanol Start->S1 S2 Success? S1->S2 S3 Proceed with Experiment S2->S3 Yes S4 Try Solvent Mixtures: CHCl₃/MeOH, Hexane/EtOAc S2->S4 No S5 Success? S4->S5 S5->S3 Yes S6 Consider Nano-Formulations: Nanoemulsions, Polymeric NPs S5->S6 No S7 Stock Solution Ready S6->S7

References

Artobiloxanthone cytotoxicity threshold concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data & Experimental Protocols

The table below summarizes key quantitative data on artobiloxanthone's cytotoxic effects from a recent study [1].

Cell Line / Type IC₅₀ (μM) Assay Type Incubation Time Selectivity Index (SI)
SAS (Oral Squamous Cell Carcinoma) 11 MTT 72 h 6.4
T.Tn (Esophageal Cancer) 22 MTT 72 h -
HaCaT (Human Keratinocyte, Non-cancerous) 70 MTT 72 h -

The core methodology for determining these values is the 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide (MTT) assay [1].

Detailed MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a standardized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
  • Compound Treatment: Prepare a dilution series of artobiloxanthone in the appropriate culture medium. Treat the cells with these solutions. Include a negative control (vehicle only) and a positive control (e.g., 5-fluorouracil for oral cancer cells).
  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ atmosphere [1].
  • MTT Application: After incubation, add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
  • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals in a solvent like DMSO.
  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC₅₀ value is the compound concentration that reduces cell viability by 50%, determined using non-linear regression analysis.

Frequently Asked Questions & Troubleshooting

Q1: What is a promising cytotoxic threshold concentration to begin testing artobiloxanthone on a new cancer cell line? Based on the existing data, a logical starting range for your dose-response experiments is 1 to 30 μM. Begin with a broad range and then narrow it down to establish a precise IC₅₀. The compound has shown activity in this range against multiple cancer types [1] [2].

Q2: My artobiloxanthone shows no cytotoxicity. What could be wrong?

  • Solubility and Stability: Ensure the compound is properly dissolved in a suitable solvent (e.g., DMSO) and that stock solutions are fresh and stored correctly. Precipitation can lead to inaccurate dosing.
  • Cell Line Variability: Cytotoxicity is highly cell line-dependent. Artobiloxanthone may not be effective against all cancer types. Verify the sensitivity of your cell model.
  • Confirmation of Apoptosis: The cytotoxic effect is linked to the induction of apoptosis. To confirm bioactivity, you can assay for markers of apoptosis, such as the activation of caspase-3 and caspase-9, following treatment [1].

Q3: What molecular targets and pathways should I investigate for artobiloxanthone's mechanism of action? Current evidence suggests artobiloxanthone modulates several key proteins and pathways [1]:

  • Key Proteins: It suppresses Bcl-2, COX-2, VEGF, and MMP-9.
  • Signaling Pathways: It modulates the Akt/mTOR and STAT-3 signaling pathways.

The following diagram illustrates this proposed mechanism of action in cancer cells.

cluster_pathways Pathways Modulated cluster_proteins Proteins Suppressed Artobiloxanthone Artobiloxanthone Akt_mTOR Akt/mTOR Pathway Artobiloxanthone->Akt_mTOR Modulates STAT3 STAT-3 Pathway Artobiloxanthone->STAT3 Modulates Bcl2 Bcl-2 Artobiloxanthone->Bcl2 Suppresses COX2 COX-2 Artobiloxanthone->COX2 Suppresses VEGF VEGF Artobiloxanthone->VEGF Suppresses MMP9 MMP-9 Artobiloxanthone->MMP9 Suppresses Casp9 Caspase-9 Activation Artobiloxanthone->Casp9 Activates Apoptosis Induced Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 Activates Casp3->Apoptosis

This proposed mechanism of action is based on research in oral cancer cells [1]. You can validate these pathways in your experimental models using techniques like western blotting.

Key Considerations for Researchers

  • Selectivity is Crucial: The high Selectivity Index (SI) of 6.4 for artobiloxanthone is a positive indicator for its potential as a therapeutic lead, as it suggests a preferential effect on cancer cells over non-cancerous ones [1].
  • Utilize In Silico Tools: Before embarking on extensive lab work, consider using molecular docking studies to predict the binding affinity of artobiloxanthone to target proteins like xanthine oxidase, which can help prioritize experimental targets [3].
  • Comparative Benchmarks: When evaluating your results, use standard chemotherapeutic agents like 5-fluorouracil (5-FU) as a benchmark. Note that while 5-FU may have lower IC₅₀, it often has a much lower selectivity index, meaning higher toxicity to normal cells [1].

References

optimizing Artobiloxanthone extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Artobiloxanthone Overview and Properties

Introduction to Artobiloxanthone Artobiloxanthone is a natural xanthone compound isolated from plant species such as Artocarpus nobilis [1]. It has shown promising biological activities in research, particularly as an antitumor agent against oral squamous cell carcinoma (OSCC). Its mechanisms of action include inhibiting the Akt/mTOR and STAT3 signaling pathways, arresting the cell cycle at the S phase, and inducing apoptosis [2].

Key Physicochemical Properties Understanding its physical and chemical properties is crucial for planning extraction and analysis.

Property Value / Description
Molecular Formula C~25~H~22~O~7~ [2] [3]
Molecular Weight 434.40 - 434.44 g/mol [2] [3]
IUPAC Name (16R)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one [3]
CAS Number 121748-25-2 [2] [3]
XLogP 4.80 [3]
Hydrogen Bond Donor 4 [3]
Hydrogen Bond Acceptor 7 [3]

Extraction Optimization Strategies

Comparison of Extraction Methods The yield of Artobiloxanthone is highly dependent on the extraction technique and solvent system used. While traditional methods are common, modern approaches can offer higher efficiency and lower environmental impact [4].

Method Key Features Considerations for Artobiloxanthone
Sequential Solvent Extraction [1] Uses solvents of increasing polarity (e.g., Hexane → Ethyl Acetate → Ethanol) on dried, powdered source material (e.g., stem bark). The ethyl acetate-soluble fraction from A. nobilis stem bark has been reported to contain Artobiloxanthone and show high bioactivity [1].
Supercritical Fluid Extraction (SFE) [4] Uses supercritical CO₂; tunable solvent power, eco-friendly, fewer toxic by-products. A promising green alternative. Challenges remain in scaling up for industrial use [4].
Microwave-Assisted Extraction (MAE) [4] Uses microwave energy; faster heating, improved efficiency, reduced solvent use. Can improve recovery yield and speed compared to traditional solvent extraction [4].
Pressurized Liquid Extraction [4] Uses high pressure and temperature; improves recovery and speed. An advanced method that can enhance extraction efficiency [4].

Detailed Protocol: Sequential Extraction from Artocarpus nobilis Bark This protocol is adapted from published research on isolating Artobiloxanthone [1].

  • Sample Preparation: Air-dry the stem bark of Artocarpus nobilis. Grind it into a fine powder using a mechanical grinder.
  • Sequential Extraction:
    • Perform sequential extraction on the powdered bark using hexane, ethyl acetate, and ethanol in a Soxhlet apparatus or through maceration.
    • Concentrate each fraction under reduced pressure using a rotary evaporator to obtain the crude extracts.
  • Fractionation: Subject the bioactive ethyl acetate fraction (which contains Artobiloxanthone) to further separation using silica gel column chromatography. Elute the column with a gradient of solvents of increasing polarity (e.g., starting with hexane and moving to ethyl acetate and then methanol).
  • Purification: Further purify fractions containing Artobiloxanthone using Sephadex LH-20 chromatography and/or preparative thin-layer chromatography (PTLC).

The workflow for this multi-step extraction and isolation process is as follows:

G Start Start: Artocarpus nobilis Stem Bark P1 Air-dry and grind into fine powder Start->P1 P2 Sequential Solvent Extraction (Hexane -> Ethyl Acetate -> Ethanol) P1->P2 P3 Concentrate fractions using rotary evaporation P2->P3 P4 Select ethyl acetate fraction for further processing P3->P4 P5 Fractionate using Silica Gel Column Chromatography P4->P5 P6 Purify with Sephadex LH-20 / PTLC P5->P6 End Isolated Artobiloxanthone P6->End

Analytical and Bioactivity Assessment

After extraction, you will need to identify, quantify, and assess the bioactivity of the isolated compound.

Key Analytical Techniques

  • Identification and Purity: Use spectroscopic methods like NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRESIMS) by comparing data with literature values [1].
  • Quantification: Employ techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS against a standard curve.

Validating Antitumor Mechanism To confirm the bioactivity of your extracted Artobiloxanthone, you can test its effect on key signaling pathways in cancer cell lines. The following diagram illustrates its known mechanisms in Oral Squamous Cell Carcinoma (OSCC) [2]:

G Art Artobiloxanthone Akt Inhibits Akt/mTOR Pathway Art->Akt STAT3 Inhibits STAT3 Pathway Art->STAT3 Cycle Cell Cycle Arrest (S Phase) Akt->Cycle Apop Induces Apoptosis Akt->Apop STAT3->Apop Mig Inhibits Cancer Cell Migration STAT3->Mig Casp Activates Caspase 3/9 Apop->Casp

Frequently Asked Questions (FAQ)

Q1: What is the best starting material for isolating Artobiloxanthone? Research indicates that the stem bark of Artocarpus nobilis is a viable source. The root bark has also been reported to contain Artobiloxanthone [1].

Q2: Why is a sequential extraction process recommended? Sequential extraction with solvents of different polarities helps remove unwanted non-polar and highly polar compounds, enriching the medium-polarity fraction where Artobiloxanthone is typically found, which simplifies subsequent purification steps [1].

Q3: My extraction yield is low. What can I optimize?

  • Source Material: Ensure the plant material is correctly identified and finely powdered to maximize surface area.
  • Solvent System: Confirm that ethyl acetate is used, as it is effective for this compound [1].
  • Technique Upgrade: Consider moving from maceration to modern techniques like Microwave-Assisted Extraction (MAE) or Pressurized Liquid Extraction, which can significantly improve yield and efficiency [4].

Q4: How can I confirm the identity and purity of my isolated compound? The definitive method is cross-referencing spectroscopic data. Compare the ¹H and ¹³C NMR spectra of your isolate with published data for Artobiloxanthone [1]. HRESIMS can confirm the molecular formula [1].

References

A Practical Guide to Analytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

For a compound like Artobiloxanthone, method development typically begins with High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. The following workflow outlines a general approach for developing and validating an HPLC-UV method.

Start Start: Method Development Column 1. Column Selection • C18 column Start->Column MobilePhase 2. Mobile Phase • Methanol/Water or Acetonitrile/Water • Adjust pH with formic acid Column->MobilePhase Gradient 3. Gradient Elution • Start with broad gradient (e.g., 5-95% organic) • Narrow to optimal range MobilePhase->Gradient Detection 4. Detection • UV-Vis/PDA: Scan 200-400 nm • Confirm λ max for Artobiloxanthone Gradient->Detection SamplePrep 5. Sample Preparation • Extract with acetone/methanol • Filter (0.22 μm or 0.45 μm) Detection->SamplePrep Validation 6. Method Validation SamplePrep->Validation

Method Validation Parameters and Targets

Once a preliminary method is developed, it must be validated. The table below summarizes the key parameters and typical acceptance criteria based on regulatory guidelines, which you should adapt for Artobiloxanthone.

Validation Parameter Objective Recommended Protocol & Acceptance Criteria
Specificity Confirm the Artobiloxanthone peak is pure and unaffected by other components. Use Diode-Array Detector (DAD) to check peak homogeneity [1].
Linearity & Range Demonstrate the method produces results proportional to analyte concentration. Prepare ≥5 concentrations. Correlation coefficient (r > 0.999) is desirable [1].
Accuracy Measure closeness of results to the true value. Spiked recovery experiments. Recovery of 98-102% is a typical target [1].
Precision Evaluate the degree of variation in results. Repeatability (Intra-day): RSD < 2.0% is acceptable [1].
Robustness Assess method reliability under deliberate, small parameter changes. Test impact of small changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature [1].

Frequently Asked Questions

Here are solutions to some common problems encountered during the analysis of complex natural products like Artobiloxanthone.

The Artobiloxanthone peak is broad or has a tailing shape. What can I do?

  • Possible Cause 1: Secondary interactions with residual silanols on the column.
    • Solution: Use a mobile phase modifier like 0.1% formic acid or phosphoric acid. This can protonate the silanols and improve peak shape.
  • Possible Cause 2: Incompatibility between the sample solvent and the mobile phase.
    • Solution: Ensure the sample is dissolved in the initial mobile phase composition or a solvent weaker than the mobile phase.

I am not getting enough detection sensitivity for my low-concentration sample.

  • Solution 1: Switch to a detection method with higher intrinsic sensitivity. Using Mass Spectrometry (MS), as described in research on prenylated flavonoids, can provide significantly lower detection limits and superior specificity [2].
  • Solution 2: For UV detection, ensure you are measuring at the correct wavelength of maximum absorption (λmax) for Artobiloxanthone, which can be determined using a Photodiode Array (PDA) detector.

How can I confirm the identity of my Artobiloxanthone peak with certainty?

  • Solution: The most reliable approach is to use an LC-MS system. By comparing the mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS spectrum) of your sample with those of an authentic standard, you can unambiguously confirm the identity [2]. Research on Artobiloxanthone often employs high-resolution MS techniques for this purpose [3] [4].

Key Considerations for Your Experiments

  • Standard Availability: The success of any quantitative method hinges on having a high-purity Artobiloxanthone standard for calibration.
  • Sample Matrix: The complexity of your plant extract or formulation matrix will significantly impact the method. You may need additional clean-up steps.
  • Advanced Techniques: As noted in the literature, techniques like LTQ-Orbitrap-MS and Q-TOF-MS are powerful tools for characterizing and identifying compounds like Artobiloxanthone, especially when dealing with complex mixtures [2].

References

Artobiloxanthone: Context & Purity Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Artobiloxanthone is a natural compound, often isolated from plants of the Artocarpus genus (such as A. altilis and A. nobilis), and is studied for its potential anticancer and anti-inflammatory properties [1] [2]. The process from plant material to pure compound introduces specific points where purity can be compromised.

The diagram below outlines a generalized isolation and purification workflow, highlighting stages where purity issues commonly arise.

G Start Start: Plant Material (Stem Bark, Root) A A. Extraction (Solvent: Acetone, Methanol, EtOAc) Start->A B B. Crude Extract (Complex Mixture) A->B A1 • Incomplete extraction • Solvent impurities C C. Fractionation (Column Chromatography) B->C D D. Purification (Recycling HPLC, PTLC) C->D C1 • Co-elution of similar compounds • Column degradation E E. Isolated Compound (Pure Artobiloxanthone?) D->E D1 • Compound degradation • Instrument variability F F. Purity Assessment (Analytical Methods) E->F E1 • Residual solvents • Isomer contamination

Troubleshooting Guide & FAQs

This section addresses potential issues during the artobiloxanthone purification process.

Troubleshooting Common Scenarios
Scenario & Symptoms Potential Causes Corrective Actions
Low Yield in Final Step: Significant mass loss after HPLC purification. (1) Compound adsorption to column; (2) Degradation due to unstable pH/light; (3) Solubility issues in mobile phase. (1) Use freshly activated columns; (2) Add stabilizers (e.g., 0.1% formic acid), work in dim light; (3) Optimize mobile phase (acetonitrile/methanol ratio).
Inconsistent Analytical Results: Multiple peaks or broad peaks in HPLC for a supposedly pure sample. (1) Inadequate separation of isomers (e.g., artobiloxanthone from similar xanthones); (2) Sample decomposition in solvent; (3) Contaminated LC system. (1) Employ a different column (C18, 3µm, 150x4.6mm) [3] and gradient elution; (2) Analyze immediately after dissolution; (3) Flush and prime the LC system.
Spectral Data Mismatch: NMR or MS data does not match literature values for artobiloxanthone. (1) Incorrect compound isolation; (2) Co-crystallization with solvent/water; (3) Sample is a mixture or has degraded. (1) Re-purify and confirm with TLC/HPLC; (2) Re-dry sample thoroughly (lyophilize); (3) Cross-verify with multiple spectroscopic techniques (1H NMR, 13C NMR, ESI-HRMS) [1].
Frequently Asked Questions (FAQs)

Q1: What is the recommended first step to check the purity of my artobiloxanthone sample? The most straightforward and widely recommended first step is Melting Point Determination [4]. A sharp melting point consistent with literature values suggests high purity, while a depressed and broad range indicates impurities.

Q2: Which analytical methods provide the most accurate assessment of purity? A combination of chromatographic and spectroscopic methods is essential for accurate assessment. The table below summarizes key techniques [4].

Method Measures / Detects Typical Use Case & Notes
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture. Primary method. A single, sharp peak at 260-280 nm suggests purity [3]. Can be coupled with MS (LC-MS) for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Molecular structure and atomic environment. Structural confirmation. Can identify and sometimes quantify impurities if present above ~2-5% mol.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. Identity confirmation. High-resolution MS (HRMS) confirms empirical formula.
Thin-Layer Chromatography (TLC) Rapid separation of components. Quick, qualitative check. A single spot under UV light is a preliminary indicator.

Q3: My sample is pure by HPLC (single peak), but biological activity is inconsistent. Why? HPLC with a UV detector may not separate artobiloxanthone from inactive structural analogs or isomers. Consider:

  • Using a different detection method: If available, use LC-MS to confirm the identity of the HPLC peak.
  • Testing the chromatographic system: Spike your sample with a known pure standard (if available) to see if they co-elute.
  • Checking for residual solvents: Run an NMR spectrum, which can often detect common solvent impurities that HPLC-UV might miss.

General Experimental Protocols for Purity Assessment

Since a specific protocol for artobiloxanthone was not found, here are generalized methodologies for key techniques, adaptable based on your equipment and sample.

High-Performance Liquid Chromatography (HPLC)

This is a cornerstone technique for purity analysis [3].

  • Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size).
  • Mobile Phase: A binary gradient is often needed. A starting point could be:
    • Solvent A: Water with 0.1% Acid (e.g., Formic or Trifluoroacetic acid).
    • Solvent B: Acetonitrile or Methanol.
    • Gradient: For example, from 20% B to 95% B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV-Vis Detector. Monitor at 260 nm and 280 nm, as xanthones absorb in this range [3].
  • Sample Preparation: Dissolve a few milligrams of your artobiloxanthone sample in the starting mobile phase or a compatible solvent. Filter through a 0.45 µm or 0.22 µm syringe filter before injection.
Melting Point Determination [4]
  • Use a calibrated melting point apparatus.
  • Pack a small amount of dry, powdered artobiloxanthone into a capillary tube.
  • Use a slow ramp rate (e.g., 1-2 °C per minute) for greater accuracy.
  • Record the temperature range at which the sample begins to melt and when it becomes fully liquid. A pure compound typically melts within a 1-2 °C range.
Nuclear Magnetic Resonance (NMR) Spectroscopy [1] [2]
  • Solvent: Use deuterated solvents like Methanol-d6 or Chloroform-d.
  • Procedure: Acquire standard 1H and 13C NMR spectra.
  • Purity Check: Integrate the 1H NMR spectrum. The sum of the integrals should correspond to the number of protons in the artobiloxanthone structure. The presence of extra peaks or non-integer ratios of proton counts suggests impurities.

How to Develop Your Own Specific Protocol

To establish a robust purity assessment method for artobiloxanthone:

  • Cross-Validate with Multiple Techniques: Never rely on a single method. Correlate data from HPLC, NMR, and MP.
  • Search for Literature on Analogues: Look for purity methods used for closely related compounds (e.g., "artonin E" or other xanthones from Artocarpus), as their conditions may be directly adaptable [1] [2].
  • Establish a Baseline: Once you have a sample you believe to be pure, analyze it with all available techniques to create a "fingerprint" for future batches.

References

Artobiloxanthone structure-activity relationship optimization

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity Profile of Artobiloxanthone

The table below summarizes the core biological activities and quantitative data for artobiloxanthone from recent studies.

Biological Activity Experimental Model (Cell Line/Enzyme) Quantitative Result (IC₅₀ / Docking Score) Citation
Antiproliferative/Cytotoxic MCF-7 (ER+ Breast Cancer) IC₅₀: 5.0 μg/mL [1]
HL60 (Human Promyelocytic Leukemia) IC₅₀: 0.5 μg/mL [1]
K562 (Human Chronic Myeloid Leukemia) IC₅₀: 2.0 μg/mL [1]
Oral Squamous Cell Carcinoma Induces apoptosis [2]
Enzyme Inhibition Xanthine Oxidase (XO) Docking Score: -7.99 kcal/mol [3]
Cytotoxicity to Normal Cells MCF10A (Non-tumorigenic breast cells) IC₅₀: >30 μg/mL [1]
PBMCs (Human peripheral blood mononuclear cells) IC₅₀: >30 μg/mL [1]

Structural Insights and Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for rational drug design [4]. For artobiloxanthone and its analogs, the following structural features have been linked to its efficacy:

  • Prenylated Pyrano Ring: The diprenyl and prenylated pyrano substituents on the xanthone core are critical for enhancing cytotoxic activity. This structural motif is a common feature in highly active compounds like artobiloxanthone and α-mangostin [5].
  • Key Hydroxyl Groups: The presence and position of hydroxyl groups significantly influence activity. For instance, a hydroxyl group at the C-6 position (as seen in the highly active macluraxanthone) can markedly increase cytotoxicity [5]. In flavonoids structurally related to artobiloxanthone, the presence of a 7-OH group and 2',4'-OH groups on the B-ring is associated with strong antioxidant potency [6].
  • Selectivity and Reduced Toxicity: Artobiloxanthone's strong cytotoxic activity against cancer cells, coupled with its low toxicity towards normal cell lines (IC₅₀ >30 μg/mL), suggests it has a favorable therapeutic window [1]. This selectivity is a key objective in SAR optimization.

Experimental Protocols for Key Assays

Here are the detailed methodologies for critical experiments used to characterize artobiloxanthone, which you can adapt for your work.

Cytotoxic Activity Assay (MTT Protocol)

This standard colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation [1].

  • 1. Cell Seeding: Plate chosen cancer cell lines (e.g., HL60, K562, MCF-7) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well.
  • 2. Compound Incubation: After 24 hours, add serial dilutions of artobiloxanthone to the wells. Include a negative control (vehicle only) and a blank (media only).
  • 3. MTT Application: Following a 72-hour incubation period, add MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C.
  • 4. Solubilization and Measurement: Carefully remove the medium and dissolve the formed formazan crystals with dimethyl sulfoxide (DMSO). Measure the absorbance at 570 nm using a microplate reader.
  • 5. Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value using non-linear regression analysis.
Molecular Docking Protocol (Xanthine Oxidase Inhibition)

This in silico protocol predicts how artobiloxanthone binds to and inhibits a target enzyme [3].

  • 1. Protein Preparation: Obtain the 3D structure of the target protein (e.g., Xanthine Oxidase, PDB: 3NVY) from the Protein Data Bank. Remove water molecules and co-crystallized ligands, add hydrogen atoms, and optimize the structure using a tool like the Protein Preparation Wizard in Schrödinger Suite.
  • 2. Ligand Preparation: Draw or obtain the 2D structure of artobiloxanthone. Generate its 3D conformation, perform geometry optimization using the OPLS3e force field, and generate possible ionization states and tautomers at a physiological pH of 7.0±2.0 using LigPrep.
  • 3. Docking Simulation: Define the active site of the protein (often based on the location of a native ligand). Run the docking calculation using an extra-precision (XP) mode in Glide software to generate multiple binding poses.
  • 4. Pose Analysis: Analyze the top-scoring poses for key interactions such as hydrogen bonds, π-π stacking, and hydrophobic contacts with specific amino acid residues (e.g., Ser876 and Glu802 in XO).
Apoptosis Assay (Caspase Activation)

This protocol measures the activation of caspase enzymes, a key marker of apoptosis [2].

  • 1. Cell Treatment: Treat target cancer cells (e.g., oral squamous cell carcinoma) with artobiloxanthone at its IC₅₀ concentration for 24 hours.
  • 2. Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer.
  • 3. Reaction Setup: Incubate the cell lysate with specific caspase substrates (e.g., DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9) in a reaction buffer.
  • 4. Measurement and Analysis: Measure the release of p-nitroaniline (pNA) chromophore by monitoring absorbance at 405 nm over time. Compare the rate of pNA release in treated samples to untreated controls to quantify fold-increase in caspase activity.

Troubleshooting Common Experimental Challenges

Challenge Possible Cause Solution
Low Potency in Analogues Loss of critical pharmacophoric groups. Preserve the prenylated pyrano ring and key hydroxyl groups during structural modification [5].
Poor Solubility in Aqueous Buffers High log P from lipophilic prenyl groups. Use a minimal percentage of a non-toxic co-solvent like DMSO (<0.1%) for in vitro assays [3].
Unexpected High Toxicity in Normal Cells Lack of selectivity; off-target effects. Leverage artobiloxanthone's intrinsic selectivity profile (IC₅₀ >30 μg/mL in MCF10A/PBMCs) as a benchmark for new compounds [1].
Weak Binding in Docking Studies Incorrect protonation state or ligand conformation. Ensure comprehensive ligand preparation, generating all possible ionization states and ring conformations during the pre-docking step [3].

Mechanism of Action and Signaling Pathways

For oncology-focused research, artobiloxanthone's mechanism involves modulation of specific signaling pathways. The diagram below summarizes the key findings in oral squamous cell carcinoma.

G Artobiloxanthone Artobiloxanthone Downregulation Downregulates: - Bcl-2 (Anti-apoptotic) - COX-2 (Inflammation) - VEGF (Angiogenesis) - MMP-9 (Metastasis) Artobiloxanthone->Downregulation Inhibits Inhibits Signaling Pathway Artobiloxanthone->Inhibits Activates Activates Apoptosis Artobiloxanthone->Activates Apoptosis Programmed Cell Death (Apoptosis) Downregulation->Apoptosis Promotes Akt Akt/mTOR Pathway Inhibits->Akt STAT3 STAT-3 Pathway Inhibits->STAT3 Caspases Caspase-3 & Caspase-9 Activates->Caspases Akt->Apoptosis Induces STAT3->Apoptosis Induces Caspases->Apoptosis

References

Artobiloxanthone synthetic analogs for improved properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Biological Data

What is Artobiloxanthone? Artobiloxanthone is a prenylated xanthone (a pyranoxanthone) isolated from various Artocarpus species (e.g., A. altilis) [1] [2]. It is an organic aromatic compound characterized by a fused pyranoxanthone ring system [2].

Key Biological Activities and Experimental Findings Research indicates that Artobiloxanthone exhibits potent antitumor activity, with studies particularly highlighting its efficacy against oral squamous cell carcinoma (OSCC) and esophageal cancer cells [2].

The table below summarizes its antiproliferative activity (IC₅₀ values) and selectivity index from a 2024 study:

Cell Line Cancer Type IC₅₀ (μM) Selectivity Index (SI)
SAS [2] Oral Squamous Cell Carcinoma 11 6.4
T.Tn [2] Esophageal Cancer 22 -
HaCaT [2] Normal Keratinocyte 70 -

Mechanism of Action: Artobiloxanthone inhibits cancer cell proliferation by targeting critical signaling pathways. It has been shown to:

  • Inhibit the Akt/mTOR and STAT3 pathways [2] [3].
  • Induce Apoptosis through the activation of caspase-3 and caspase-9 [2] [3].
  • Arrest the Cell Cycle at the S phase [3].
  • Suppress Cancer Cell Migration and proteins linked to cancer progression such as Bcl-2, COX-2, VEGF, and MMP-9 [2].

Synthesis & Analog Design Strategies

While a full total synthesis of Artobiloxanthone was not detailed in the search results, the following strategies for synthesizing and modifying xanthone cores are highly relevant for creating novel analogs.

1. Constructing the Xanthone Core The fundamental scaffold can be efficiently built using Eaton's reagent (a P₂O₅·MeSO₃H solution) to promote the cyclocondensation of a 2-hydroxybenzoic acid derivative with a 1,3,5-trihydroxybenzene derivative [4]. This one-pot method is a robust starting point for generating a diverse library of core structures.

2. Functionalization via "Click Chemistry" The C3 position of the xanthone core is an excellent site for diversification. A reliable method involves:

  • O-Alkylation of the xanthone with propargyl bromide to install an alkyne handle [4].
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with variously substituted benzyl azides to introduce a 1,2,3-triazole ring [4].

The 1,2,3-triazole ring acts as a bioisostere for amide bonds, improves solubility, and can enhance binding to biological targets through hydrogen bonding [4]. Research has shown that analogs with electron-withdrawing groups (especially halogens like 4-Br) at the para position of the benzyl ring demonstrate significantly improved cytotoxic activity [4].

3. Oxidative Reactions for Intermediate Elaboration 2-Iodoxybenzoic acid (IBX) is a versatile, metal-free oxidant useful in synthetic routes for complex molecules [5] [6]. It can perform critical transformations such as the regioselective oxidation of phenols to o-quinones [6], which are valuable intermediates that can undergo further reactions like tautomerization to p-quinone methides and intramolecular cyclizations [6].

G Start Start: 2-Hydroxybenzoic Acid & 1,3,5-Trihydroxybenzene A Cyclocondensation (Eaton's Reagent) Start->A B Core Xanthone Intermediate A->B C O-Alkylation (Propargyl Bromide, K2CO3) B->C D Alkyne-Functionalized Xanthone C->D E Click Reaction (CuAAC with Benzyl Azides) D->E F Final 1,2,3-Triazole Xanthone Analog E->F

Experimental Protocols

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay) This protocol is used to determine the IC₅₀ of Artobiloxanthone and its analogs [2] [4].

  • Seed cells (e.g., SAS, T.Tn, A549) in a 96-well plate at a density of 5×10⁴ cells/mL.
  • Incubate for 24 hours to allow cell attachment.
  • Prepare compound solutions in DMSO and dilute with culture medium (ensure final DMSO concentration is low, e.g., <0.1%).
  • Treat cells with a range of compound concentrations (e.g., 0.4 μM to 50 μM). Include a negative control (vehicle only) and a positive control (e.g., 5-FU or pirarubicin).
  • Incubate for 72 hours.
  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Dissolve formazan crystals by adding DMSO and agitating the plate.
  • Measure absorbance at 490 nm using a microplate reader.
  • Calculate cell viability and determine IC₅₀ values using non-linear regression analysis.

Protocol 2: Assessing Apoptosis by Western Blotting This protocol validates the mechanism of action by detecting key apoptotic proteins [4].

  • Treat and Lyse cells: Seed A549 cells (5×10⁵), treat with the compound for 12 hours, and lyse using RIPA buffer with protease inhibitors.
  • Quantify protein using a BCA assay.
  • Separate proteins by SDS-PAGE (30 μg total protein per lane).
  • Transfer proteins to a nitrocellulose membrane.
  • Block membrane with 5% non-fat milk for 1 hour.
  • Incubate with primary antibodies (e.g., against cleaved caspase-3, Bax, p53, JNK) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect signals using ECL reagent and visualize.

Frequently Asked Questions & Troubleshooting

Q1: Our synthetic xanthone analogs show poor solubility in aqueous assay buffers. How can this be improved? A1: This is a common challenge. Consider synthesizing analogs with polar functional groups. Incorporating a 1,2,3-triazole moiety at the C3 position, especially when linked to a benzyl ring containing polar substituents (e.g., -CN, -CF₃), can significantly improve aqueous solubility without compromising activity [4]. Alternatively, the use of minimal, biocompatible amounts of DMSO (<0.1%) for in vitro studies is a standard and acceptable practice.

Q2: We are observing inconsistent yields in the key IBX-mediated oxidation step. What factors should we check? A2: IBX reactions are sensitive to water and temperature [5] [7].

  • Ensure anhydrous conditions: Use rigorously dried solvents (DMSO, DMF) and keep the reaction vessel sealed from atmospheric moisture.
  • Control temperature: Many IBX oxidations perform best at or near room temperature. Avoid elevated temperatures unless specified, as this can lead to decomposition [5].
  • Check reagent purity: Commercial IBX is often stabilized with benzoic or isophthalic acid. Using fresh, high-purity IBX or a stabilized form can improve reproducibility [5].

Q3: How can we confirm that our analog's mechanism involves Akt/mTOR pathway inhibition? A3: Western blotting is the standard method. Beyond assessing cell viability, you should directly measure the phosphorylation states of key proteins in the pathway.

  • Experimental Design: Treat cancer cells with your analog and harvest protein lysates at various time points (e.g., 6, 12, 24 hours).
  • Target Proteins: Probe for phospho-Akt (Ser473) and phospho-S6 ribosomal protein (Ser235/236), a downstream target of mTORC1. A decrease in their phosphorylation levels, without a change in total protein, indicates pathway inhibition. Always compare to a vehicle-treated control.

G Analog Artobiloxanthon Analog P1 Inhibits Akt/mTOR STAT3 Analog->P1 P2 Cell Cycle Arrest (S Phase) Analog->P2 P3 Downregulates Bcl-2, COX-2 VEGF, MMP-9 Analog->P3 P4 Activates Caspase 3/9 Analog->P4 Outcome Induces Apoptosis Inhibits Proliferation & Migration P1->Outcome P2->Outcome P3->Outcome P4->Outcome

References

Artobiloxanthone degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Artobiloxanthone Properties and Bioactivity

Artobiloxanthone is a prenylated flavonoid (specifically, a pyranoxanthone) isolated from plants of the Artocarpus genus, such as Artocarpus altilis and Artocarpus nobilis [1] [2] [3].

The table below summarizes its key known characteristics and activities relevant to drug development:

Aspect Description
Source Stem bark of Artocarpus altilis and Artocarpus nobilis [1] [2] [3].
Reported Bioactivities Anticancer effects, including induction of apoptosis and suppression of proteins linked to cancer progression (e.g., Bcl-2, COX-2, VEGF, MMP-9) [1] [2]. Also shows anti-inflammatory properties [3].
Mechanism of Action (in OSCC) Modulates key cell signaling pathways, specifically inhibiting the Akt/mTOR/STAT-3 pathway [1] [2].
Analytical Techniques Cited Structure elucidation via 1H NMR, 13C NMR, and ESI-HRMS [2]. General fragmentation analysis of prenylated flavonoids using LC-MS/MS [4].

Artobiloxanthone has been found to modulate key cellular signaling pathways. The diagram below illustrates its reported mechanism of action in inhibiting oral cancer cell growth.

artobiloxanthone_mechanism Artobiloxanthone Artobiloxanthone Akt Akt Artobiloxanthone->Akt Inhibits STAT3 STAT3 Artobiloxanthone->STAT3 Inhibits Bcl2 Bcl2 Artobiloxanthone->Bcl2 Suppresses COX2 COX2 Artobiloxanthone->COX2 Suppresses VEGF VEGF Artobiloxanthone->VEGF Suppresses MMP9 MMP9 Artobiloxanthone->MMP9 Suppresses Caspase3 Caspase3 Artobiloxanthone->Caspase3 Activates Caspase9 Caspase9 Artobiloxanthone->Caspase9 Activates mTOR mTOR Akt->mTOR Activates mTOR->STAT3 Activates STAT3->Bcl2 Promotes STAT3->COX2 Promotes STAT3->VEGF Promotes STAT3->MMP9 Promotes Apoptosis Apoptosis Caspase3->Apoptosis Triggers Caspase9->Apoptosis Triggers

Proposed Workflow for Identifying Degradation Products

Since the search results do not specify degradation products, you can establish a methodology based on common practices for natural product analysis. The following workflow, which integrates techniques cited in the literature, can serve as a guide for your experiments.

degradation_workflow Sample Artobiloxanthone Sample Stress Stress Conditions (Forced Degradation) Sample->Stress LCMS LC-MS/MS Analysis Stress->LCMS Generate Degradation Mixture DataAnalysis Data Analysis & Identification LCMS->DataAnalysis Obtain MS/MS Spectra NMR NMR Spectroscopy (For Structural Confirmation) DataAnalysis->NMR Ispute Potential Degradation Products

Here is a detailed breakdown of the proposed experimental steps:

  • Step 1: Sample Preparation and Stressful Conditions

    • Source: Isolate artobiloxanthone from the stem bark of Artocarpus altilis using methods described in the literature. This typically involves defatting the bark, percolation with an acetone extract, and purification via silica gel column chromatography with hexane and ethyl acetate gradients [2].
    • Forced Degradation: Subject the purified compound to various stress conditions to generate degradation products. Standard conditions include acidic and basic hydrolysis (e.g., 0.1M HCl/NaOH at elevated temperatures), oxidative stress (e.g., 3% H₂O₂), and thermal degradation [5].
  • Step 2: Profiling and Separation with LC-MS

    • Technique: Use Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This is a powerful method for separating and analyzing complex mixtures, as highlighted in studies on prenylated flavonoids [4].
    • Application: Compare the chromatograms and mass spectra of stressed samples with a control. New peaks that appear represent potential degradation products.
  • Step 3: Structural Elucidation of Products

    • Fragmentation Analysis: Use high-resolution mass spectrometry (HRMS) like Q-TOF-MS or LTQ-Orbitrap-MS to determine the exact mass of the degradation products and their fragment ions. The search results note that prenylated flavonoids have characteristic fragmentation patterns, such as Retro Diels-Alder (RDA) cleavage and losses of small molecules like CO, CO₂, and ·CH₃ [4]. Analyzing these patterns can help propose structural changes.
    • NMR Verification: For major or stable degradation products, use Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) for definitive structural confirmation, a standard technique used for the original identification of artobiloxanthone [2] [3].

Key Considerations for Your Experiments

  • Stability Monitoring: The lack of reported degradation products suggests that artobiloxanthone may be relatively stable under standard laboratory storage conditions. Your forced degradation studies should systematically explore a range of pH, temperature, and oxidative conditions.
  • Method Development: Focus your initial LC-MS method development on effectively separating artobiloxanthone from its potential derivatives. The fragmentation rules for prenylated flavonoids from Artocarpus plants can serve as a valuable reference for interpreting your MS/MS data [4].

References

Known Properties & Potential Sources of Interference

Author: Smolecule Technical Support Team. Date: February 2026

Artobiloxanthone is a prenylated flavonoid belonging to the pyranoxanthone structural class [1] [2]. Its chemical characteristics suggest several potential sources of matrix effects in biological assays, which are summarized in the table below.

Potential Interference Description & Underlying Mechanism Relevant Assay Types
General Cytotoxicity Exhibits cytotoxic effects with varying IC50 values across cell lines (e.g., ~11 µM in SAS oral cancer cells) [1]. Viability assays (MTT), high-content screening.
Enzyme Inhibition Documented affinity for and inhibition of specific protein targets like transglutaminase 2 (TG2) [1]. Target-based enzymatic assays.
Signaling Pathway Modulation Modulates key cell signaling pathways, including suppressing Akt/mTOR and STAT-3 [1]. Phospho-specific ELISAs, Western blot, reporter gene assays.
Apoptosis Induction Activates executioner caspases (caspase-3 and -9) [1]. Caspase activity assays, apoptosis detection kits.
High Lipophilicity The prenyl side chain and fused ring system contribute to significant hydrophobicity [2]. Can lead to non-specific binding, compound aggregation, or sequestration by serum proteins. All cell-based and biochemical assays.

Experimental Workflow for Troubleshooting

For diagnosing and mitigating artobiloxanthone matrix effects, you can adapt the following general troubleshooting workflow for your specific assays.

Start Observed Assay Interference Step1 Confirm Compound Integrity (HPLC, MS) Start->Step1 Step2 Test in Cell-Free System Step1->Step2 Step3 Dose-Response Analysis (Identify IC50) Step2->Step3 Step5 Implement Mitigation Strategies Step2->Step5 If interference persists Step4 Mechanism Investigation Step3->Step4 Step4->Step5

Troubleshooting Guide & FAQs

Here are some common questions and solutions structured for a technical support context.

Frequently Asked Questions
  • What is the typical solubility profile of artobiloxanthone? Artobiloxanthone is a lipophilic compound due to its prenylated, polycyclic aromatic structure [2]. For in vitro assays, it is typically first dissolved in a pure organic solvent like DMSO to create a stock solution (e.g., 10-100 mM), which is then diluted into the aqueous assay buffer. The final DMSO concentration should generally be kept below 0.1-1% to avoid solvent cytotoxicity [3].

  • My cell viability assay shows high background or no signal after artobiloxanthone treatment. What should I check?

    • Confirm Cytotoxicity: First, verify if the effect is genuine. Use a trypan blue exclusion assay or a live/dead stain, which are less susceptible to metabolic interference.
    • Check for Assay Interference: Artobiloxanthone's inherent color or reducing potential can interfere with colorimetric or fluorometric readouts. Run an interference control: add the compound directly to the assay detection reagents in a cell-free system.
    • Titrate the Compound: Ensure you are using appropriate concentrations. Re-run the assay with a full dilution series of artobiloxanthone to establish a valid dose-response curve and confirm the IC50 value [1].
  • I suspect non-specific binding of artobiloxanthone is reducing its apparent potency. How can I mitigate this?

    • Use Carrier Proteins: For cell-based assays, including low concentrations (e.g., 0.1-1%) of fatty-acid-free BSA in the media can sequester the compound and reduce its adhesion to labware.
    • Siliconize Surfaces: Use low-binding, siliconized tubes and plates throughout the experiment to minimize compound loss.
    • Validate Recovery: Spike a known concentration of artobiloxanthone into your experimental buffer in a tube/plate, incubate, and then measure the concentration recovered via HPLC to quantify the loss.
General Assay Troubleshooting Principles

Many assay issues with novel compounds share common roots. The table below adapts general troubleshooting advice for use with artobiloxanthone [4] [5].

Problem Possible Cause Related to Compound Suggested Test & Action
High Background Compound fluorescence/color; compound induces non-specific signal. Run compound-only controls; switch to a different detection method (e.g., luminescence).
No Signal / Low Signal Potent biological effect (e.g., complete cell death); signal quenching. Titrate compound to find active range; check for signal interference.
Poor Reproducibility Precipitated compound; inconsistent solubility; oxidative degradation. Visually inspect solutions for precipitation; re-make stock solutions fresh; use antioxidants.
Erratic Signal Compound precipitation in well; interaction with assay components. Ensure final DMSO concentration is consistent and ≤1%; centrifuge plates before reading.

Detailed Experimental Protocol

This protocol provides a detailed methodology for evaluating artobiloxanthone's effects, mirroring approaches used in recent studies [3] [1].

Cell Culture and Treatment for Cytotoxicity Assessment
  • Cell Line Selection: Select relevant cancer cell lines (e.g., SAS oral cancer cells, SKOV-3 ovarian cancer cells) [3] [1].
  • Culture Conditions: Maintain cells in DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 incubator [3].
  • Compound Preparation:
    • Prepare a 10-100 mM stock solution of artobiloxanthone in high-quality, sterile DMSO. Aliquot and store at -20°C.
    • On the day of treatment, prepare serial dilutions in DMSO, then dilute these into fresh cell culture medium. Critical: Ensure the final DMSO concentration is the same in all wells (typically ≤0.1%).
  • Treatment:
    • Plate cells overnight in 96-well plates.
    • The next day, remove the old medium and add fresh medium containing artobiloxanthone at the desired concentrations (e.g., a range from 1 µM to 50 µM). Include a vehicle control (DMSO only) and a blank (medium only).
    • Incubate for 24-72 hours.
MTT Viability Assay
  • MTT Reagent Addition: After compound treatment, add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C [1].
  • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals with DMSO.
  • Absorbance Measurement: Measure the absorbance at 570 nm, using a reference wavelength of 630-650 nm to subtract background.
  • Data Analysis: Calculate cell viability relative to the vehicle control. Use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
Mechanistic Follow-up via Western Blotting

To confirm mechanism of action, analyze changes in key signaling proteins [1].

  • Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against targets like:
    • Phospho-Akt (Ser473)
    • Phospho-S6 Ribosomal Protein (downstream of mTOR)
    • Cleaved Caspase-3
    • Bcl-2
  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

References

Artobiloxanthone vs cycloartobiloxanthone activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities at a Glance

Activity Artobiloxanthone Cycloartobiloxanthone
Anticancer Cytotoxicity IC₅₀ ~11 μM (Oral cancer SAS cells) [1] IC₅₀ ~59 μM (Lung cancer H460 cells) [2]
Apoptosis Induction Activates caspase-3 and caspase-9; Suppresses Bcl-2, COX-2, VEGF, MMP-9; Modulates Akt/mTOR and STAT-3 pathways [1] Triggers mitochondria-dependent pathway; Increases p53 and BAX; Decreases Bcl-2 and MCL-1; Activates caspase-9, caspase-3, and cleaves PARP [2]
Anti-migration & Invasion Information not clearly available in search results. Inhibits migration and invasion; Reduces filopodia formation; Suppresses p-FAK (Tyr397), CDC42, integrins (α5, αV, β3), and inhibits Epithelial-Mesenchymal Transition (EMT) [3]

| Other Notable Activities | • Bacterial neuraminidase inhibition [4] • α-Glucosidase inhibition (competitive) [5] | • α-Glucosidase inhibition (competitive) [5] • Bacterial neuraminidase inhibition [4] | | Selectivity Index (SI) | ~6.4 (in oral cancer SAS cells) [1] | Information not available in search results. |


Detailed Experimental Insights

The following section provides more detail on the key experiments from which the above data is derived.

Experimental Data on Cytotoxicity and Selectivity

A 2024 study on oral squamous cell carcinoma (OSCC) provided a rare direct comparison. The researchers determined the Selectivity Index (SI), a key metric that reflects a compound's ability to target cancer cells over normal cells. A higher SI (≥3 is often considered promising) indicates better potential for therapeutic development [1].

  • Artobiloxanthone showed an IC₅₀ of 11 μM in SAS oral cancer cells and an SI of 6.4 [1].
  • Cycloartobiloxanthone was not included in this particular selectivity assay. Its cited IC₅₀ value of ~59 μM comes from a different study on lung cancer H460 cells, making a direct potency comparison difficult [2].
Key Signaling Pathways in Apoptosis

Both compounds can induce programmed cell death (apoptosis) in cancer cells through the mitochondrial pathway. The diagram below summarizes the key proteins involved based on experimental evidence.

apoptosis_pathway cluster_common Mitochondrial Pathway Compound Compound Treatment BAX BAX ↑ Compound->BAX Both Bcl2_MCL1 Bcl-2 / MCL1 ↓ Compound->Bcl2_MCL1 Both p53 p53 ↑ Compound->p53 Cycloartobiloxanthone OtherPaths Akt/mTOR & STAT-3 Pathways Modulation Compound->OtherPaths Artobiloxanthone CytoC Cytochrome C Release BAX->CytoC Promotes Bcl2_MCL1->CytoC Derepresses Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis p53->BAX OtherPaths->Apoptosis

The experimental basis for this pathway is as follows:

  • For Artobiloxanthone: In oral cancer SAS cells, treatment led to activation of caspase-3 and caspase-9, suppression of anti-apoptotic Bcl-2, and modulation of Akt/mTOR and STAT-3 signaling pathways [1].
  • For Cycloartobiloxanthone: In lung cancer H460 cells, treatment increased levels of p53 and pro-apoptotic BAX, decreased anti-apoptotic Bcl-2 and MCL1, and activated caspase-9, caspase-3, and cleaved PARP [2].
Methodology for Anti-Migration & Invasion Assays

A key differentiating factor is the well-documented anti-metastatic activity of cycloartobiloxanthone. The experiments validating this are summarized below [3]:

  • Cell Viability (MTT Assay): Confirmed non-cytotoxic concentrations (<10 µM) were used to ensure effects were not due to cell death.
  • Migration & Invasion Assays: Treated cancer cells were placed in chambers (with a porous membrane coated with Matrigel for invasion assay, without for migration). The number of cells migrating/invading through the membrane after treatment was quantified.
  • Filopodia Staining (Rhodamine-Phalloidin): Filopodia (actin-rich cell protrusions for movement) were stained and visualized. A significant reduction was observed in treated cells.
  • Protein Analysis (Western Blot): Quantified changes in key proteins regulating cell motility, showing reduced levels of p-FAK(Tyr397), CDC42, integrins (α5, αV, β3), and markers of Epithelial-Mesenchymal Transition (EMT).
Other Pharmacological Activities

Both compounds exhibit other potentially useful bioactivities, suggesting a broad pharmacological profile:

  • α-Glucosidase Inhibition: Both compounds act as competitive inhibitors of this enzyme, which is a target for managing type 2 diabetes [5].
  • Bacterial Neuraminidase (BNA) Inhibition: Both have been isolated from A. elasticus and identified as inhibitors of BNA, an enzyme involved in bacterial infections and biofilm formation [4].

Conclusion for Researchers

  • Artobiloxanthone demonstrates a higher selectivity for oral cancer cells in a direct assay, indicating its potential as a more targeted anticancer agent [1].
  • Cycloartobiloxanthone has more robust experimental evidence for inhibiting metastasis, showing a multi-faceted ability to block cell migration and invasion [3].

The choice for further investigation would depend on the therapeutic goal: a more selective cytotoxic agent or one with strong anti-metastatic properties.

References

Anticancer Mechanisms and Cytotoxicity of Artobiloxanthone

Author: Smolecule Technical Support Team. Date: February 2026

While the searched literature does not contain explicit comparative data on DNA damage, the following tables summarize key experimental findings on Artobiloxanthone's anticancer potential.

Table 1: Cytotoxic Activity of Artobiloxanthone and Analogs [1] [2] [3]

Compound Name Source Plant Cancer Cell Line IC50 Value Key Findings
Artobiloxanthone Artocarpus rigida (twigs) HT-29 (Human colon cancer) >10 µM [1] Less potent than some analogs in this specific test [1].
Artocarpus altilis (stem bark) SAS (Oral squamous cell carcinoma) 11 µM [2] Showed selective toxicity (SI=6.4) against cancer cells vs. normal HaCaT cells [2].
Artocarpus altilis (stem bark) T.Tn (Esophageal cancer) 22 µM [2] Confirmed antiproliferative effect in a second cancer type [2].
(+)-Cycloartobiloxanthone Artocarpus rigida (twigs) HT-29 (Human colon cancer) 3.7 µM [1] More potent than Artobiloxanthone in the same study; activity depends on a specific β-oriented substituent [1].

Table 2: Documented Protein Targets and Inhibitory Activities [2] [4] [5]

Target / Activity Experimental Model / Assay Observed Effect / Binding Affinity
Apoptosis Induction Oral Cancer Cells (SAS) Activated executioner caspases-3 and -9 [2].
Akt/mTOR & STAT-3 Signaling Oral Cancer Cells (SAS) Suppressed these key pathways for cancer cell survival and proliferation [2].
Transglutaminase 2 (TG2) Molecular Docking Showed noteworthy affinity for TG2, a protein implicated in lung cancer [2].
Bacterial Neuraminidase (BNA) Enzyme Inhibition Assay Exhibited inhibitory activity, suggesting a role in combating bacterial pathogenesis [5].

Experimental Protocols for Key Findings

To help you evaluate the quality of this data, here are the methodologies behind some of the key results:

  • Cytotoxicity and Selectivity (Table 1) [2]: The antiproliferative effects on SAS and T.Tn cancer cells and the normal HaCaT cell line were determined using the MTT assay. Cells were treated with various concentrations of the isolated compounds for 72 hours. The Selectivity Index (SI) was calculated as the ratio of the IC50 in normal cells (HaCaT) to the IC50 in cancer cells (SAS).
  • Mechanism of Action in Oral Cancer (Table 2) [2]: The modulation of apoptotic proteins (Bcl-2, caspases) and signaling pathways (Akt/mTOR, STAT-3) was analyzed primarily through western blotting. After treating oral cancer cells with Artobiloxanthone, cellular proteins were extracted, separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the target proteins.
  • Molecular Docking Studies (Table 2) [4]: The binding affinity for targets like the Estrogen Receptor α and Transglutaminase 2 was assessed computationally. The 3D structure of the target protein was obtained from the Protein Data Bank. The structure of Artobiloxanthone was energy-minimized, and its binding pose and interaction energy (Glide Score) within the protein's active site were calculated using docking software like Glide in the Schrodinger suite.

Artobiloxanthone's Proposed Signaling Pathway in Oral Cancer

The experimental data from one study suggests that Artobiloxanthone may inhibit oral cancer cell proliferation through the following pathway [2]:

G cluster_pathways Signaling Pathways Suppressed cluster_proteins Pro-apoptotic Proteins Activated cluster_proteins_down Anti-apoptotic Proteins Suppressed Artobiloxanthone Artobiloxanthone AKT_mTOR Akt/mTOR Pathway Artobiloxanthone->AKT_mTOR Inhibits STAT3 STAT-3 Pathway Artobiloxanthone->STAT3 Inhibits Caspase9 Caspase-9 Artobiloxanthone->Caspase9 Activates Bcl2 Bcl-2 Artobiloxanthone->Bcl2 Suppresses COX2 COX-2 Artobiloxanthone->COX2 Suppresses VEGF VEGF Artobiloxanthone->VEGF Suppresses MMP9 MMP-9 Artobiloxanthone->MMP9 Suppresses AKT_mTOR->Bcl2 Regulates STAT3->Bcl2 Regulates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Apoptosis Suppresses (Reversed) COX2->Apoptosis Suppresses (Reversed) Tumor Angiogenesis Tumor Angiogenesis VEGF->Tumor Angiogenesis Invasion & Metastasis Invasion & Metastasis MMP9->Invasion & Metastasis

Interpretation and Future Research Directions

The available data, while not directly comparing DNA damage, strongly positions Artobiloxanthone as a multi-target anticancer agent. Its ability to induce apoptosis and inhibit critical survival and metastatic pathways is compelling.

For a comprehensive comparison guide, I suggest you:

  • Probe Deeper into Specific Mechanisms: Future experiments could directly assess DNA damage, for example, by conducting Comet assays or monitoring γ-H2AX foci formation in treated cancer cells.
  • Expand Comparative Scope: A more complete guide would include a direct, side-by-side comparison of Artobiloxanthone with other natural xanthones (like α-Mangostin) and standard chemotherapeutic agents known to cause DNA damage.
  • Consult Specialized Databases: For more targeted information, you may find it useful to search SciFinder or Reaxys, which are specialized chemical and pharmacological databases.

References

Artobiloxanthone anti-migration vs standard inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anti-Migration Natural Compounds

The following table summarizes the key experimental findings for Artemisinin, Curcumin, and Quercetin.

Compound Cancer Cell Model Key Effects on Migration/Invasion Concentrations Tested Major Signaling Pathways Affected
Artemisinin [1] Uveal Melanoma (UM-1) Significantly attenuated migration and invasion potential in a concentration-dependent manner [1]. Sub-antimalarial dosages (e.g., 3.125 to 100 µM) [1]. Inhibition of PI3K/AKT/mTOR [1].
Curcumin [2] [3] Colorectal (SW480, chemoresistant), Lung (A549) Decreased proliferation and migration of chemoresistant cells [2]; inhibited migration and invasion of A549 cells [3]. ~20 µM for A549 cells [3]. Downregulation of IR and IGF-1R [2]; Inhibition of MMP-2, MMP-9, VEGF, and Akt/mTOR signaling [3].
Quercetin [4] Hepatocellular Carcinoma (HCCLM3) Attenuated cell migration and invasion in a dose-dependent manner [4]. 20, 40, and 60 µM [4]. Downregulation of p-Akt1, MMP-2, and MMP-9 [4].

Detailed Experimental Protocols

Here are the methodologies used in the cited studies to generate the data above.

  • Wound Healing (Scratch) Assay

    • Procedure: Cells are grown to near-confluency in a culture dish. A sterile pipette tip is used to create a straight "wound" by scratching the cell monolayer. The detached cells are washed away, and fresh medium containing the test compound is added. The closure of the wound is monitored and photographed at regular intervals (e.g., 0, 24, and 48 hours) under a microscope [1] [2] [4].
    • Data Analysis: The wound area is measured using image analysis software (e.g., ImageJ). The rate of cell migration is calculated by comparing the remaining wound area over time to the area at time zero [1] [4].
  • Transwell Migration and Invasion Assay

    • Migration Assay: A cell culture insert with a porous membrane is placed in a well. Cells suspended in a serum-free medium are added to the inside of the insert. The outer well contains a medium with a chemoattractant (like fetal bovine serum). After incubation, non-migrated cells on the top surface are removed, and cells that have migrated to the bottom surface are fixed, stained, and counted under a microscope [1] [4].
    • Invasion Assay: This method is similar to the migration assay, but the porous membrane is first coated with a layer of extracellular matrix proteins (e.g., Matrigel) to simulate a physiological barrier. Cells must degrade and invade through this matrix to reach the other side, measuring their invasive potential [1] [4].
  • - Procedure: After treatment with the compound, cells are lysed to extract total protein. The proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with specific primary antibodies that bind to the protein of interest (e.g., p-AKT, MMP-9). Subsequently, a secondary antibody coupled with a detection system is applied. The presence of the protein is visualized as a band, and its intensity can be quantified to determine changes in protein expression or activation (e.g., phosphorylation) [1] [4].

Mechanisms of Action and Signaling Pathways

The anti-migration effects of these compounds are largely mediated through the inhibition of key oncogenic signaling pathways. The diagram below illustrates the common pathways targeted by Artemisinin, Curcumin, and Quercetin.

G cluster_pathway Oncogenic Signaling Pathway cluster_effects Pro-Metastatic Effects PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates MMPs MMP-2/MMP-9 (Invasion) mTOR->MMPs Upregulates VEGF VEGF (Angiogenesis) mTOR->VEGF Upregulates Migration Cell Migration & Invasion MMPs->Migration Promotes VEGF->Migration Promotes Artemisinin Artemisinin Artemisinin->PI3K Inhibits Curcumin Curcumin Curcumin->mTOR Inhibits Curcumin->MMPs Inhibits Curcumin->VEGF Inhibits Quercetin Quercetin Quercetin->AKT Inhibits Quercetin->MMPs Inhibits

References

Artobiloxanthone efficacy across different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Efficacy of Artobiloxanthone

Cancer Cell Line IC₅₀ Value (After 72 hours) Selectivity Index (SI) Key Experimental Findings
SAS (Oral Squamous Cell Carcinoma) 11 µM [1] 6.4 [1] Induced apoptosis via caspase-3/9 activation; suppressed Bcl-2, COX-2, VEGF, MMP-9 proteins [1].
T.Tn (Esophageal Cancer) 22 µM [1] Information not specified Information not specified
HaCaT (Human Keratinocyte, Non-cancerous) 70 µM [1] Reference value for SI calculation Demonstrated significantly higher IC₅₀, indicating selectivity for cancer cells [1].

Detailed Experimental Evidence

The data in the table above is supported by the following experimental details:

  • Source and Isolation: Artobiloxanthone was isolated from the acetone extract of the stem bark of Artocarpus altilis alongside other flavonoids, including Artonin E (AA2). The chemical structure was confirmed using spectroscopic techniques (1H NMR, 13C NMR, and ESI-HRMS) [1].
  • Mechanism of Action (In Vitro): In oral cancer SAS cells, artobiloxanthone modulated pivotal cell signaling pathways. Treatment led to [1]:
    • Induction of Apoptosis: Activated the key apoptosis executioners, caspase-3 and caspase-9.
    • Suppression of Survival/Progression Proteins: Downregulated the expression of Bcl-2 (an anti-apoptotic protein), COX-2 (an inflammation-related enzyme), VEGF (a key protein for angiogenesis), and MMP-9 (an enzyme crucial for metastasis).
    • Inhibition of Key Signaling Pathways: Suppressed the Akt/mTOR and STAT-3 pathways, which are often hyperactive in cancers and promote cell survival, proliferation, and resistance to therapy [1].
  • Validation Techniques: The proposed mechanism was robustly validated in silico using molecular docking and molecular dynamic simulations, showing strong binding affinity for the relevant target proteins [1].

Efficacy and Selectivity Analysis

  • Favorable Selectivity Profile: The Selectivity Index (SI) of 6.4 for oral SAS cells indicates that artobiloxanthone is over six times more toxic to the cancer cells than to normal HaCaT cells. A value greater than 3 is often considered indicative of a promising anticancer compound, suggesting artobiloxanthone has a potentially useful therapeutic window [1].
  • Comparison with Standard Chemotherapy: In the same study, the common chemotherapeutic agent 5-Fluorouracil (5-FU) had a lower IC₅₀ (3 µM) in SAS cells but a much poorer Selectivity Index (SI = 1.3). This highlights artobiloxanthone's potential for a better safety profile relative to its cytotoxicity [1].

Research Context and Future Directions

The following diagram illustrates the experimental workflow and key mechanistic actions of artobiloxanthone identified in the 2024 study [1].

G Start Stem bark of Artocarpus altilis Step1 Extraction and Isolation Start->Step1 Step2 In Vitro Screening (MTT Assay) Step1->Step2 Step3 Mechanism Investigation Step2->Step3 Step4 In Silico Validation SubStep1 Western Blot Analysis Step3->SubStep1 SubStep2 Caspase Activity Step3->SubStep2 Mech1 ↓ Akt/mTOR Signaling SubStep1->Mech1 Mech2 ↓ STAT-3 Signaling SubStep1->Mech2 Mech4 ↓ Bcl-2, COX-2, VEGF, MMP-9 SubStep1->Mech4 Mech3 Activation of Caspase-3/9 SubStep2->Mech3 Outcome Induction of Apoptosis & Inhibition of Cancer Hallmarks Mech1->Outcome Mech2->Outcome Mech3->Outcome Mech4->Outcome

It is important to place these findings in the broader research context:

  • mTOR Pathway as a Key Target: The finding that artobiloxanthone suppresses the Akt/mTOR pathway aligns with a major focus in cancer drug discovery. The mTOR pathway is a critical regulator of cell growth and metabolism and is deregulated in approximately 50% of human cancers, making it an attractive therapeutic target [2].
  • Comparison with Other Natural Compounds: Other plant-derived bioactive compounds, such as curcumin, have also been shown to exert anticancer effects by modulating the PI3K/Akt/mTOR pathway [3] [4]. This suggests a promising area of research for natural products in targeted cancer therapy.
  • Current Research Limitations: The existing data for artobiloxanthone, while compelling, is primarily from a single study. Further research is needed to:
    • Validate these findings in other cancer types.
    • Test efficacy in in vivo models.
    • Explore its potential in combination with other anticancer agents.
    • Address challenges common to natural products, such as optimizing bioavailability [2].

References

Artobiloxanthone mechanism of action validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Anticancer Activity

The following table summarizes the core experimental data validating artobiloxanthone's antitumor effects.

Cancer Type/Cell Line Observed Effect Key Findings & Proposed Mechanisms Experimental Model & Citation
Oral Cancer (SAS) Antiproliferative, Pro-apoptotic Induced caspase-3/-9 activation; suppressed Bcl-2, COX-2, VEGF, MMP-9; inhibited Akt/mTOR and STAT-3 signaling pathways. In vitro cell line study [1]
Esophageal Cancer (T.Tn) Antiproliferative Inhibited cell proliferation. In vitro cell line study [1]
Leukemia (HL-60, K562) Antiproliferative, Cytotoxic Showed strong cytotoxic activity. In vitro cell line study [2]
Breast Cancer (MCF7) Antiproliferative, Apoptotic Promoted apoptosis and inhibited proliferation. In vitro cell line study [2]
Tyrosinase Inhibition Enzyme Inhibitory Exhibited significant tyrosinase inhibitory activity, suggesting potential for cosmetic or dermatological applications. In vitro enzyme assay [3]

Artobiloxanthone shows selectivity for cancer cells. In oral cancer (SAS) cells, it had an IC₅₀ of 11 µM, compared to 70 µM in non-cancerous skin (HaCaT) cells, yielding a Selectivity Index (SI) of 6.4. This indicates a favorable window between its toxic effects on cancerous versus normal cells [1].

Detailed Experimental Protocols

To ensure the reproducibility of these findings, here is a detailed overview of the key methodologies used in the cited research.

Experimental Objective Detailed Protocol Summary
Antiproliferative Assay (MTT) Cells are seeded in plates and treated with varying concentrations of artobiloxanthone. After incubation (e.g., 72 hours), the yellow MTT tetrazolium salt is added. Viable metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and absorbance is measured. Viability is calculated relative to untreated control cells [1].
Apoptosis Detection (Caspase Activation) Caspase-3 and caspase-9 activities are measured using specific kits. These assays typically involve lysing treated cells and incubating the lysate with a caspase-specific substrate that emits fluorescence or color when cleaved. Increased signal indicates caspase activation, a key step in the apoptosis pathway [1].
Protein Expression Analysis (Western Blot) Proteins are extracted from treated cells, separated by size using gel electrophoresis, and transferred to a membrane. The membrane is incubated with antibodies specific to the target proteins (e.g., Bcl-2, COX-2, p-Akt). Bound antibodies are detected, allowing for the visualization and quantification of protein levels [1].
Molecular Docking Studies The 3D structure of artobiloxanthone is computationally modeled and fitted into the predicted binding site of a target protein (e.g., Bcl-xL, STAT-3). Software scores the interaction energy to evaluate the potential binding affinity and mechanism of inhibition [1] [4].

Proposed Mechanism of Action in Oral Cancer

The following diagram synthesizes the key mechanisms of action for artobiloxanthone in oral cancer cells, as revealed by the experiments above. The pathway illustrates how the compound targets multiple processes to suppress tumor survival and growth.

G cluster_paths Artobiloxanthone Mechanisms in Oral Cancer cluster_apoptosis Promotes Apoptosis cluster_proliferation Inhibits Proliferation/Survival cluster_invasion Suppresses Invasion & Angiogenesis Artobiloxanthone Artobiloxanthone Bcl2Inhibition Bcl-2 Suppression Artobiloxanthone->Bcl2Inhibition AktmTOR_Inhibition Akt/mTOR Pathway Inhibition Artobiloxanthone->AktmTOR_Inhibition STAT3_Inhibition STAT-3 Signaling Inhibition Artobiloxanthone->STAT3_Inhibition MMP9_Suppression MMP-9 Suppression Artobiloxanthone->MMP9_Suppression VEGF_Suppression VEGF Suppression Artobiloxanthone->VEGF_Suppression Proliferation ↓ Cell Proliferation Apoptosis ↑ Apoptosis InvasionAngio ↓ Invasion & Angiogenesis CaspaseActivation Caspase-3/9 Activation CaspaseActivation->Apoptosis PARPCleavage PARP Cleavage CaspaseActivation->PARPCleavage  Executes  cell death Bcl2Inhibition->Apoptosis Bcl2Inhibition->CaspaseActivation  Releases  inhibition AktmTOR_Inhibition->Proliferation STAT3_Inhibition->Proliferation MMP9_Suppression->InvasionAngio VEGF_Suppression->InvasionAngio

Diagram Title: Artobiloxanthone's Multitargeted Anticancer Mechanism

Conclusion and Research Implications

Future research should focus on in vivo validation of these mechanisms, further exploration of its effects on other cancer types, and structural optimization to enhance its potency and pharmacological properties.

References

Artobiloxanthone structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Artobiloxanthone's Core Structure and Key Analogs

Artobiloxanthone is an organic aromatic compound belonging to the pyranoxanthone class, characterized by a fused pyranoxanthone ring system [1]. Its structure often includes prenyl or geranyl side chains, which are common in compounds isolated from Artocarpus species and are crucial for their biological activity [2] [1].

The table below summarizes key structural analogs and their relation to artobiloxanthone:

Compound Name Structural Relationship to Artobiloxanthone Key Structural Features
Artobiloxanthone Reference compound Pyranoxanthone core [1].
Artonin E Frequently co-isolated flavonoid; often tested alongside for comparative bioactivity [3] [1]. Flavonoid skeleton with a lipophilic prenyl side chain [1].
Cycloartobiloxanthone Close structural analog, sometimes co-isolated from the same plant sources [2]. Similar pyranoxanthone structure with a different cyclic arrangement.

Quantitative Comparison of Key Bioactivities

Research has quantified artobiloxanthone's effects in various experimental models, revealing its potential in oncology and oxidative stress management.

Anticancer Activity

Artobiloxanthone exhibits selective cytotoxicity against various cancer cell lines. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) from different studies, with lower values indicating higher potency.

Cell Line IC₅₀ Value Experimental Context & Comparison
SAS (Oral Squamous Cell Carcinoma) 11 µM [1] After 72-hour treatment; more potent than other isolated compounds (Artonin V, Artocarbene).
T.Tn (Esophageal Cancer) 22 µM [1] After 72-hour treatment.
HL60 (Human Promyelocytic Leukemia) < 5.0 µg/mL [4] Crude extract fraction; specific IC₅₀ for pure compound not given in source.
MCF7 (Breast Cancer, ER+) 5.0 µg/mL [4] Crude extract fraction; specific IC₅₀ for pure compound not given in source.
K562 (Chronic Myeloid Leukemia) 2.0 µg/mL [4] Crude extract fraction; specific IC₅₀ for pure compound not given in source.

Selectivity Index (SI): A critical metric for evaluating a compound's potential as a therapeutic is its selectivity index—the ratio of its toxicity to normal cells versus its toxicity to cancer cells. In a study on oral cancer SAS cells versus non-cancerous HaCaT skin cells, artobiloxanthone showed an SI of 6.4, indicating a favorable selectivity for cancer cells [1]. For context, the common chemotherapy drug 5-Fluorouracil (5-FU) tested in the same study had an SI of only 1.3 [1].

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its overactivity is associated with gout and oxidative stress. Molecular docking studies, which predict the strength and orientation of a molecule binding to a protein target, provide insights into artobiloxanthone's mechanism.

Compound Docking Score (kcal/mol) with XO Key Molecular Interactions
Artobiloxanthone -7.99 [3] Two hydrogen bonds (with Ser 876, Glu 802); π-π stacking (Phe 1013); π-cation interaction (Lys 771) [3].
Artonin E -9.64 [3] Two hydrogen bonds (with Asn 768, Ser 876); π-π stacking (Phe 649); π-cation interaction (Lys 771) [3].
Quercetin (Reference compound) -9.33 [3] Multiple hydrogen bonds (Thr 1010, Val 1011, Arg 880, Glu 1261, Ala 1079); π-π stacking (Phe 1009, Phe 914) [3].

While artobiloxanthone's docking score is less negative than Artonin E and the natural antioxidant quercetin, its score still indicates strong stability and significant binding potential within the enzyme's active site [3].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

In Vitro Cytotoxicity (MTT) Assay

This is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation in response to a compound [1].

  • Cell Culture: Grow cancer cell lines (e.g., SAS, T.Tn) and a normal cell line (e.g., HaCaT) in appropriate media.
  • Compound Treatment: Treat cells with a range of concentrations of artobiloxanthone or a control substance (e.g., DMSO) for a set period (e.g., 72 hours).
  • MTT Incubation: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) to the cells. Living cells reduce MTT to purple formazan crystals.
  • Solubilization and Measurement: Dissolve the formazan crystals and measure the absorbance using a spectrophotometer. The IC₅₀ value is then calculated from the dose-response curve [1].
Molecular Docking for Xanthine Oxidase Inhibition

This computational method predicts how a small molecule (ligand) binds to a protein target (receptor) [3].

  • Protein Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., Xanthine Oxidase, PDB: 3NVY) from a protein data bank. Remove water molecules and add hydrogen atoms.
  • Ligand Preparation: Draw or obtain the 3D structure of artobiloxanthone. Optimize its geometry using a force field (e.g., OPLS3e).
  • Docking Simulation: Perform the docking calculation using software (e.g., Glide with extra-precision settings) to generate multiple binding poses.
  • Analysis: Analyze the top-ranked poses for docking scores (in kcal/mol) and specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) [3].

The experimental workflow for these two key assays can be visualized as follows:

G cluster_1 Experimental Protocol cluster_2 Computational Protocol InVitro In Vitro Cytotoxicity Assay Step1 1. Cell Culture & Seeding InSilico In Silico Docking Study StepA A. Protein & Ligand Structure Preparation Step2 2. Compound Treatment (Artobiloxanthone) Step1->Step2 Step3 3. MTT Incubation & Measurement Step2->Step3 Step4 4. IC₅₀ Calculation Step3->Step4 StepB B. Docking Simulation & Pose Generation StepA->StepB StepC C. Interaction Analysis (Binding Score, H-bonds) StepB->StepC

Mechanism of Action and Signaling Pathways

Beyond direct cytotoxicity, studies have begun to elucidate the molecular pathways through which artobiloxanthone acts.

  • Induction of Apoptosis: In oral cancer cells, artobiloxanthone, along with Artonin E, modulates the expression of key proteins to trigger programmed cell death. This includes activation of caspase-3 and caspase-9, which are executioner enzymes of apoptosis [1].
  • Suppression of Oncogenic Proteins and Pathways: The compound also suppresses proteins that promote cancer cell survival and growth, such as Bcl-2, COX-2, VEGF, and MMP-9. Furthermore, it has been shown to modulate critical cell signaling pathways, including Akt/mTOR and STAT-3 [1].

The following diagram synthesizes this multi-target mechanism of action as reported in the research:

G Artob Artobiloxanthone SurvivalPath Inhibition of Akt/mTOR & STAT-3 Pathways Artob->SurvivalPath Apoptosis Promotion of Apoptosis Artob->Apoptosis AntiInvasion Suppression of Invasion/Metastasis Artob->AntiInvasion Bcl2 ↓ Bcl-2 (Anti-apoptotic protein) SurvivalPath->Bcl2 Caspases ↑ Caspase-9 & Caspase-3 (Apoptosis execution) Apoptosis->Caspases COX2_MMP9 ↓ COX-2, ↓ MMP-9 (Inflammation & Invasion) AntiInvasion->COX2_MMP9 VEGF ↓ VEGF (Angiogenesis) AntiInvasion->VEGF

Conclusion and Research Outlook

  • Compared to other natural analogs like Artonin E, artobiloxanthone shows slightly lower but still significant potency in some models, yet it maintains a strong and favorable binding profile.
  • Its key advantages include a multi-target mechanism against cancer cells and a high selectivity index, which is crucial for developing therapeutics with fewer side effects.

Future research directions should include:

  • In-depth in vivo studies to validate efficacy and pharmacokinetics in animal models.
  • Structural optimization through semi-synthesis to improve potency and drug-like properties.
  • Expanded investigation into its anti-inflammatory and antioxidant applications.

References

Artobiloxanthone synergistic effects with other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Artobiloxanthone's Anticancer Profile

Artobiloxanthone is a pyranoxanthone, a class of compound isolated from various Artocarpus species (like breadfruit) [1] [2]. It exhibits antitumor activity through multiple mechanisms.

The table below summarizes its experimentally observed anticancer activities and mechanisms:

Aspect Experimental Data
Cancer Models Studied Oral Squamous Cell Carcinoma (OSCC) cell lines SAS and T.Tn [2] [3].
Cytotoxicity (IC₅₀) SAS cells: 11 μM; T.Tn cells: 22 μM [3].
Key Mechanisms Inhibits Akt/mTOR and STAT-3 signaling pathways; induces apoptosis via caspase-3/9 activation [2] [3].
Effects on Key Proteins Suppresses Bcl-2, COX-2, VEGF, and MMP-9 [2].
Other Cellular Effects Arrests cell cycle at S phase; inhibits cancer cell migration [3].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies related to the key mechanistic studies:

  • Cell Viability (Cytotoxicity) Assay: The antiproliferative effect of Artobiloxanthone on OSCC cell lines was evaluated using the MTT assay. Cells were seeded in 96-well plates, treated with the compound for a specified period, and the formation of formazan crystals by viable cells was measured spectrophotometrically to determine IC₅₀ values [2].
  • Apoptosis Detection: The induction of programmed cell death was analyzed by examining the activation of caspase-3 and caspase-9. This likely involved techniques like Western blotting to detect the cleaved (active) forms of these enzymes or fluorometric assays using specific substrates [2].
  • Protein Expression Analysis: The effects on protein expression (Bcl-2, COX-2, VEGF, MMP-9) and signaling pathways (Akt, mTOR, STAT-3) were determined using Western blotting or immunoblotting. This standard technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing them with specific antibodies to detect and quantify the target proteins [2].

Artobiloxanthone's Signaling Pathway

The diagram below illustrates the molecular mechanisms through which Artobiloxanthone exerts its anticancer effects, based on the cited research.

G Artobiloxanthone Artobiloxanthone AktmTOR Inhibition of Akt/mTOR Pathway Artobiloxanthone->AktmTOR STAT3 Inhibition of STAT-3 Pathway Artobiloxanthone->STAT3 Survival ↓ Cell Survival & Proliferation AktmTOR->Survival ProtExpression Suppression of Oncogenic Proteins AktmTOR->ProtExpression STAT3->Survival STAT3->ProtExpression Apoptosis Induction of Apoptosis Survival->Apoptosis CycleArrest S-phase Cell Cycle Arrest Survival->CycleArrest Migration Inhibition of Cell Migration Survival->Migration Bcl2 Bcl-2 ProtExpression->Bcl2 COX2 COX-2 ProtExpression->COX2 VEGF VEGF ProtExpression->VEGF MMP9 MMP-9 ProtExpression->MMP9 Caspases Activation of Caspase-3/9 Apoptosis->Caspases

This diagram shows how Artobiloxanthone simultaneously targets two crucial signaling pathways (Akt/mTOR and STAT-3), leading to a coordinated attack on cancer cell survival and proliferation [2] [3].

Research Implications and Future Directions

The lack of documented synergy presents a clear opportunity for further investigation.

  • Current Evidence Gap: The searched literature confirms Artobiloxanthone's potent solo activity but does not explore its interactions with other anticancer agents [2] [3].
  • Rationale for Combination Studies: Its established multi-target mechanism suggests that combining Artobiloxanthone with other targeted therapies or chemotherapeutic drugs could produce enhanced (synergistic) effects. This is a common and productive strategy in modern drug development.
  • Suggested Research Path: Future work should focus on systematic combination studies, testing Artobiloxanthone with standard-of-care drugs. The experimental protocols outlined above provide a foundation for such investigations, which would require assays like the MTT for viability and Western blotting for mechanistic insight.

References

Artobiloxanthone selectivity index calculation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes the IC50 values (the concentration that inhibits 50% of cell growth) and the resulting Selectivity Index (SI) for compounds isolated from Artocarpus altilis, as tested on human oral cancer cells (SAS) and normal skin cells (HaCaT) after a 72-hour incubation period [1].

Compound Name IC50 in SAS Cancer Cells (μM) IC50 in HaCaT Normal Cells (μM) Selectivity Index (SI)
Artobiloxanthone (AA3) 11 70 6.4
Artonin E (AA2) 6 72 12.0
Artocarbene (AA4) 22 80 3.6
Artonin V (AA1) 50 92 1.8
5-Fluorouracil (5-FU) 3 4 1.3

The Selectivity Index (SI) is calculated using the formula: SI = IC50 (in non-cancerous cells) / IC50 (in cancerous cells) [1]. An SI value greater than 3 is often considered indicative of a compound with promising selectivity for cancer cells over normal cells [1]. Based on this, Artobiloxanthone (SI=6.4) and Artonin E (SI=12.0) show significant potential for further development.

Detailed Experimental Protocol

The quantitative data in the previous section was generated using the following standard laboratory methodology [1].

  • Cell Lines Used:
    • Cancerous: SAS (human oral squamous cell carcinoma) and T.Tn (human esophageal cancer).
    • Non-cancerous: HaCaT (human keratinocyte, a normal skin cell line).
  • Cytotoxicity Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
  • Procedure:
    • Cells are seeded in culture plates and allowed to adhere.
    • The test compounds (AA1, AA2, AA3, AA4) and the control drug (5-Fluorouracil) are added at a range of concentrations.
    • After a 72-hour incubation period, MTT solution is added to each well.
    • Living cells metabolize MTT into purple formazan crystals. The crystals are dissolved, and the intensity of the color, which is proportional to the number of living cells, is measured using a spectrophotometer.
    • The IC50 value for each compound on each cell line is calculated from the dose-response data.
    • The Selectivity Index (SI) is then calculated as SI = IC50 (HaCaT) / IC50 (SAS).

Mechanism of Action Signaling Pathway

The study found that Artobiloxanthone and Artonin E exert their anticancer effects by modulating key proteins and signaling pathways involved in oral cancer progression [1]. The following diagram illustrates this mechanism.

G cluster_pathways Key Signaling Pathways Modulated cluster_proteins Proteins Suppressed compound Artobiloxanthone / Artonin E AKT_mTOR Akt/mTOR Pathway compound->AKT_mTOR STAT3 STAT-3 Pathway compound->STAT3 Bcl2 Bcl-2 compound->Bcl2 COX2 COX-2 compound->COX2 VEGF VEGF compound->VEGF MMP9 MMP-9 compound->MMP9 Apoptosis Induction of Apoptosis AKT_mTOR->Apoptosis STAT3->Apoptosis Caspases Activation of Caspase-3 & Caspase-9 Bcl2->Caspases Caspases->Apoptosis

Artobiloxanthone and Artonin E Mechanism of Action in Oral Cancer Cells

Research Implications

The experimental data suggests that Artobiloxanthone is a more selective anticancer agent than the common chemotherapeutic drug 5-Fluorouracil in the tested models [1]. Its mechanism of action involves suppressing key cancer-promoting proteins and disrupting critical signaling pathways, leading to programmed cell death (apoptosis) [1]. This multi-target mechanism is a common and valuable feature of many natural product-derived anticancer agents [2].

References

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Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

434.13655304 g/mol

Monoisotopic Mass

434.13655304 g/mol

Heavy Atom Count

32

Melting Point

162 - 164 °C

Dates

Last modified: 07-20-2023

Cycloartobiloxanthone Inhibits Migration and Invasion of Lung Cancer Cells

Sucharat Tungsukruthai, Boonchoo Sritularak, Pithi Chanvorachote
PMID: 29061814   DOI: 10.21873/anticanres.12082

Abstract

Metastasis in lung cancer is a major cause of high mortality. Metastasis depends on the potential of cancer cells to migrate and invade. Here we demonstrated the anti-migration and invasion activities of the compound cycloartobiloxanthone from Artocarpus gomezianus Wall. ex Tréc. (Moraceae).
The effect of the compound on viability of human lung cancer H460 cells was investigated by 3-[4,5-dimethylthiazol-2-yl]-2,5diphenyl tetrazoliumbromide (MTT) assay. Migration and invasion assays were performed. Filopodia formation was determined by phalloidin-rhodamine staining. The hallmark signaling proteins in regulation of epithelial to mesenchymal transition (EMT), migration, and integrin α5, αV, β1 and β3 were determined by western blot analysis.
Cycloartobiloxanthone at concentrations lower than 10 μM has no cytotoxic effects. Regarding cell motility, cycloartobiloxanthone at 5-10 μM and 1-10 μM exhibited anti-migration and anti-invasion activities, respectively. Filopodia were found to be significantly reduced in cycloartobiloxanthone-treated cells. These effects correlated with the results from western blot analysis showing that the phosphorylation of focal adhesion kinase on Try397 (p-FAK (Try397)), and cell division cycle 42 (CDC42) were significantly reduced. Cycloartobiloxanthone significantly suppressed migratory integrins including integrin α5, αV, and β3, while had no significant effect on integrin β1. Besides, the compound suppressed epithelial to mesenchymal transition in lung cancer H460 cells indicated by the change in cell morphology form fibroblast-like to epithelial morphology with up-regulation of E-cadherin.
Cycloartobiloxanthone possesses anti-migration and anti-invasion properties by suppressing several migratory-regulated mechanisms including suppressing migratory FAK and CDC42 signal, reduced filopodia of migrating cells, decreasing integrin α5, αv and β3, and inhibiting EMT. Our findings demonstrated the potentials of cycloartobiloxanthone for further studies and developments.


Bioactive prenylated flavonoids from the stem bark of Artocarpus kemando

Eun-Kyoung Seo, Dongho Lee, Young Geun Shin, Hee-Byung Chai, Hernán A Navarro, Leonardus B S Kardono, Ismail Rahman, Geoffrey A Cordell, Norman R Farnsworth, John M Pezzuto, A Douglas Kinghorn, Mansukh C Wani, Monroe E Wall
PMID: 12643587   DOI: 10.1007/BF02976656

Abstract

Four known prenylated flavonoids, artonins E (1) and O (2), artobiloxanthone (3), and cycloartobiloxanthone (4), were isolated from the stem bark of Artocarpus kemando by bioassay-guided fractionation using the DNA strand-scission and the KB cytotoxicity assays as monitors. Compounds 1 and 3 exhibited strong DNA strand-scission activity, and all four compounds were found to be cytotoxic.


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